molecular formula C17H19N3O4S B1676330 Metampicillin CAS No. 6489-97-0

Metampicillin

Numéro de catalogue: B1676330
Numéro CAS: 6489-97-0
Poids moléculaire: 361.4 g/mol
Clé InChI: FZECHKJQHUVANE-MCYUEQNJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Metampicillin is a penicillin compound having a 6beta-(2R)-2-(methylideneamino)-2-phenylacetamido side-group. It is a penicillin and a penicillin allergen. It is a conjugate acid of a this compound(1-).
This compound is a penicillin antibiotic prepared by the reaction of ampicillin with formaldehyde. It is hydrolysed in aqueous solution to form ampicillin. Hydrolysis is rapid under acid conditions like the stomach.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2S,5R,6R)-3,3-dimethyl-6-[[(2R)-2-(methylideneamino)-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-17(2)12(16(23)24)20-14(22)11(15(20)25-17)19-13(21)10(18-3)9-7-5-4-6-8-9/h4-8,10-12,15H,3H2,1-2H3,(H,19,21)(H,23,24)/t10-,11-,12+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZECHKJQHUVANE-MCYUEQNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N=C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N=C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5048479
Record name Metampicillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6489-97-0
Record name Metampicillin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6489-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metampicillin [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006489970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metampicillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13836
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Metampicillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Metampicillin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.696
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METAMPICILLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0H6U7VSTK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Metampicillin on Bacterial Cell Walls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metampicillin is a semi-synthetic β-lactam antibiotic derived from ampicillin (B1664943). Structurally, it is a prodrug that is formed by the reaction of ampicillin with formaldehyde (B43269), resulting in a cyclic aminal structure.[1] Its antibacterial efficacy is realized upon in vivo hydrolysis, particularly in acidic environments such as the stomach, which releases the active compound, ampicillin.[2] Consequently, the mechanism of action of this compound is fundamentally that of ampicillin. This guide provides a detailed technical overview of this mechanism, focusing on the interaction with bacterial cell walls, supported by experimental protocols and quantitative data where available.

The Bacterial Cell Wall: The Target

The bacterial cell wall is a rigid, protective layer essential for maintaining cell shape and integrity, particularly against osmotic stress. In most bacteria, the primary structural component of the cell wall is peptidoglycan, a complex polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide chains. The final and crucial step in peptidoglycan synthesis is the transpeptidation reaction, which forms the cross-links that give the cell wall its strength. This process is catalyzed by a group of enzymes known as Penicillin-Binding Proteins (PBPs).

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

As a β-lactam antibiotic, the active form of this compound, ampicillin, exerts its bactericidal effect by inhibiting the transpeptidase activity of PBPs. The strained β-lactam ring of ampicillin mimics the D-Ala-D-Ala moiety of the peptidoglycan precursor. This structural similarity allows ampicillin to bind to the active site of PBPs, leading to the acylation of a catalytic serine residue. This covalent modification is essentially irreversible and inactivates the enzyme, thereby preventing the cross-linking of peptidoglycan chains. The inhibition of cell wall synthesis ultimately leads to a weakened cell wall, cell lysis, and bacterial death.

Signaling Pathways and Logical Relationships

The following diagram illustrates the chemical relationship between this compound and ampicillin, and the subsequent mechanism of action of ampicillin on the bacterial cell wall.

Metampicillin_Mechanism This compound This compound (Prodrug) Ampicillin Ampicillin (Active Drug) This compound->Ampicillin Hydrolysis (e.g., in stomach acid) PBP Penicillin-Binding Proteins (PBPs) (e.g., Transpeptidase) Ampicillin->PBP Binds to and Inactivates Peptidoglycan_Synthesis Peptidoglycan Cross-linking Ampicillin->Peptidoglycan_Synthesis Inhibits PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall_Integrity Bacterial Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Maintains Cell_Lysis Cell Lysis and Bacterial Death Cell_Wall_Integrity->Cell_Lysis Loss of Integrity Leads to

This compound's conversion to ampicillin and its inhibitory action.

Quantitative Data

Due to this compound being an older antibiotic and a prodrug, recent and extensive quantitative data for the compound itself is limited in publicly available literature. The primary antibacterial activity is attributed to ampicillin, which is formed upon hydrolysis. A key study by Sutherland et al. (1972) established that the in vitro spectrum and level of activity of this compound are similar to that of ampicillin.[2] The activity of this compound, however, was noted to be more significantly reduced by the presence of human serum compared to ampicillin.[2]

For a comprehensive understanding, the following table summarizes the Minimum Inhibitory Concentrations (MICs) for ampicillin against several key bacterial species. These values serve as a proxy for the expected in vivo activity of this compound.

Bacterial SpeciesAmpicillin MIC Range (µg/mL)
Staphylococcus aureus (MSSA)0.25 - 2
Streptococcus pneumoniae≤0.06 - 4
Escherichia coli2 - >32
Pseudomonas aeruginosa>128

Note: MIC values can vary significantly based on the specific strain and the testing methodology.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the mechanism of action of this compound and other β-lactam antibiotics.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized method for determining the MIC of an antimicrobial agent.

Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Inoculum Prepare and standardize bacterial inoculum (0.5 McFarland) Inoculate_Plate Inoculate microtiter plate wells with bacterial suspension Prep_Inoculum->Inoculate_Plate Prep_Antibiotic Prepare serial dilutions of antibiotic in Mueller-Hinton Broth Prep_Antibiotic->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_Plate Visually inspect for turbidity or use a plate reader Incubate->Read_Plate Determine_MIC MIC is the lowest concentration with no visible growth Read_Plate->Determine_MIC

Workflow for MIC determination by broth microdilution.

Methodology:

  • Preparation of Antibiotic Stock Solution: A stock solution of the antibiotic is prepared at a known concentration in a suitable solvent.

  • Preparation of Microtiter Plates: A 96-well microtiter plate is prepared with serial twofold dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB). A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Inoculum Preparation: A standardized bacterial inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Each well (except the sterility control) is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

Penicillin-Binding Protein (PBP) Competitive Binding Assay

This assay determines the affinity of a β-lactam antibiotic for specific PBPs.

Workflow Diagram:

PBP_Binding_Workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_detection Detection and Analysis Isolate_Membranes Isolate bacterial membranes containing PBPs Incubate_Competitor Incubate membranes with the test antibiotic Isolate_Membranes->Incubate_Competitor Prep_Competitor Prepare serial dilutions of the test antibiotic (e.g., this compound/Ampicillin) Prep_Competitor->Incubate_Competitor Add_Probe Add a fluorescently labeled penicillin (e.g., BOCILLIN FL) Incubate_Competitor->Add_Probe Incubate_Probe Incubate to allow probe to bind to unoccupied PBPs Add_Probe->Incubate_Probe SDS_PAGE Separate proteins by SDS-PAGE Incubate_Probe->SDS_PAGE Visualize Visualize fluorescent bands using a gel imager SDS_PAGE->Visualize Quantify Quantify band intensity to determine IC50 Visualize->Quantify

Workflow for a competitive PBP binding assay.

Methodology:

  • Preparation of Bacterial Membranes: Bacterial cells are grown to mid-log phase, harvested, and lysed. The membrane fraction containing the PBPs is isolated by ultracentrifugation.

  • Competitive Binding: Aliquots of the membrane preparation are incubated with varying concentrations of the unlabeled test antibiotic (e.g., ampicillin) for a specific time to allow for binding to the PBPs.

  • Labeling with Fluorescent Penicillin: A fixed, saturating concentration of a fluorescently labeled penicillin, such as BOCILLIN™ FL, is added to the mixture. This probe will bind to any PBPs not already occupied by the test antibiotic.

  • SDS-PAGE: The reaction is stopped, and the membrane proteins are solubilized and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Visualization and Quantification: The gel is visualized using a fluorescence scanner. The intensity of the fluorescent signal for each PBP band is inversely proportional to the amount of test antibiotic bound. The concentration of the test antibiotic that inhibits 50% of the fluorescent signal is determined as the IC50 value, which reflects the binding affinity.

Transpeptidase Inhibition Assay

This assay directly measures the inhibition of the transpeptidase activity of PBPs.

Methodology:

  • Substrate Preparation: A synthetic peptidoglycan precursor analog is used as the substrate. This can be a fluorescently labeled substrate where the fluorescence is quenched until cleavage by the transpeptidase.

  • Enzyme Preparation: Purified PBPs or bacterial membrane preparations are used as the source of transpeptidase activity.

  • Inhibition Assay: The enzyme is pre-incubated with various concentrations of the inhibitor (e.g., ampicillin).

  • Enzymatic Reaction: The reaction is initiated by the addition of the substrate. The mixture is incubated under conditions optimal for enzyme activity.

  • Detection: The product formation is monitored over time. For a fluorogenic substrate, the increase in fluorescence is measured using a fluorometer. For other substrates, product separation and quantification may be achieved using High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The rate of product formation is calculated for each inhibitor concentration. The IC50 value is determined by plotting the reaction rate against the inhibitor concentration.

Conclusion

This compound serves as a prodrug, delivering the well-characterized β-lactam antibiotic, ampicillin, to the site of infection. Its mechanism of action is centered on the irreversible inhibition of bacterial Penicillin-Binding Proteins, which are essential for the synthesis of the peptidoglycan cell wall. This disruption of cell wall integrity leads to bacterial cell death. While specific quantitative data for this compound is not as abundant as for its active counterpart, ampicillin, its efficacy is directly linked to the principles of β-lactam-mediated cell wall synthesis inhibition. The experimental protocols detailed in this guide provide a framework for the continued study and evaluation of this and other β-lactam antibiotics.

References

Metampicillin: A Technical Guide to its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metampicillin is a semi-synthetic derivative of ampicillin (B1664943), belonging to the β-lactam class of antibiotics. It is formed by the reaction of ampicillin with formaldehyde (B43269) and has been used in human and veterinary medicine.[1] this compound acts as a prodrug, hydrolyzing in aqueous and acidic environments to release the active compound, ampicillin.[2][3] This guide provides a comprehensive overview of the chemical structure and synthesis of this compound, intended for researchers and professionals in drug development.

Chemical Structure

For a considerable time, the precise chemical structure of this compound was a subject of debate. However, recent spectroscopic studies, particularly Nuclear Magnetic Resonance (NMR), have elucidated that this compound exists as a cyclic aminal.[1] This structure is formed through the condensation of the primary amino group of the ampicillin side chain with formaldehyde.

The IUPAC name for this compound is (2S,5R,6R)-3,3-dimethyl-6-[[(2R)-2-(methylideneamino)-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.[4]

2D and 3D Representations

2D Structure:

this compound 2D Structure

SMILES: CC1(--INVALID-LINK----INVALID-LINK--NC(=O)--INVALID-LINK--N=C)C(=O)O)C[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC17H19N3O4S[4]
Molecular Weight361.4 g/mol [4]
IUPAC Name(2S,5R,6R)-3,3-dimethyl-6-[[(2R)-2-(methylideneamino)-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[4]
CAS Number6489-97-0[4]

Synthesis of this compound

The synthesis of this compound involves the reaction of ampicillin with formaldehyde in an aqueous solution.[1] The primary amino group of ampicillin acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde to form a hemiaminal intermediate, which then cyclizes to the more stable cyclic aminal structure of this compound.

Experimental Protocol

The following protocol is adapted from the method described by Reinbold et al. (2020).[1]

Materials:

  • Ampicillin sodium salt

  • Paraformaldehyde

  • Deionized water

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (HPLC grade)

Procedure:

  • Preparation of Formaldehyde Solution: An aqueous solution of formaldehyde (e.g., 1 M) is prepared by suspending paraformaldehyde in deionized water and heating gently until a clear solution is obtained.

  • Reaction: Ampicillin sodium salt is dissolved in deionized water. A molar excess (e.g., 10 equivalents) of the formaldehyde solution is added to the ampicillin solution.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for a specified period (e.g., 2 hours).

  • Purification: The reaction mixture is then purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

    • Column: A C18 column (e.g., ACE5 C18, 100 x 21.2 mm) is used.

    • Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid is employed. A typical gradient might be from 2% to 60% acetonitrile over 12 minutes.

    • Detection: The elution of the product can be monitored using a UV detector.

  • Isolation: The fraction containing this compound is collected and lyophilized to yield the final product as a solid.

Synthesis Workflow Diagram

SynthesisWorkflow This compound Synthesis Workflow Ampicillin Ampicillin Sodium Salt Reaction Reaction in Water (Room Temperature, 2h) Ampicillin->Reaction Formaldehyde Formaldehyde Solution Formaldehyde->Reaction Purification RP-HPLC Purification Reaction->Purification This compound This compound Purification->this compound

Caption: Workflow for the synthesis of this compound.

Physicochemical Data

Stability

This compound is known to be unstable in aqueous solutions, particularly under acidic conditions, where it readily hydrolyzes back to ampicillin and formaldehyde.[2][3] It exhibits greater stability in neutral media and in human serum, though hydrolysis can still occur.[3] Quantitative data on the half-life of this compound at various pH values is not extensively available in the literature.

ConditionStabilityReference
Acidic (e.g., stomach)Rapid hydrolysis[3]
NeutralLess rapid hydrolysis[3]
Human SerumIncomplete hydrolysis[3]
Solubility
SolventSolubilityReference
Water (D₂O)Insoluble (after lyophilization)[1]
DMSOData not available
EthanolData not available

Antibacterial Activity

This compound's antibacterial activity is attributed to its in vivo hydrolysis to ampicillin.[2] Therefore, its spectrum of activity is similar to that of ampicillin, encompassing a range of Gram-positive and some Gram-negative bacteria.[5] It is generally inactive against penicillinase-producing bacteria.[5]

Minimum Inhibitory Concentrations (MICs)

As this compound is a prodrug of ampicillin, the MIC values are often reported for ampicillin. The following table provides representative MIC values for ampicillin against common bacterial strains. It is expected that the in vivo efficacy of this compound would be comparable, dependent on the rate and extent of its conversion to ampicillin.

Bacterial StrainMIC of Ampicillin (µg/mL)Reference
Staphylococcus aureus (penicillin-susceptible)0.25 - 1[6]
Escherichia coli (penicillin-susceptible)2 - 8[7]
Streptococcus pneumoniae (penicillin-susceptible)≤ 0.06[8]
Pseudomonas aeruginosaGenerally resistant (>16)[9]

Logical Relationship of this compound as a Prodrug

Prodrug_Metabolism This compound as a Prodrug This compound This compound (Administered) Hydrolysis Hydrolysis (e.g., in stomach acid) This compound->Hydrolysis Ampicillin Ampicillin (Active Drug) Hydrolysis->Ampicillin Formaldehyde Formaldehyde Hydrolysis->Formaldehyde Target Bacterial Penicillin-Binding Proteins Ampicillin->Target Effect Inhibition of Cell Wall Synthesis Target->Effect

Caption: The activation pathway of this compound to its active form.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and synthesis of this compound. The recent elucidation of its cyclic aminal structure provides a more accurate understanding of this antibiotic. The provided synthesis protocol offers a clear pathway for its laboratory preparation. While quantitative data on its stability and solubility are not extensively documented, its action as a prodrug of ampicillin is well-established, defining its antibacterial profile. Further research to quantify its physicochemical properties would be beneficial for its potential future applications in drug delivery and formulation development.

References

Hydrolysis of Metampicillin to Ampicillin in Acidic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metampicillin, a prodrug of the broad-spectrum antibiotic ampicillin (B1664943), is designed to enhance oral absorption and biliary concentration. Its efficacy is predicated on its conversion to the active form, ampicillin, and formaldehyde (B43269), a process rapidly catalyzed by acidic environments such as the stomach. This technical guide provides a comprehensive overview of the acid-catalyzed hydrolysis of this compound. It details the reaction kinetics, outlines experimental protocols for monitoring the conversion using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, and presents the underlying chemical mechanism. This document is intended to serve as a resource for researchers and professionals involved in the study and development of β-lactam antibiotics and their prodrugs.

Introduction

This compound is a derivative of ampicillin formed by the condensation reaction with formaldehyde, resulting in a cyclic aminal structure (specifically, a 1,3-oxazinane (B78680) ring fused to the ampicillin core). This structural modification renders it a prodrug, which is inactive in its original form. Upon exposure to acidic conditions, this compound undergoes rapid hydrolysis, breaking down to release ampicillin, the pharmacologically active agent, and formaldehyde.[1][2] This acid-catalyzed fragmentation is a critical step for the drug's bioactivation.[1] Understanding the kinetics and mechanism of this hydrolysis is paramount for predicting its bioavailability, optimizing formulation strategies, and ensuring therapeutic efficacy.

Reaction Kinetics

The hydrolysis of this compound to ampicillin is significantly influenced by pH. While relatively stable in neutral or slightly alkaline environments, its degradation is markedly accelerated in acidic media.

Quantitative Data on Hydrolysis

Specific kinetic data for the hydrolysis of this compound across a range of acidic pH values and temperatures is not extensively available in the public domain. However, existing literature provides valuable insights:

  • At a physiological pH of 7.0 and body temperature, this compound hydrolyzes to ampicillin with a half-life of approximately 41.5 minutes .[3]

  • In acidic pH , the hydrolysis is described as rapid , occurring swiftly within the timeframe of a chromatographic separation.[3]

For comparative context, studies on the degradation of other β-lactam antibiotics, such as penicillin, have demonstrated a clear trend of increased hydrolysis rates under acidic conditions (pH 4) compared to neutral or alkaline conditions.[4][5] The degradation of ampicillin itself has also been shown to be influenced by pH, with maximum stability observed around pH 5.85 in the absence of buffer catalysis.[6]

The following table summarizes the available and inferred kinetic data for this compound hydrolysis.

pHTemperature (°C)Half-life (t½)Rate Constant (k)Reference
7.037 (assumed)41.5 minNot Reported[3]
< 7.0AmbientRapidNot Reported[3]

Note: Quantitative rate constants and half-lives at specific acidic pH values (e.g., 1-5) and various temperatures require further experimental determination. The information provided should be used as a qualitative guide, and specific studies are recommended to obtain precise kinetic parameters for formulation and development purposes.

Experimental Protocols

To investigate the hydrolysis of this compound to ampicillin, two primary analytical techniques are recommended: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

HPLC Method for Kinetic Analysis

This protocol is adapted from established methods for the separation of this compound and ampicillin and can be used to monitor the progress of the hydrolysis reaction over time.[3]

Objective: To quantify the concentration of this compound and ampicillin in a sample at various time points during acid-catalyzed hydrolysis.

Materials and Reagents:

Instrumentation:

  • HPLC system with a UV detector

  • Zorbax CN column (or equivalent)

Procedure:

  • Preparation of Mobile Phase: A mobile phase consisting of 5% acetonitrile and 8% methanol in a 0.02 M phosphate buffer can be used as a starting point.[3] For kinetic studies in acidic conditions, the pH of the buffer should be adjusted to the desired acidic value (e.g., pH 2, 3, 4, or 5) using an appropriate acid. The mobile phase should be filtered and degassed before use.

  • Preparation of Standard Solutions: Prepare stock solutions of this compound and ampicillin in a suitable solvent (e.g., the mobile phase at a neutral pH to minimize immediate degradation of this compound). From these stock solutions, prepare a series of calibration standards of known concentrations.

  • Kinetic Experiment Setup:

    • Prepare a solution of this compound in an acidic buffer of the desired pH and temperature.

    • At predetermined time intervals, withdraw an aliquot of the reaction mixture.

    • Immediately neutralize the aliquot with a suitable base or dilute it in a neutral buffer to quench the hydrolysis reaction.

  • HPLC Analysis:

    • Inject the prepared standards and the quenched reaction samples onto the HPLC system.

    • Monitor the elution of this compound and ampicillin using a UV detector at an appropriate wavelength (e.g., 220 nm).[7]

    • Record the retention times and peak areas for both compounds.

  • Data Analysis:

    • Construct calibration curves for this compound and ampicillin by plotting peak area against concentration.

    • Determine the concentrations of this compound and ampicillin in the reaction samples at each time point using the calibration curves.

    • Plot the concentration of this compound versus time to determine the rate of hydrolysis. The data can be fitted to a first-order decay model to calculate the rate constant (k) and half-life (t½).

NMR Spectroscopy for Mechanistic and Kinetic Studies

NMR spectroscopy is a powerful tool for monitoring the conversion of this compound to ampicillin in real-time and for identifying the structures of the reactants and products.[8]

Objective: To observe the disappearance of this compound signals and the appearance of ampicillin and formaldehyde signals over time in an acidic solution.

Materials and Reagents:

  • This compound

  • Deuterated acidic buffer (e.g., D₂O with DCl or a deuterated phosphate buffer adjusted to the desired pD)

  • Internal standard (e.g., maleic acid)[8]

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve a known amount of this compound in the deuterated acidic buffer directly in an NMR tube. Add a known concentration of an internal standard for quantitative analysis.

  • NMR Data Acquisition:

    • Acquire a series of ¹H NMR spectra at regular time intervals.

    • Key signals to monitor include the characteristic peaks of this compound's cyclic aminal structure and the emerging peaks of ampicillin and formaldehyde.

  • Data Analysis:

    • Integrate the characteristic signals of this compound and ampicillin relative to the internal standard at each time point.

    • Plot the integral values (proportional to concentration) of this compound against time to determine the reaction kinetics.

Reaction Mechanism and Visualization

The acid-catalyzed hydrolysis of this compound proceeds through the cleavage of its cyclic aminal structure.

Step-by-Step Mechanism

The hydrolysis is initiated by the protonation of one of the nitrogen atoms of the cyclic aminal. This is followed by the nucleophilic attack of a water molecule, leading to the opening of the ring and the formation of an unstable intermediate. This intermediate then breaks down to yield ampicillin and formaldehyde.

G This compound This compound (Cyclic Aminal) Protonated_this compound Protonated this compound This compound->Protonated_this compound + H+ Intermediate Unstable Intermediate Protonated_this compound->Intermediate + H2O Ampicillin Ampicillin Intermediate->Ampicillin Ring Opening Formaldehyde Formaldehyde Intermediate->Formaldehyde Fragmentation G cluster_prep Sample Preparation cluster_reaction Reaction and Sampling cluster_analysis Analysis Prep_Met Prepare this compound Solution in Acidic Buffer (pH, T) Time_Points Incubate and Withdraw Aliquots at Timed Intervals Prep_Met->Time_Points Quench Quench Reaction (Neutralize or Dilute) Time_Points->Quench HPLC HPLC Analysis Quench->HPLC Data Data Processing and Kinetic Modeling HPLC->Data

References

The Pharmacokinetics and Biliary Excretion of Metampicillin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metampicillin, a semi-synthetic penicillin, is a prodrug of ampicillin (B1664943) formed by the reaction of ampicillin with formaldehyde (B43269).[1][2][3] A key characteristic of this compound is its extensive biliary excretion, leading to significantly higher concentrations in bile compared to its parent compound, ampicillin. This property makes it a particularly effective agent for the treatment of biliary tract infections.[1][3] This technical guide provides an in-depth overview of the pharmacokinetics and biliary excretion of this compound, presenting key quantitative data, detailed experimental protocols from seminal studies, and a proposed mechanism for its transport into bile.

Pharmacokinetic Profile

This compound is designed to be hydrolyzed in the acidic environment of the stomach, releasing the active antibiotic, ampicillin.[2][3] However, when administered parenterally, this compound is distributed systemically and undergoes significant hepatic uptake and subsequent excretion into the bile.[3][4]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic data from a foundational study by Brogard et al. (1976), which investigated the biliary excretion of this compound in an isolated perfused rabbit liver model and in human subjects. It is important to note that the analytical method used in this study was a microbiological assay.

Table 1: Pharmacokinetics of this compound in Isolated Perfused Rabbit Liver

Time (minutes)Mean Serum Concentration (µg/mL)Mean Bile Concentration (µg/mL)
3013.7190
6011.5165
909.8160
1208.7160
1507.7140
1807.7140

Data extracted from Brogard et al. (1976). In this ex vivo model, 46.5% of the initial 10 mg dose of this compound was recovered in the bile over the 3.5-hour perfusion period.[4]

Table 2: Biliary Excretion of this compound in Humans Following a Single 500 mg Oral Dose (Healthy Volunteers)

Time (hours)Mean Concentration in Duodenal Juice (µg/mL)
12.5
25.8
36.1
44.9
53.2
62.1
71.5
80.9
90.5

Data extracted from Brogard et al. (1976). The cumulative biliary excretion over 9 hours was 5.8% of the administered oral dose.[4]

Table 3: Pharmacokinetics of this compound in Humans Following a Single 500 mg Intravenous Dose (Cholecystectomized Patients with T-Tube Drainage)

Time (hours)Mean Serum Concentration (µg/mL)Mean Bile Concentration (µg/mL)
110.5185
26.8320
34.5290
42.9250
51.8190
61.1140
80.465
100.125
120.0510

Data extracted from Brogard et al. (1976). The cumulative biliary excretion over 12 hours was 8.3% of the administered intravenous dose.[4]

Mechanism of Biliary Excretion

The high concentration of this compound in bile suggests an active transport mechanism from hepatocytes into the bile canaliculi. While direct studies on this compound transporters are limited, evidence from other penicillins points to the involvement of specific transporter proteins. The biliary excretion of β-lactam antibiotics, such as benzylpenicillin, is known to be mediated by the Multidrug Resistance-Associated Protein 2 (MRP2), an efflux transporter located on the canalicular membrane of hepatocytes. It is highly probable that this compound is also a substrate for MRP2.

The uptake of penicillins from the sinusoidal blood into hepatocytes is thought to be mediated by Organic Anion-Transporting Polypeptides (OATPs). Therefore, a proposed pathway for the biliary excretion of this compound involves initial uptake into hepatocytes from the bloodstream via OATPs, followed by active efflux into the bile across the canalicular membrane by MRP2.

Biliary_Excretion_of_this compound cluster_0 Hepatocyte cluster_1 Sinusoidal Blood cluster_2 Bile Canaliculus OATP OATP MRP2 MRP2 OATP->MRP2 Intracellular Transport Met_bile This compound MRP2->Met_bile Efflux Met_blood This compound Met_blood->OATP Uptake

Proposed pathway for the biliary excretion of this compound.

Experimental Protocols

The following are summaries of the methodologies employed in the study by Brogard et al. (1976), which provide the foundation of our current understanding of this compound's biliary excretion.

Isolated Perfused Rabbit Liver
  • Model: Isolated rabbit livers were perfused in a closed circuit with reconstituted blood.

  • Dosing: A single 10 mg dose of this compound was added to the 300 mL of circulating blood.

  • Sample Collection: Blood and bile samples were collected every 30 minutes for a duration of 3.5 hours.

  • Analysis: this compound concentrations in serum, bile, and liver tissue were determined using a microbiological assay with Sarcina lutea as the test organism.

Rabbit_Liver_Perfusion_Workflow Start Isolate Rabbit Liver Perfusion Perfuse with Reconstituted Blood in a Closed Circuit Start->Perfusion Dosing Add 10 mg this compound to the Perfusate Perfusion->Dosing Sampling Collect Blood and Bile Samples (every 30 mins for 3.5 hours) Dosing->Sampling Analysis Microbiological Assay (Sarcina lutea) Sampling->Analysis End Determine this compound Concentrations Analysis->End

Workflow for the isolated perfused rabbit liver experiment.

Human Studies
  • Subjects: Healthy human volunteers.

  • Dosing: A single oral dose of 500 mg of this compound.

  • Sample Collection: Duodenal juice was collected via a duodenal tube at hourly intervals for 9 hours.

  • Analysis: this compound concentrations in the duodenal juice were determined by a microbiological assay.

  • Subjects: Cholecystectomized patients with a T-tube inserted into the common bile duct for drainage.

  • Dosing: A single intravenous dose of 500 mg of this compound.

  • Sample Collection: Bile was collected through the T-tube at specified intervals over 12 hours. Blood samples were also collected to determine serum concentrations.

  • Analysis: this compound concentrations in bile and serum were measured using a microbiological assay.

Human_Study_Workflow cluster_oral Oral Administration cluster_iv Intravenous Administration Oral_Dose 500 mg Oral Dose (Healthy Volunteers) Duodenal_Sampling Collect Duodenal Juice (Hourly for 9 hours) Oral_Dose->Duodenal_Sampling Oral_Analysis Microbiological Assay Duodenal_Sampling->Oral_Analysis IV_Dose 500 mg IV Dose (Cholecystectomized Patients) Bile_Sampling Collect Bile via T-tube (Over 12 hours) IV_Dose->Bile_Sampling Serum_Sampling Collect Blood Samples IV_Dose->Serum_Sampling IV_Analysis Microbiological Assay Bile_Sampling->IV_Analysis Serum_Sampling->IV_Analysis

Workflow for the human pharmacokinetic studies.

Conclusion

References

An In-depth Technical Guide to the Early Research and Discovery of Metampicillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metampicillin is a semi-synthetic penicillin antibiotic derived from the reaction of ampicillin (B1664943) and formaldehyde (B43269).[1] It acts as a prodrug, hydrolyzing in vivo to release ampicillin, which in turn exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[1][2] Early research in the 1970s established its in vitro activity, which is comparable to that of ampicillin, and explored its pharmacokinetic profile following oral and intramuscular administration.[1] A notable characteristic of this compound is its extensive biliary excretion.[3] This guide provides a detailed overview of the foundational research on this compound, including its synthesis, mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic properties, with a focus on the quantitative data and experimental methodologies from early studies.

Introduction

The quest for new and improved penicillin derivatives in the mid-20th century led to the development of a wide range of semi-synthetic antibiotics. This compound emerged from this era of antibiotic research as a modification of ampicillin, created with the aim of altering its physicochemical and pharmacokinetic properties. As a prodrug, this compound is designed to be inactive until it is metabolized in the body to the active ampicillin.[1] This approach can be used to improve drug delivery, absorption, and distribution. This technical guide delves into the core early research that defined the profile of this compound.

Synthesis and Structure

This compound is synthesized through the condensation reaction of ampicillin with formaldehyde.[1] Recent NMR studies have elucidated the structure of this compound as a cyclic aminal, resolving previous ambiguity.[3]

Synthesis Pathway

The synthesis involves the reaction of the primary amino group of ampicillin with formaldehyde, leading to the formation of a cyclic aminal structure.

This compound Synthesis This compound Synthesis Pathway Ampicillin Ampicillin This compound This compound (Cyclic Aminal) Ampicillin->this compound + Formaldehyde Formaldehyde Formaldehyde->this compound

A diagram illustrating the synthesis of this compound.

Mechanism of Action

This compound itself is a prodrug and does not possess intrinsic antibacterial activity. Its therapeutic effect is solely dependent on its in vivo hydrolysis to ampicillin.[1]

Hydrolysis to Ampicillin

In an aqueous and acidic environment, such as the stomach, this compound rapidly hydrolyzes to yield ampicillin and formaldehyde.[1]

This compound Hydrolysis Hydrolysis of this compound This compound This compound Ampicillin Ampicillin (Active) This compound->Ampicillin Hydrolysis (in vivo) Formaldehyde Formaldehyde This compound->Formaldehyde Hydrolysis (in vivo)

The hydrolysis of this compound to its active form, Ampicillin.
Inhibition of Bacterial Cell Wall Synthesis

Ampicillin, the active metabolite of this compound, is a beta-lactam antibiotic. It inhibits the transpeptidase enzymes, also known as penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan in the bacterial cell wall.[2] This inhibition leads to a weakened cell wall and ultimately results in bacterial cell lysis.[2]

In Vitro Antibacterial Activity

Early in vitro studies demonstrated that the antibacterial spectrum and potency of this compound are comparable to those of ampicillin.[1] The minimum inhibitory concentrations (MICs) of this compound against a range of Gram-positive and Gram-negative bacteria were determined using standard dilution methods.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)
BacteriumThis compound MIC (µg/mL)Ampicillin MIC (µg/mL)
Staphylococcus aureus0.20.2
Streptococcus pyogenes0.050.05
Streptococcus pneumoniae0.050.05
Escherichia coli2.52.5
Salmonella Typhi1.251.25
Shigella sonnei2.52.5
Proteus mirabilis2.52.5
Haemophilus influenzae0.30.3

Data sourced from Sutherland et al. (1972).

Pharmacokinetics

The pharmacokinetic profile of this compound was investigated in human volunteers following both oral and intramuscular administration. A key finding of these early studies was that after oral administration, only ampicillin, the active metabolite, was detected in the serum.[1] Following intramuscular injection, both this compound and ampicillin were present in the serum, indicating that some of the prodrug is absorbed intact before hydrolysis.[1]

Quantitative Data: Human Pharmacokinetics

Oral Administration (500 mg dose)

ParameterValue (Ampicillin)
Cmax ~3.5 µg/mL
Tmax ~2 hours
AUC Not explicitly calculated in early studies
Half-life Not explicitly calculated in early studies

Intramuscular Administration (500 mg dose)

ParameterThis compoundAmpicillin
Cmax ~4.0 µg/mL~5.0 µg/mL
Tmax ~1 hour~1 hour
AUC Not explicitly calculated in early studiesNot explicitly calculated in early studies
Half-life Not explicitly calculated in early studiesNot explicitly calculated in early studies

Data estimated from graphical representations in Sutherland et al. (1972).

Biliary Excretion

A significant characteristic of this compound is its high concentration in bile.[3] Biliary concentrations of parenterally administered this compound have been reported to be substantially higher than those of ampicillin administered under the same conditions.[3]

ParameterConcentration
Peak Bile Concentration (Ampicillin after this compound administration) Significantly higher than after Ampicillin administration

Quantitative data on specific concentrations in human bile from early studies is limited, but the increased excretion is a consistently reported finding.

Preclinical Efficacy

Experimental Protocols

The following are summaries of the typical experimental protocols used in the early evaluation of this compound.

Synthesis of this compound

A detailed modern protocol for the synthesis of this compound is described by Reinbold et al. (2020). The general principle from early research involved:

  • Dissolving ampicillin in an aqueous solution.

  • Adding a molar excess of formaldehyde to the ampicillin solution.

  • Allowing the reaction to proceed at room temperature.

  • Purification of the resulting this compound, often by recrystallization or chromatographic techniques.

In Vitro Antibacterial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) was typically determined by a tube dilution method:

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of this compound and ampicillin was prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., to a McFarland standard of 0.5) was prepared.

  • Inoculation: Each tube containing the antibiotic dilution was inoculated with the bacterial suspension.

  • Incubation: The tubes were incubated at 37°C for 18-24 hours.

  • Reading Results: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

Human Pharmacokinetic Studies
  • Subject Recruitment: Healthy adult volunteers were recruited for the studies.

  • Drug Administration: A single dose of this compound (e.g., 500 mg) was administered either orally (capsule) or intramuscularly.

  • Blood Sampling: Blood samples were collected at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, and 8 hours) post-administration.

  • Sample Processing: Serum was separated from the blood samples.

  • Bioassay: The concentrations of this compound and ampicillin in the serum were determined using a microbiological assay, typically an agar (B569324) diffusion method with a sensitive indicator organism (e.g., Sarcina lutea).

Pharmacokinetic Study Workflow Workflow for Human Pharmacokinetic Studies cluster_0 Clinical Phase cluster_1 Laboratory Phase Recruitment Subject Recruitment Administration Drug Administration (Oral/IM) Recruitment->Administration Sampling Blood Sampling Administration->Sampling Processing Serum Separation Sampling->Processing Bioassay Microbiological Assay Processing->Bioassay Analysis Data Analysis Bioassay->Analysis

References

Comprehensive literature review on Metampicillin's properties

Author: BenchChem Technical Support Team. Date: December 2025

Metampicillin: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the core properties of this compound, a semi-synthetic penicillin antibiotic. It covers its chemical characteristics, mechanism of action, pharmacokinetics, and antibacterial spectrum, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding.

Chemical and Physical Properties

This compound is a prodrug derived from the reaction of ampicillin (B1664943) with formaldehyde (B43269).[1][2][3] Initially, its precise structure was debated, with imine or hemiaminal forms being proposed.[4][5] However, recent nuclear magnetic resonance (NMR) studies have elucidated its structure as a more stable cyclic aminal.[3][4][5][6] Upon administration, particularly in acidic environments like the stomach, it undergoes rapid hydrolysis to release its active components: ampicillin and formaldehyde.[1][2][7][8]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name (2S,5R,6R)-3,3-dimethyl-6-[[(2R)-2-(methylideneamino)-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[1][2]
CAS Number 6489-97-0[1][9]
Molecular Formula C₁₇H₁₉N₃O₄S[1][2][10]
Molar Mass 361.42 g·mol⁻¹[1][2]
Synonyms Methylenampicillin, Magnipen, Viderpen[2][9][11]
Appearance White, crystalline powder[12]
ATC Code J01CA14[1][2]

Mechanism of Action

As a member of the beta-lactam class of antibiotics, this compound's therapeutic effect is mediated by its active form, ampicillin.[13][14] The core mechanism involves the disruption of bacterial cell wall synthesis.[14][15]

  • Prodrug Hydrolysis : this compound is hydrolyzed in the body to ampicillin.[4][7]

  • PBP Binding : Ampicillin binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes located on the inner membrane of the bacterial cell wall.[11][13]

  • Inhibition of Peptidoglycan Synthesis : The inactivation of PBPs interferes with the transpeptidation process, which is the final step in peptidoglycan synthesis. This prevents the cross-linking of peptidoglycan chains.[13][15]

  • Cell Wall Destabilization : The lack of proper cross-linking weakens the bacterial cell wall, making it unable to withstand the internal osmotic pressure.[13][15]

  • Cell Lysis : The compromised cell wall eventually ruptures, leading to bacterial cell death (lysis).[13][15]

Mechanism of Action of this compound (via Ampicillin) cluster_process Inhibition Pathway This compound This compound (Prodrug) Ampicillin Ampicillin (Active Drug) This compound->Ampicillin Hydrolysis (e.g., in stomach acid) PBP Penicillin-Binding Proteins (PBPs) Ampicillin->PBP Crosslinking Peptidoglycan Cross-Linking Ampicillin->Crosslinking Inhibits PBP->Crosslinking Catalyzes CellWall Bacterial Cell Wall Synthesis & Integrity Crosslinking->CellWall Maintains Crosslinking->CellWall Weakens Lysis Cell Lysis & Bacterial Death CellWall->Lysis Leads to

Caption: Mechanism of action of this compound via its active form, ampicillin.

Pharmacokinetics

This compound is designed as a prodrug to improve the delivery of ampicillin. Its pharmacokinetic profile is characterized by its conversion to the active compound.

  • Absorption and Hydrolysis : After oral administration, this compound is rapidly hydrolyzed to ampicillin in the acidic environment of the stomach.[2][7] Consequently, this compound itself is generally not detected in the bloodstream or urine following an oral dose; only ampicillin is found.[7] Studies have shown that serum concentrations of ampicillin after oral this compound are somewhat lower than those achieved with an equivalent dose of ampicillin itself.[7]

  • Distribution : When administered intramuscularly, both this compound and ampicillin can be detected in the blood.[7] A key characteristic of this compound is its high rate of biliary excretion.[14] This leads to significantly higher concentrations of the antibiotic in the bile compared to ampicillin, suggesting it may be particularly effective for treating biliary tract infections.[4]

  • Metabolism : The primary metabolic process is the hydrolysis to ampicillin.[14] Ampicillin itself is partially metabolized (about 20%) to penicilloic acids and other metabolites.[12]

  • Excretion : Ampicillin is primarily excreted via the kidneys.[15] Probenecid can inhibit the renal excretion of ampicillin, thereby increasing its serum concentration.[13]

Table 2: Comparative Pharmacokinetic Parameters of Oral Ampicillin and its Prodrugs

ParameterAmpicillinBacampicillin (B1208201)Pivampicillin (B1678493)
Bioavailability 62% (± 17%)86% (± 11%)92% (± 18%)
Absorption Rate 0.58 (± 0.16) dose/min0.89 (± 0.39) dose/min0.64 (± 0.19) dose/min
Lag time (start of absorption) -7.0 (± 0.9) min-
Volume of Distribution (unbound) 0.247 (± 0.045) L/kg(Same as Ampicillin)(Same as Ampicillin)
Data sourced from a crossover experiment in healthy subjects.[16]

Antibacterial Spectrum

The antibacterial spectrum of this compound is identical to that of ampicillin.[7][14] It is a broad-spectrum penicillin with activity against a range of Gram-positive and some Gram-negative bacteria.[11] However, like ampicillin, it is susceptible to degradation by beta-lactamase enzymes and is therefore inactive against penicillinase-producing bacterial strains, such as many isolates of Staphylococcus aureus and E. coli.[7][11]

Experimental Protocols

This section details the methodologies for key experiments related to the synthesis and evaluation of this compound.

Synthesis of this compound

The synthesis of this compound involves a condensation reaction between ampicillin and formaldehyde.[3][9]

Objective: To synthesize Sodium 6-[D(-)-alpha-(methyleneamino-phenylacetamido)]-penicillanate.

Materials:

  • 6-[D(-)α-(aminophenylacetamido)]-penicillanic acid (Ampicillin)

  • Sodium bicarbonate (NaHCO₃)

  • Formaldehyde (aqueous solution)

  • Distilled water

Protocol:

  • Suspend 0.01 mol of ampicillin in 150 cc of distilled water.

  • Cool the suspension to +5°C using an ice bath.

  • Add 0.01 mol of sodium bicarbonate to the suspension and stir until the ampicillin dissolves.

  • While maintaining the temperature and agitation, add 0.01 mol of formaldehyde (as an aqueous solution).

  • Continue to agitate the solution for a defined period (e.g., 2 hours).[4]

  • Filter the resulting solution to remove any traces of insoluble byproducts.

  • Immediately freeze-dry (lyophilize) the clear filtrate to obtain the final product as a solid.[9]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[17] The broth microdilution method is a standard protocol.[18][19]

Objective: To determine the in vitro activity of an antibiotic against a specific bacterial strain.

Materials:

  • Antibiotic stock solution (e.g., this compound/Ampicillin)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum, standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Positive control (bacterial inoculum in broth, no antibiotic)

  • Negative control (broth only)

Protocol:

  • Serial Dilution: Prepare two-fold serial dilutions of the antibiotic in the growth medium directly in the wells of the 96-well plate. The concentration range should span the expected MIC of the test organism.[17]

  • Inoculation: Add a standardized inoculum of the test bacteria to each well (except the negative control). The final volume in each well is typically 100-200 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours under appropriate atmospheric conditions.[20]

  • Reading Results: After incubation, examine the plates for visible turbidity (bacterial growth). The MIC is the lowest concentration of the antibiotic in which there is no visible growth.[17] This can be determined by visual inspection or using a plate reader.

Workflow: Broth Microdilution MIC Test start Start prep_antibiotic Prepare Antibiotic Stock Solution start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum serial_dilute Perform 2-Fold Serial Dilutions of Antibiotic in Microtiter Plate prep_antibiotic->serial_dilute inoculate Inoculate Wells with Bacteria (Including Positive Control) prep_inoculum->inoculate serial_dilute->inoculate incubate Incubate Plate (e.g., 37°C for 18-24h) inoculate->incubate read_results Read Results for Visible Growth (Turbidity) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Growth read_results->determine_mic end End determine_mic->end

Caption: A typical experimental workflow for MIC determination.

Clinical Use and Adverse Effects

  • Indications : this compound is indicated for infections caused by susceptible organisms.[13] Its high concentration in bile makes it a consideration for biliary infections.[4]

  • Dosage : An adult oral dosage is typically 1.5 g/day .[13][14]

  • Adverse Reactions : Common side effects are similar to other penicillins and include skin rash (urticarial or maculopapular), diarrhea, nausea, and vomiting.[13] Pseudomembranous colitis is a more severe but less common adverse effect.[13][14]

  • Contraindications : It is contraindicated in patients with a known hypersensitivity to penicillin antibiotics.[13][14]

  • Drug Interactions :

    • Probenecid : Increases serum concentrations of ampicillin by inhibiting renal excretion.[13][14]

    • Allopurinol : May increase the risk of skin rash.[14]

    • Oral Contraceptives : Efficacy may be reduced.[14]

    • Anticoagulants : Co-administration may affect blood coagulation parameters.[13]

Conclusion

This compound is a prodrug of ampicillin, synthesized through a reaction with formaldehyde, which results in a cyclic aminal structure. Its mechanism of action is dependent on its hydrolysis to ampicillin, which inhibits bacterial cell wall synthesis. While its oral absorption yields slightly lower ampicillin serum levels compared to direct ampicillin administration, its unique pharmacokinetic property of high biliary excretion offers a potential advantage in treating infections of the biliary tract. Its antibacterial spectrum and adverse effect profile are consistent with that of ampicillin. The standardized protocols for its synthesis and microbiological evaluation are crucial for its development and clinical application.

References

Metampicillin as a Prodrug of Ampicillin: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metampicillin is a semi-synthetic derivative of ampicillin (B1664943), designed to function as a prodrug.[1] A prodrug is an inactive or less active molecule that is converted into a pharmacologically active agent within the body. The primary rationale behind the development of ampicillin prodrugs is to overcome the limitations of ampicillin, such as incomplete oral absorption. This technical guide provides an in-depth analysis of this compound, focusing on its chemistry, mechanism of action, pharmacokinetics, and the experimental methodologies used in its evaluation.

Chemistry and Mechanism of Action

This compound is synthesized through the reaction of ampicillin with formaldehyde (B43269).[1] While its exact structure was a subject of some debate, it is now understood to be a cyclic aminal.[2]

Upon administration, this compound is designed to hydrolyze, releasing the active drug, ampicillin, and formaldehyde. This hydrolysis is particularly rapid in acidic environments, such as the stomach.[1]

The antibacterial activity of this compound is attributable to the released ampicillin. Ampicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically targets and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. This interference with cell wall synthesis leads to cell lysis and death.

Signaling Pathway: Prodrug Activation and Target Interaction

This compound This compound (Prodrug) Hydrolysis Hydrolysis (e.g., in stomach acid) This compound->Hydrolysis Ampicillin Ampicillin (Active Drug) PBPs Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall Ampicillin->PBPs Inhibition Formaldehyde Formaldehyde Hydrolysis->Ampicillin Hydrolysis->Formaldehyde CellWall Bacterial Cell Wall Synthesis PBPs->CellWall Catalyzes CellLysis Cell Lysis & Bacterial Death CellWall->CellLysis Inhibition leads to

Caption: this compound activation and mechanism of action.

Pharmacokinetics: The Prodrug Advantage

The primary advantage of a prodrug strategy for ampicillin is to enhance its oral bioavailability. Ampicillin itself is incompletely absorbed from the gastrointestinal tract. Prodrugs like pivampicillin (B1678493) and bacampicillin (B1208201) have demonstrated significantly improved oral absorption compared to ampicillin.

However, a significant and clinically relevant finding is the remarkably high concentration of this compound in the bile after parenteral administration. Studies have shown that biliary concentrations of this compound can be up to 300 times higher than those of ampicillin administered under the same conditions.[1] This suggests a potential therapeutic niche for this compound in the treatment of biliary tract infections.

Data Presentation

Due to the lack of direct comparative oral pharmacokinetic data for this compound, the following tables present data for other ampicillin prodrugs to illustrate the potential benefits of this approach, alongside the available data for ampicillin and the notable findings regarding this compound's biliary excretion.

Table 1: Comparative Oral Pharmacokinetics of Ampicillin and its Prodrugs (Illustrative)

ParameterAmpicillin (500 mg)Bacampicillin (400 mg)Pivampicillin (350 mg)This compound (oral)
Cmax (µg/mL) 2.0 - 4.07.7~5.0Data not available
Tmax (h) 1.5 - 2.00.75~1.0Data not available
Bioavailability (%) ~40~80-90~80-90Data not available

Note: Data for bacampicillin and pivampicillin are from various sources and are presented to illustrate the typical improvements seen with ampicillin prodrugs. The Sutherland et al. (1972) abstract suggests oral this compound may not follow this trend.

Table 2: Biliary Concentration Following Parenteral Administration

DrugRouteDosePeak Biliary Concentration (µg/mL)
AmpicillinIV500 mg~10-20
This compoundParenteralNot specifiedSignificantly higher than ampicillin (up to 300x)

Experimental Protocols

This section outlines the general methodologies employed in the research and development of this compound.

Synthesis of this compound

Objective: To synthesize this compound from ampicillin and formaldehyde.

Materials:

  • Ampicillin sodium salt

  • Formaldehyde solution (e.g., 37% in water)

  • Deionized water

  • Reverse-phase high-performance liquid chromatography (HPLC) system

  • Lyophilizer

Procedure:

  • Dissolve a known quantity of ampicillin sodium salt in deionized water.

  • Add a molar excess of formaldehyde solution to the ampicillin solution.

  • Stir the reaction mixture at room temperature for a defined period (e.g., 2 hours).

  • Monitor the reaction progress using a suitable analytical technique (e.g., thin-layer chromatography or HPLC).

  • Upon completion, purify the reaction mixture using reverse-phase HPLC.

  • Collect the fractions containing this compound and lyophilize to obtain the solid product.

In Vitro Hydrolysis Studies

Objective: To determine the rate of hydrolysis of this compound to ampicillin under simulated physiological conditions.

Materials:

  • This compound

  • Simulated Gastric Fluid (SGF, pH ~1.2)

  • Simulated Intestinal Fluid (SIF, pH ~6.8)

  • Phosphate (B84403) buffer (pH 7.4) to simulate blood

  • Incubator/water bath at 37°C

  • HPLC system for quantification

Procedure:

  • Prepare stock solutions of this compound in a suitable solvent.

  • Add a known amount of the this compound stock solution to SGF, SIF, and phosphate buffer, pre-incubated at 37°C.

  • At various time points, withdraw aliquots from each solution.

  • Immediately quench the hydrolysis reaction (e.g., by adding a neutralizing agent or by rapid freezing).

  • Analyze the samples by HPLC to determine the concentrations of remaining this compound and formed ampicillin.

  • Calculate the hydrolysis rate constant and half-life in each medium.

Pharmacokinetic Studies in Humans (General Protocol)

Objective: To compare the pharmacokinetic profiles of orally administered this compound and ampicillin.

Study Design: A randomized, crossover study in healthy volunteers.

Procedure:

  • Recruit a cohort of healthy adult volunteers who have given informed consent.

  • Following an overnight fast, administer a single oral dose of either this compound or ampicillin.

  • Collect blood samples at predefined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours post-dose).

  • Separate plasma from the blood samples and store frozen until analysis.

  • After a washout period of at least one week, administer the alternate drug to the same volunteers and repeat the blood sampling.

  • Analyze the plasma samples for ampicillin (and this compound, if detectable) concentrations using a validated bioanalytical method (e.g., LC-MS/MS).

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, bioavailability) for both drugs.

Experimental Workflow: Comparative Pharmacokinetic Study

Start Start: Healthy Volunteers Randomization Randomization Start->Randomization GroupA Group A: Receive this compound Randomization->GroupA GroupB Group B: Receive Ampicillin Randomization->GroupB Dosing1 Oral Administration GroupA->Dosing1 GroupB->Dosing1 Sampling1 Serial Blood Sampling Dosing1->Sampling1 Washout Washout Period Sampling1->Washout Analysis Plasma Sample Analysis (e.g., LC-MS/MS) Sampling1->Analysis GroupA2 Group A: Receive Ampicillin Washout->GroupA2 GroupB2 Group B: Receive this compound Washout->GroupB2 Dosing2 Oral Administration GroupA2->Dosing2 GroupB2->Dosing2 Sampling2 Serial Blood Sampling Dosing2->Sampling2 Sampling2->Analysis PK Pharmacokinetic Analysis (Cmax, Tmax, AUC, etc.) Analysis->PK End End: Compare Profiles PK->End

Caption: Crossover design for a comparative pharmacokinetic study.

Conclusion

This compound represents a chemically interesting prodrug of ampicillin. While the initial promise of enhanced oral bioavailability, a hallmark of many ampicillin prodrugs, is not clearly supported by the limited available data, its unique characteristic of achieving exceptionally high concentrations in the biliary tract suggests a specialized therapeutic potential. Further well-controlled clinical trials are warranted to fully elucidate the oral pharmacokinetic profile of this compound and to explore its efficacy in the treatment of biliary tract infections. The experimental protocols outlined in this guide provide a framework for such future investigations.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Metampicillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metampicillin is a semi-synthetic penicillin antibiotic that functions as a prodrug of ampicillin (B1664943).[1][2] Formed by the reaction of ampicillin with formaldehyde (B43269), it is designed to improve oral absorption and is rapidly hydrolyzed in the acidic environment of the stomach to release the active agent, ampicillin.[1][2][3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, including its synthesis, stability, and mechanism of action, supported by experimental protocols and data presented for clarity and practical application in a research and development setting.

Chemical and Physical Properties

This compound's core structure is based on the penicillin nucleus, featuring a β-lactam ring fused to a thiazolidine (B150603) ring. The key structural modification is the formation of a cyclic aminal from the reaction of ampicillin's primary amino group with formaldehyde.[4][5]

General Properties
PropertyValueSource
Chemical Formula C₁₇H₁₉N₃O₄S[3][6]
Molar Mass 361.42 g/mol [3][6]
IUPAC Name (2S,5R,6R)-3,3-dimethyl-6-[[(2R)-2-(methylideneamino)-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[3][6]
CAS Number 6489-97-0[3][6]
Physicochemical Data
PropertyThis compound (Computed/Inferred)Ampicillin (Experimental)Source
Melting Point Data not available~208 °C (decomposes)[7]
pKa Data not available2.5 (carboxylic acid), 7.3 (amino group)[7]
Solubility Insoluble in D₂O after lyophilization.[4] Hydrolyzes in aqueous solutions.[1][2][3]Soluble in dilute acidic or alkaline solutions.[8]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a published procedure for the synthesis and purification of this compound.[4]

Materials:

  • Ampicillin sodium salt

  • Formaldehyde solution (e.g., prepared from paraformaldehyde)

  • Water (H₂O)

  • Acetonitrile (B52724) (MeCN)

  • Formic acid

  • Reversed-phase HPLC column (e.g., ACE5 C18)

  • Lyophilizer

Procedure:

  • React ampicillin sodium salt (0.1 mmol) with a 10-fold molar excess of aqueous formaldehyde solution (1 M).[4]

  • Stir the reaction mixture at room temperature for 2 hours.[4]

  • Purify the reaction mixture using reversed-phase High-Performance Liquid Chromatography (HPLC).[4]

    • Column: ACE5 C18 (100 x 21.2 mm)

    • Mobile Phase: A gradient of 2% (v/v) acetonitrile in water with 0.1% (v/v) formic acid to 60% (v/v) acetonitrile over 12 minutes.[4]

  • Collect the fraction corresponding to this compound.

  • Lyophilize the collected fraction to obtain this compound as a colorless solid.[4]

Synthesis_of_this compound Ampicillin Ampicillin Sodium Salt Reaction Reaction (Room Temperature, 2h) Ampicillin->Reaction Formaldehyde Aqueous Formaldehyde Formaldehyde->Reaction Purification Reversed-Phase HPLC Reaction->Purification Lyophilization Lyophilization Purification->Lyophilization This compound This compound (Colorless Solid) Lyophilization->this compound

Synthesis workflow for this compound.

Hydrolysis Kinetics of this compound by HPLC

This protocol describes a method to study the hydrolysis of this compound to ampicillin.[1]

Materials:

Procedure:

  • Prepare a solution of this compound in 0.02 M phosphate buffer (pH 7.0).

  • Incubate the solution at a physiological temperature (e.g., 37 °C).

  • At various time intervals, withdraw aliquots of the solution.

  • Analyze the samples immediately by HPLC to determine the concentrations of this compound and ampicillin.[1]

    • Column: Zorbox CN

    • Mobile Phase: 5% acetonitrile and 8% methanol in 0.02 M phosphate buffer (pH 7.0).[1]

    • Detection: UV detector (wavelength to be optimized for simultaneous detection).

  • Plot the concentration of this compound versus time to determine the hydrolysis rate and half-life. At physiological pH and temperature, the half-life is approximately 41.5 minutes.[1]

Hydrolysis_Kinetics_Workflow Metampicillin_Sol This compound in Phosphate Buffer (pH 7.0) Incubation Incubate at 37°C Metampicillin_Sol->Incubation Sampling Withdraw Aliquots (Time Intervals) Incubation->Sampling HPLC HPLC Analysis (Zorbox CN column) Sampling->HPLC Data_Analysis Data Analysis (Concentration vs. Time) HPLC->Data_Analysis Kinetics Determine Hydrolysis Rate and Half-life Data_Analysis->Kinetics

Workflow for studying this compound hydrolysis kinetics.

Stability

This compound is notably unstable, particularly in aqueous and acidic environments, which is a key feature of its prodrug design.

  • Acidic Conditions: Rapid hydrolysis to ampicillin occurs in acidic environments like the stomach.[1][2][3]

  • Neutral Media: Hydrolysis is less rapid in neutral media.[2][3]

  • Serum: Hydrolysis is incomplete in human serum, suggesting a degree of stability in the bloodstream before reaching the target site.[1][2][3]

Mechanism of Action

As a prodrug, this compound itself is inactive. Upon administration, it is hydrolyzed to ampicillin, which is a broad-spectrum β-lactam antibiotic.

  • Hydrolysis: In the body, this compound is converted to ampicillin and formaldehyde.

  • Inhibition of Cell Wall Synthesis: Ampicillin then acts on susceptible bacteria by inhibiting the synthesis of the bacterial cell wall. It acylates the transpeptidase enzyme, which is essential for cross-linking the peptidoglycan strands that provide structural integrity to the cell wall.

  • Bactericidal Effect: This inhibition leads to a weakened cell wall and ultimately results in cell lysis and bacterial death.

Mechanism_of_Action cluster_0 In Vivo Conversion cluster_1 Antibacterial Action This compound This compound Hydrolysis Hydrolysis (e.g., in stomach acid) This compound->Hydrolysis Ampicillin Ampicillin (Active Drug) Hydrolysis->Ampicillin Formaldehyde Formaldehyde Hydrolysis->Formaldehyde PBP Penicillin-Binding Proteins (Transpeptidases) Ampicillin->PBP Inhibition Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking catalyzes CellWall Bacterial Cell Wall Synthesis Crosslinking->CellWall Lysis Cell Lysis & Death CellWall->Lysis Disruption leads to

Mechanism of action of this compound.

Spectroscopic Data

While complete, high-resolution spectra for this compound are not widely published, NMR spectroscopy has been instrumental in elucidating its correct cyclic aminal structure.

¹H and ¹³C NMR Spectroscopy

NMR studies have confirmed that this compound exists as a cyclic aminal. Key proton (¹H) and carbon (¹³C) NMR chemical shifts have been reported for the compound in D₆-DMSO.[4]

Reported ¹H NMR Chemical Shifts (δH) in D₆-DMSO:

  • β-lactam core protons (CHS and COCHNCO): 5.62–5.53 ppm[4]

  • Other penicillin ring-derived protons: 4.36, 1.65, and 1.49 ppm[4]

  • Aromatic protons: 7.44–7.39, 7.38–7.33, and 7.31–7.26 ppm[4]

  • Formaldehyde-derived methylene (B1212753) protons: 4.82 and 4.52 ppm[4]

Reported ¹³C NMR Chemical Shift (δC) for the Formaldehyde-derived Methylene Carbon:

  • C-10: 63.0 ppm[4]

Conclusion

References

Structural Elucidation of Metampicillin: A Technical Guide Using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metampicillin is a broad-spectrum β-lactam antibiotic derived from ampicillin (B1664943). For decades, its precise chemical structure was a subject of ambiguity, with several forms, including imine and hemiaminal structures, being proposed. This compound is synthesized through the condensation reaction of ampicillin and formaldehyde (B43269).[1][2] It is recognized as a prodrug that hydrolyzes to ampicillin, particularly in the acidic environment of the stomach. Recent definitive studies employing advanced NMR spectroscopy have resolved the structural uncertainty, identifying the major stable form of this compound as a cyclic aminal.[1][2][3]

This technical guide provides an in-depth overview of the structural elucidation of this compound, focusing on the application of one- and two-dimensional NMR techniques. It details the experimental protocols, presents key quantitative NMR data, and illustrates the logical workflows that led to the definitive structural assignment.

The Corrected Structure of this compound

Contrary to previously proposed structures, rigorous NMR analysis has confirmed that this compound exists as a formaldehyde-derived cyclic aminal. This structure arises from the reaction of the primary amine of the ampicillin side chain with two molecules of formaldehyde. The resulting imidazolidinone ring is fused to the main ampicillin scaffold. In aqueous solutions with excess formaldehyde, a secondary product featuring an additional exocyclic hemiaminal group can also be observed.[1][2]

The reaction pathway leading to the confirmed cyclic aminal structure of this compound is visualized below.

G Ampicillin Ampicillin This compound This compound (Cyclic Aminal Structure) Ampicillin->this compound + HCHO Formaldehyde Formaldehyde (HCHO) Formaldehyde->this compound

Caption: Reaction of Ampicillin with Formaldehyde.

Experimental Protocols

The following protocols are based on the successful synthesis and NMR analysis that led to the structural confirmation of this compound.[2]

Synthesis of this compound (Cyclic Aminal)
  • Preparation of Formaldehyde Solution: An aqueous 1 M formaldehyde solution is prepared by suspending paraformaldehyde in water and heating until a clear solution is obtained. The solution is then stirred for 2 hours at room temperature.

  • Reaction: Ampicillin sodium salt (0.1 mmol) is dissolved in water and reacted with a 10-fold molar excess of the 1 M aqueous formaldehyde solution (1 mmol).

  • Incubation: The reaction mixture is stirred for 2 hours at room temperature.

  • Purification: The resulting mixture is purified by reversed-phase High-Performance Liquid Chromatography (HPLC).

  • Isolation: The major product fraction is collected and lyophilized to yield this compound as a white solid.

In Situ NMR Analysis
  • Sample Preparation: Ampicillin sodium salt (0.05 mmol) is mixed with a 10-fold excess of 1 M formaldehyde in Deuterium Oxide (D₂O) (0.5 mmol).

  • Reaction: The mixture is allowed to react overnight at room temperature directly in the NMR tube. The pD (deuterium equivalent of pH) is not adjusted.

  • Data Acquisition: One-dimensional (¹H) and two-dimensional (COSY, HSQC, HMBC) NMR spectra are acquired on the reaction mixture.

NMR Instrumentation and Parameters
  • Spectrometer: Experiments are typically performed on a high-field NMR spectrometer (e.g., 700 MHz).

  • Solvents: Deuterium Oxide (D₂O) for in situ studies and Deuterated Dimethyl Sulfoxide (D₆-DMSO) for the analysis of the isolated solid.

  • Standard Experiments:

    • ¹H NMR

    • ¹³C NMR

    • 2D ¹H-¹H Correlation Spectroscopy (COSY)

    • 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC)

    • 2D ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC)

NMR Data and Structural Interpretation

The definitive structural elucidation of this compound relies on the careful analysis of 1D and 2D NMR spectra to establish through-bond connectivities.

¹H and ¹³C NMR Spectral Data

The following tables summarize the key ¹H and ¹³C NMR chemical shifts for the core ampicillin scaffold and the crucial formaldehyde-derived cyclic aminal moiety, as observed in D₆-DMSO and D₂O.[2]

Table 1: Key ¹H NMR Chemical Shifts (δ) for this compound

Proton AssignmentChemical Shift (δ) in D₆-DMSO (ppm)Chemical Shift (δ) in D₂O (ppm)Notes
Phenyl (Ar-H)7.44 - 7.26 (m)7.44 - 7.31 (m)Aromatic protons of the phenyl side chain.
β-lactam (CHS, COCH NCO)5.62 - 5.53 (m)~5.57Protons on the β-lactam ring.
Penicillin Ring (CHCO₂H)~4.36~4.34 (s)Proton adjacent to the carboxylate.
Penicillin Ring (CH₃)1.65, 1.49Not specifiedGem-dimethyl protons.
Cyclic Aminal (N-CH₂-N) Not specified4.90, 4.72 Key protons from the formaldehyde-derived ring.

Table 2: Key ¹³C NMR Chemical Shifts (δ) for this compound

Carbon AssignmentChemical Shift (δ) in D₂O (ppm)Notes
Cyclic Aminal (N-CH₂-N) ~63.0 Key carbon of the formaldehyde-derived methylene (B1212753) bridge.
Interpretation and Role of 2D NMR

While 1D NMR provides the initial chemical shift information, 2D NMR experiments are essential for unambiguously connecting the atoms and confirming the cyclic aminal structure.

  • ¹H-¹H COSY: This experiment confirms proton-proton couplings within the ampicillin core, such as those within the β-lactam and thiazolidine (B150603) rings, ensuring the integrity of the parent scaffold after the reaction.

  • ¹H-¹³C HSQC: The HSQC spectrum directly links protons to their attached carbons.[4][5] A critical observation for this compound is the correlation of the proton signals at δH 4.90 and 4.72 ppm with the carbon signal at δC ~63.0 ppm, confirming these protons are part of a methylene (CH₂) group derived from formaldehyde.[2]

  • ¹H-¹³C HMBC: The HMBC experiment is the cornerstone of the structural proof, as it reveals long-range (2-3 bond) correlations between protons and carbons.[5][6] The key HMBC correlations that establish the cyclic aminal linkage are visualized in the diagram below. These correlations connect the protons of the formaldehyde-derived methylene bridge to the carbons of the original ampicillin side chain, proving the existence of the fused ring system.

The logical workflow for elucidating the structure using various NMR techniques is outlined below.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_interp Structural Interpretation H1_NMR ¹H NMR Proton_ID Identify Proton Chemical Shifts H1_NMR->Proton_ID C13_NMR ¹³C NMR Carbon_ID Identify Carbon Chemical Shifts C13_NMR->Carbon_ID COSY ¹H-¹H COSY H_H_Conn Establish ¹H-¹H Connectivity COSY->H_H_Conn HSQC ¹H-¹³C HSQC C_H_Conn Establish ¹H-¹³C Direct Bonds HSQC->C_H_Conn HMBC ¹H-¹³C HMBC Long_Range Establish Long-Range ¹H-¹³C Connectivity HMBC->Long_Range Proton_ID->COSY Proton_ID->HSQC Carbon_ID->HSQC Final_Structure Assemble Final Structure: Cyclic Aminal Confirmed H_H_Conn->Final_Structure C_H_Conn->HMBC C_H_Conn->Final_Structure Long_Range->Final_Structure

Caption: NMR Experimental and Logic Workflow.

The diagram below illustrates the critical long-range correlations observed in the HMBC spectrum that definitively prove the cyclic aminal structure of this compound.

G Met_Structure This compound Core N CH N CH₂ Protons ¹H Signals H_CH δH ~5.57 ppm (Side-chain CH) Protons->H_CH H_CH2 δH 4.72, 4.90 ppm (N-CH₂-N) Protons->H_CH2 Carbons ¹³C Signals C_CH2 δC ~63.0 ppm (N-CH₂-N) Carbons->C_CH2 C_CH δC ~60.9 ppm (Side-chain CH) Carbons->C_CH H_CH->C_CH2 HMBC Correlation (2-bond) H_CH2->C_CH HMBC Correlation (2-bond)

Caption: Key HMBC Connectivity for this compound.

Conclusion

The structural elucidation of this compound is a clear example of the power of modern NMR spectroscopy in resolving long-standing chemical ambiguities. Through a combination of 1D and 2D NMR experiments, particularly ¹H-¹³C HMBC, the structure has been unequivocally assigned as a cyclic aminal. This definitive characterization is crucial for understanding its stability, pharmacokinetic properties, and its behavior as a prodrug. The detailed protocols and data presented in this guide serve as a comprehensive resource for researchers in medicinal chemistry and drug development.

References

Metampicillin: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Metampicillin is a semi-synthetic penicillin antibiotic, structurally a derivative of ampicillin (B1664943). It is formed by the reaction of ampicillin with formaldehyde (B43269) and functions as a prodrug, hydrolyzing in the body to release the active agent, ampicillin. This guide provides a comprehensive technical overview of this compound, including its chemical identity, synthesis, mechanism of action, and pharmacokinetic profile, with a focus on its notable biliary excretion. Due to the scarcity of specific minimum inhibitory concentration (MIC) data for this compound, representative data for its active form, ampicillin, is provided as a reference for its antimicrobial spectrum. This document is intended for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Chemical Identity

This compound is identified by the following chemical descriptors:

IdentifierValue
CAS Number 6489-97-0[1]
IUPAC Name (2S,5R,6R)-3,3-dimethyl-6-[[(2R)-2-(methylideneamino)-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[2]
Molecular Formula C₁₇H₁₉N₃O₄S[1]
Molar Mass 361.42 g·mol⁻¹[1]

Synthesis and Structure

This compound is synthesized through the reaction of ampicillin with formaldehyde.[1][3] Recent NMR studies have elucidated its structure as a cyclic aminal, rather than previously proposed imine or hemiaminal structures.[4][5][6][7][8]

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from Reinbold et al. (2020):[7]

Materials:

  • Ampicillin sodium salt

  • Paraformaldehyde

  • Deionized water

  • Acetonitrile (B52724) (MeCN)

  • Formic acid

  • Reversed-phase HPLC column (e.g., ACE5 C18, 100 × 21.2 mm)

Procedure:

  • Prepare a 1 M aqueous solution of formaldehyde by suspending paraformaldehyde in water and heating until a clear solution is obtained.

  • Dissolve ampicillin sodium salt (0.1 mmol) in deionized water.

  • Add the 1 M formaldehyde solution (1 mmol, 10 equivalents) to the ampicillin solution.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Purify the reaction mixture using reversed-phase HPLC. A gradient of 2% (v/v) acetonitrile in water (containing 0.1% v/v formic acid) to 60% (v/v) over 12 minutes is suggested.

  • The major product, this compound, can be collected and lyophilized to yield a solid product.

G This compound Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification Ampicillin Sodium Salt Ampicillin Sodium Salt Mix and Stir Mix and Stir Ampicillin Sodium Salt->Mix and Stir Formaldehyde Solution (1M) Formaldehyde Solution (1M) Formaldehyde Solution (1M)->Mix and Stir Reaction Conditions Room Temperature 2 hours Mix and Stir->Reaction Conditions Reversed-Phase HPLC Reversed-Phase HPLC Mix and Stir->Reversed-Phase HPLC Lyophilization Lyophilization Reversed-Phase HPLC->Lyophilization Final Product This compound (Solid) Lyophilization->Final Product

A flowchart illustrating the synthesis of this compound.

Mechanism of Action

This compound is a prodrug and exerts its antibacterial effect after being hydrolyzed to ampicillin.[1][3] Ampicillin, a member of the β-lactam family of antibiotics, acts by inhibiting the synthesis of the bacterial cell wall. It specifically targets and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycan chains. This disruption of cell wall integrity leads to cell lysis and bacterial death.

G Mechanism of Action of this compound This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis in vivo Ampicillin Ampicillin Hydrolysis->Ampicillin Inhibition Inhibition Ampicillin->Inhibition Bacterial Cell Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Cell Wall Synthesis Peptidoglycan Cross-linking PBP->Cell Wall Synthesis catalyzes Inhibition->PBP binds to Inhibition->Cell Wall Synthesis blocks Cell Lysis Cell Lysis Cell Wall Synthesis->Cell Lysis failure leads to G Hydrolysis of this compound cluster_conditions Hydrolysis Conditions This compound This compound Aqueous Solution Aqueous Solution This compound->Aqueous Solution Ampicillin Ampicillin Formaldehyde Formaldehyde Aqueous Solution->Ampicillin yields Aqueous Solution->Formaldehyde yields Acidic pH (e.g., Stomach) Acidic pH (e.g., Stomach) Aqueous Solution->Acidic pH (e.g., Stomach) Rapid Neutral pH / Serum Neutral pH / Serum Aqueous Solution->Neutral pH / Serum Slower / Incomplete

References

Methodological & Application

Application Notes and Protocols for Metampicillin Stock Solutions in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and handling of Metampicillin stock solutions for research applications. This compound, a semi-synthetic derivative of ampicillin (B1664943), is a β-lactam antibiotic that functions as a prodrug, hydrolyzing into ampicillin in aqueous environments.[1][2] This property necessitates specific handling and preparation procedures to ensure its efficacy and stability in experimental settings.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. Understanding these properties is crucial for the accurate preparation and storage of stock solutions.

PropertyValueSource(s)
Molecular Formula C₁₇H₁₉N₃O₄S[3]
Molecular Weight 361.42 g/mol [3]
Appearance White to off-white powder[4]
Storage (Powder) -20°C for up to 3 years[5]
Storage (In Solvent) -80°C for up to 1 year[5]
Solubility Insoluble in water; Soluble in DMSO[2][4]

Mechanism of Action

This compound is a β-lactam antibiotic that ultimately acts by inhibiting bacterial cell wall synthesis. As a prodrug, it converts to ampicillin, which then targets and acylates bacterial transpeptidases (also known as penicillin-binding proteins or PBPs). This acylation process inactivates the enzymes, preventing the cross-linking of peptidoglycan chains, which are essential components of the bacterial cell wall. The inhibition of cell wall synthesis leads to cell lysis and bacterial death.

This compound This compound (Prodrug) Ampicillin Ampicillin (Active Drug) This compound->Ampicillin Hydrolysis PBPs Penicillin-Binding Proteins (Transpeptidases) Ampicillin->PBPs Inhibition Crosslinking Peptidoglycan Cross-linking PBPs->Crosslinking Catalyzes CellWall Bacterial Cell Wall Synthesis Crosslinking->CellWall Essential for Lysis Cell Lysis & Death CellWall->Lysis Inhibition leads to

Caption: Mechanism of action of this compound.

Experimental Protocol: Preparation of this compound Stock Solution (40 mg/mL in DMSO)

This protocol details the preparation of a 40 mg/mL stock solution of this compound in Dimethyl Sulfoxide (DMSO). Due to the instability of this compound in aqueous solutions, the use of anhydrous DMSO is critical.[1]

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes (e.g., 1.5 mL or 2.0 mL)

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Pre-weigh this compound: In a sterile microcentrifuge tube, weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 40 mg/mL stock solution, weigh 40 mg of this compound. Perform this step in a chemical fume hood.

  • Add DMSO: Using a calibrated micropipette, add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For a 40 mg/mL stock, add 1 mL of DMSO to 40 mg of this compound.

  • Dissolution: Tightly cap the tube and vortex at room temperature until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Sterilization (Optional): If sterility is a major concern for the downstream application, the DMSO stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE or nylon membranes). However, as DMSO is a bacteriostatic agent, this step may not be necessary for all applications if aseptic technique is strictly followed during preparation.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles and potential contamination.

  • Storage: Store the aliquots at -80°C for long-term storage, which can be for up to one year.[5] For short-term use, aliquots may be stored at -20°C.

start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve sterilize Filter Sterilize (Optional) dissolve->sterilize aliquot Aliquot into Sterile Tubes sterilize->aliquot store Store at -80°C aliquot->store end End store->end

References

Application Notes and Protocols for the Use of Metampicillin in Microbiology for Bacterial Selection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metampicillin is a β-lactam antibiotic that serves as a prodrug to ampicillin (B1664943). It is synthesized through the reaction of ampicillin with formaldehyde.[1] In aqueous solutions, particularly under physiological conditions, this compound undergoes hydrolysis to release the active form, ampicillin.[1][2] This property makes this compound a compound of interest for various applications, including bacterial selection in microbiology.

The mechanism of action of this compound is identical to that of ampicillin. Ampicillin inhibits the synthesis of the bacterial cell wall by binding to and inactivating penicillin-binding proteins (PBPs).[2] This interference with peptidoglycan cross-linking leads to a weakened cell wall and subsequent cell lysis in susceptible bacteria.[2]

Resistance to this compound, similar to ampicillin, is primarily mediated by β-lactamase enzymes, which hydrolyze the β-lactam ring of the active ampicillin molecule, rendering it ineffective.[3] This principle is fundamental to its use as a selective agent in molecular biology, where a plasmid carrying the β-lactamase gene (bla) allows for the selection of transformed bacteria.

This document provides detailed application notes and protocols for the effective use of this compound in bacterial selection, with a focus on quantitative data and experimental methodologies.

Mechanism of Action and Bacterial Selection

The use of this compound for bacterial selection relies on its conversion to ampicillin and the subsequent selective pressure exerted by ampicillin on a mixed population of bacteria.

  • Hydrolysis of this compound: Upon introduction into an aqueous environment such as microbiological media, this compound hydrolyzes to form ampicillin and formaldehyde.[1] This hydrolysis is a critical step for its antibacterial activity.

  • Selective Pressure: Bacteria that have been successfully transformed with a plasmid containing a β-lactamase gene can express this enzyme. The secreted β-lactamase degrades the ampicillin in the vicinity of the resistant colony, allowing it to survive and proliferate.[3] Non-transformed bacteria, lacking the resistance gene, are killed by ampicillin.[3]

The controlled release of ampicillin from this compound may offer advantages in certain applications, potentially influencing the dynamics of antibiotic concentration in the medium over time.

Quantitative Data

Hydrolysis of this compound

The rate of hydrolysis of this compound to ampicillin is a key parameter for its application in bacterial selection. This conversion is influenced by pH and temperature.

ParameterValueConditionsReference
Half-life 41.5 minutesPhysiological pH and temperature[4]
Hydrolysis Rate RapidAcidic pH[1][4]
Hydrolysis Rate Less rapidNeutral media[1]
Stability of Ampicillin in Media

The stability of the active compound, ampicillin, in microbiological media is crucial for maintaining selective pressure.

Media ComponentConditionStabilityReference
LB Agar (B569324) Plates 4°CSignificant activity for up to 4 weeks (10% reduced activity)[5][6]
LB Broth 4°CStable for up to one month[7]
Ampicillin Stock Solution (100 mg/mL) -20°CStable for up to 6 months[8]

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a sterile, concentrated stock solution of this compound for addition to microbiological media.

Materials:

  • This compound powder

  • Sterile deionized water (dH₂O) or dimethyl sulfoxide (B87167) (DMSO)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile microcentrifuge tubes (1.5 mL)

Protocol:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile weighing boat. For a 100 mg/mL stock solution, weigh 1 gram of this compound.

  • Dissolving: Aseptically transfer the this compound powder to a sterile conical tube. Add a small volume of sterile dH₂O or DMSO to dissolve the powder. Bring the final volume to 10 mL with the same solvent. Vortex until the powder is completely dissolved.

  • Sterilization: Draw the this compound solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and push the solution through the filter into a new sterile conical tube.

  • Aliquoting and Storage: Dispense the sterilized stock solution into sterile 1.5 mL microcentrifuge tubes in appropriate single-use volumes (e.g., 1 mL). Label the tubes clearly with the name of the antibiotic, concentration, and date of preparation. Store the aliquots at -20°C.

Preparation of this compound-Containing Agar Plates

Objective: To prepare agar plates with a specific concentration of this compound for the selection of transformed bacteria.

Materials:

  • Luria-Bertani (LB) agar powder

  • Deionized water (dH₂O)

  • Autoclave-safe flask or bottle

  • Sterile Petri dishes

  • This compound stock solution (e.g., 100 mg/mL)

  • Water bath

Protocol:

  • Prepare LB Agar: Prepare 1 liter of LB agar according to the manufacturer's instructions (typically 10 g tryptone, 5 g yeast extract, 10 g NaCl, and 15 g agar per liter of dH₂O).

  • Autoclave: Sterilize the LB agar by autoclaving at 121°C for 20 minutes.

  • Cool the Medium: After autoclaving, place the flask in a 50-55°C water bath to cool. The flask should be cool enough to hold comfortably. Adding the antibiotic to agar that is too hot will cause its degradation.

  • Add this compound: Aseptically add the appropriate volume of the sterile this compound stock solution to the cooled agar. For a final concentration of 100 µg/mL, add 1 mL of a 100 mg/mL stock solution to 1 liter of LB agar.

  • Mix and Pour: Gently swirl the flask to ensure even distribution of the this compound. Avoid creating air bubbles. Pour approximately 20-25 mL of the molten agar into each sterile Petri dish.

  • Solidify and Store: Allow the plates to solidify at room temperature. Once solidified, invert the plates and store them at 4°C in a sealed bag. Due to the hydrolysis of this compound, it is recommended to use the plates within 1-2 weeks for optimal performance.

Protocol for Bacterial Transformation and Selection

Objective: To transform competent E. coli with a plasmid containing a β-lactamase gene and select for transformants using this compound.

Materials:

  • Chemically competent E. coli cells

  • Plasmid DNA with a β-lactamase resistance gene

  • SOC or LB broth (pre-warmed to 37°C)

  • This compound-containing agar plates (prepared as in Protocol 4.2)

  • Ice

  • Water bath at 42°C

  • Incubator at 37°C

Protocol:

  • Thaw Competent Cells: Thaw a 50 µL aliquot of chemically competent E. coli cells on ice.

  • Add Plasmid DNA: Add 1-5 µL of plasmid DNA (typically 1-10 ng) to the competent cells. Gently mix by flicking the tube.

  • Incubate on Ice: Incubate the cell-DNA mixture on ice for 30 minutes.

  • Heat Shock: Transfer the tube to a 42°C water bath for 30-45 seconds.

  • Incubate on Ice: Immediately return the tube to ice for 2-5 minutes.

  • Recovery: Add 250-500 µL of pre-warmed SOC or LB broth to the tube.

  • Incubate with Shaking: Incubate the tube at 37°C for 1 hour with gentle shaking (200-250 rpm).

  • Plating: Spread 50-200 µL of the cell culture onto pre-warmed this compound-containing agar plates.

  • Incubation: Invert the plates and incubate at 37°C for 16-24 hours, or until colonies are visible.

Visualizations

Signaling Pathways and Experimental Workflows

Metampicillin_Mechanism cluster_extracellular Extracellular Environment cluster_periplasm Periplasmic Space cluster_bacterium Bacterium This compound This compound Ampicillin Ampicillin This compound->Ampicillin Hydrolysis (t½ = 41.5 min) Formaldehyde Formaldehyde InactiveAmpicillin Inactive Ampicillin PBP Penicillin-Binding Proteins (PBPs) Ampicillin->PBP Inhibition BetaLactamase β-Lactamase BetaLactamase->Ampicillin Degradation CellWall Cell Wall Synthesis PBP->CellWall Catalyzes CellLysis Cell Lysis CellWall->CellLysis Inhibition leads to Plasmid Plasmid (bla gene) Plasmid->BetaLactamase Expression

Caption: Mechanism of this compound action and resistance.

Transformation_Workflow start Start competent_cells Thaw Competent E. coli on Ice start->competent_cells add_plasmid Add Plasmid DNA (with bla gene) competent_cells->add_plasmid ice_incubation1 Incubate on Ice (30 min) add_plasmid->ice_incubation1 heat_shock Heat Shock (42°C, 30-45s) ice_incubation1->heat_shock ice_incubation2 Incubate on Ice (2-5 min) heat_shock->ice_incubation2 recovery Add SOC/LB Medium (Recovery) ice_incubation2->recovery incubation_shake Incubate with Shaking (37°C, 1 hr) recovery->incubation_shake plate Plate on this compound Agar incubation_shake->plate incubate_plate Incubate Plate (37°C, 16-24 hr) plate->incubate_plate end Colonies of Transformed Bacteria incubate_plate->end

Caption: Bacterial transformation and selection workflow.

Troubleshooting and Considerations

  • Satellite Colonies: The formation of small, non-transformed colonies around a large, transformed colony can be an issue with ampicillin-based selection.[3][9] This occurs due to the secretion of β-lactamase, which degrades the antibiotic in the surrounding medium. The controlled release of ampicillin from this compound might influence the formation of satellite colonies. If satellite colonies are a persistent problem, consider increasing the concentration of this compound or using carbenicillin, which is more resistant to β-lactamase degradation.[9]

  • Stability: Due to the hydrolysis of this compound, it is advisable to prepare fresh stock solutions and plates. While ampicillin plates are stable for several weeks at 4°C, the stability of this compound-containing plates may be shorter.[5][6] It is recommended to use them within 1-2 weeks of preparation.

  • Working Concentration: The optimal working concentration of this compound may need to be empirically determined for specific bacterial strains and plasmids. A starting concentration equivalent to the standard ampicillin concentration (e.g., 100 µg/mL) is recommended.

Comparative Analysis: this compound vs. Ampicillin

To directly assess the efficacy of this compound for bacterial selection in your laboratory, a comparative experiment is recommended.

Experimental Design:

  • Prepare two sets of LB agar plates: one containing 100 µg/mL ampicillin and the other containing a molar equivalent of this compound.

  • Perform a standard bacterial transformation (as in Protocol 4.3) with a known plasmid containing the bla gene.

  • Plate serial dilutions of the transformed culture on both types of plates.

  • Incubate all plates at 37°C for 16-24 hours.

  • Data Collection:

    • Count the number of colonies on each plate to determine the transformation efficiency.

    • Observe and quantify the presence of satellite colonies on each plate.

Expected Outcomes:

This experiment will provide quantitative data on whether this compound offers any advantages over ampicillin in terms of transformation efficiency and the reduction of satellite colony formation under your specific experimental conditions.

References

Application Notes and Protocols for Metampicillin in In-Vivo Animal Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metampicillin is a semi-synthetic derivative of ampicillin (B1664943), belonging to the β-lactam class of antibiotics. It is formed by the reaction of ampicillin with formaldehyde[1]. This compound functions as a prodrug, which is hydrolyzed in aqueous and acidic environments to release the active compound, ampicillin[1]. The primary mechanism of action of ampicillin involves the inhibition of bacterial cell wall synthesis, leading to cell lysis and death.

A key pharmacological feature of this compound is its extensive excretion into the bile. Studies have shown that biliary concentrations of parenterally administered this compound can be up to 300 times higher than those of ampicillin administered under the same conditions[1]. This property suggests that this compound may be particularly effective in treating infections of the biliary tract, such as cholangitis and cholecystitis[1]. While the clinical efficacy of this compound is generally comparable to that of ampicillin for most infections, its accumulation in the bile points to a significant therapeutic advantage for biliary-related sepsis[1].

These application notes provide a comprehensive overview of the use of this compound in in-vivo animal infection models, with a special focus on biliary tract infections. Due to a scarcity of published in-vivo studies specifically detailing the use of this compound, the following protocols and data are largely based on established ampicillin models, with the rationale for this compound's enhanced efficacy in biliary infections being a central consideration.

Data Presentation: Quantitative Data for Ampicillin in Rodent Models

The following table summarizes typical dosage ranges for ampicillin in rat and mouse models. These values can serve as a starting point for designing in-vivo studies with this compound, though dose-optimization studies are highly recommended.

Animal ModelRoute of AdministrationDosage Range (mg/kg)Dosing FrequencyReference
RatOral (PO), Subcutaneous (SQ), Intramuscular (IM)20 - 100Every 8-12 hours[2]
MouseOral (Gavage)1500 - 3000Daily (5 days/week)[2]

Note: The oral bioavailability of ampicillin is incomplete. Intravenous (IV) administration provides 100% bioavailability, while intramuscular (IM) and subcutaneous (SQ) routes also offer high bioavailability[2].

Experimental Protocols

Protocol 1: Murine Model of Ascending Cholangitis

This protocol describes the establishment of a murine model of ascending cholangitis, which can be adapted for testing the efficacy of this compound.

Materials:

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Bacterial Strain: Escherichia coli (a common causative agent of cholangitis).

  • Anesthesia: Ketamine/xylazine cocktail or isoflurane.

  • Surgical Instruments: Sterile surgical scissors, forceps, retractors, and suture materials.

  • This compound: To be reconstituted in a sterile vehicle (e.g., sterile saline).

  • Control Vehicle: Sterile saline.

Procedure:

  • Bacterial Preparation: Culture E. coli in Luria-Bertani (LB) broth overnight at 37°C. Centrifuge the culture, wash the pellet with sterile phosphate-buffered saline (PBS), and resuspend to the desired concentration (e.g., 1 x 10^8 CFU/mL).

  • Anesthesia and Surgical Preparation: Anesthetize the mouse and place it in a supine position. Shave and disinfect the abdominal area.

  • Laparotomy: Make a midline abdominal incision to expose the peritoneal cavity.

  • Induction of Cholangitis: Carefully locate the common bile duct. Ligate the duct at the distal end. Inject a specific volume of the bacterial suspension (e.g., 50 µL) into the gallbladder.

  • Closure: Suture the abdominal wall and skin in layers.

  • Post-operative Care: Administer analgesic and provide supportive care as per institutional guidelines.

  • Treatment: At a predetermined time post-infection (e.g., 2 hours), administer this compound or the vehicle control via the desired route (e.g., intraperitoneal or subcutaneous injection).

  • Endpoint Measurement: At various time points post-treatment (e.g., 24, 48, and 72 hours), euthanize the animals. Collect bile, liver, and spleen for bacterial load determination (CFU counting). Blood can also be collected for analysis of inflammatory markers.

Protocol 2: Rat Model of Biliary Obstruction and Infection

This protocol is based on the establishment of a rat model of severe acute cholangitis.

Materials:

  • Animals: Male Sprague-Dawley rats, 250-300g.

  • Bacterial Agent: Lipopolysaccharide (LPS) from E. coli to induce a strong inflammatory response, or a live bacterial culture.

  • Anesthesia: Appropriate anesthetic for rats.

  • Surgical Supplies: As described in Protocol 1.

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the rat and prepare the surgical site.

  • Laparotomy and Bile Duct Ligation: Perform a midline laparotomy to expose the common bile duct. Ligate the distal end of the common bile duct.

  • Catheterization and Infection: Insert a fine catheter into the common bile duct proximal to the ligation. Inject a solution of LPS or a bacterial suspension through the catheter.

  • Closure and Post-operative Care: Close the incision and provide necessary post-operative care.

  • Treatment Regimen: Administer this compound or a vehicle control at specified intervals post-infection.

  • Monitoring and Endpoints: Monitor the animals for clinical signs of sepsis. At the end of the experiment, collect bile, liver, and blood samples to assess bacterial clearance, liver function tests (ALT, AST, bilirubin), and inflammatory cytokine levels (e.g., TNF-α, IL-6).

Mandatory Visualizations

Metampicillin_Mechanism cluster_blood Bloodstream cluster_liver Liver (Hepatocyte) cluster_bile Bile cluster_bacteria Biliary Tract Infection Metampicillin_blood This compound Ampicillin_blood Ampicillin Metampicillin_blood->Ampicillin_blood Hydrolysis Metampicillin_liver This compound Metampicillin_blood->Metampicillin_liver Uptake Metampicillin_bile High Concentration This compound Metampicillin_liver->Metampicillin_bile Selective Secretion (300x > Ampicillin) Ampicillin_bile Ampicillin Metampicillin_bile->Ampicillin_bile Hydrolysis Bacteria Bacteria (e.g., E. coli) Ampicillin_bile->Bacteria Inhibition of Cell Wall Synthesis

Caption: Proposed mechanism for the enhanced efficacy of this compound in biliary tract infections.

Experimental_Workflow start Start animal_prep Animal Preparation (Anesthesia, Surgery Prep) start->animal_prep infection Induction of Biliary Infection (e.g., Ligation and Bacterial Inoculation) animal_prep->infection treatment Treatment Administration (this compound or Vehicle) infection->treatment monitoring Monitoring of Animals (Clinical Signs, Weight) treatment->monitoring endpoints Endpoint Analysis (Bacterial Load, Histopathology, Biomarkers) monitoring->endpoints data_analysis Data Analysis and Interpretation endpoints->data_analysis end End data_analysis->end

Caption: General experimental workflow for an in-vivo animal model of biliary tract infection.

References

Determining the Minimum Inhibitory Concentration (MIC) of Metampicillin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metampicillin is a β-lactam antibiotic that functions as a prodrug of ampicillin (B1664943).[1][2][3] It is formed by the reaction of ampicillin with formaldehyde (B43269).[1][3] In aqueous solutions, particularly under acidic conditions found in the stomach, this compound is rapidly hydrolyzed, releasing the active compound, ampicillin.[2][3] Ampicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4] This is achieved by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linkage of peptidoglycan chains.[4] The disruption of the cell wall integrity ultimately leads to cell lysis and bacterial death.[4]

The Minimum Inhibitory Concentration (MIC) is a critical in vitro parameter used to quantify the effectiveness of an antimicrobial agent. It is defined as the lowest concentration of an antibiotic that prevents the visible growth of a microorganism under standardized conditions.[5][6][7] MIC determination is fundamental in antimicrobial susceptibility testing (AST) and plays a crucial role in drug discovery, development, and clinical microbiology to guide therapeutic choices and monitor the emergence of antibiotic resistance.[5][8] This document provides detailed protocols for determining the MIC of this compound using the broth microdilution and agar (B569324) dilution methods, in accordance with established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Given that this compound acts as a prodrug and readily converts to ampicillin, the in vitro susceptibility data for ampicillin is considered a reliable surrogate for determining the antibacterial activity of this compound.

Data Presentation: this compound (as Ampicillin) MIC Values

The following table summarizes the typical MIC ranges, MIC₅₀, and MIC₉₀ values of ampicillin against common bacterial pathogens. These values are indicative and can vary based on the geographic location and the resistance patterns of the tested isolates.

Bacterial SpeciesAntibioticMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coliAmpicillin0.25 - >256864
Staphylococcus aureus (Methicillin-susceptible)Ampicillin0.12 - 20.250.5
Enterococcus faecalisAmpicillin≤0.25 - 812
Pseudomonas aeruginosaAmpicillin16 - >512128512

Note: Data is compiled from multiple sources and represents a general overview. Actual MIC values can vary significantly between different strains.[4][9][10][11][12][13][14][15]

Experimental Protocols

Standardized methods for MIC determination are crucial for obtaining reproducible and comparable results. The two most widely recognized methods are broth microdilution and agar dilution.

Method 1: Broth Microdilution

This method involves testing a microorganism's susceptibility to a range of antibiotic concentrations in a liquid growth medium within a 96-well microtiter plate.

Materials:

  • This compound or Ampicillin analytical standard

  • Sterile Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Test bacterial strains

  • Sterile saline or phosphate-buffered saline (PBS)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antibiotic Stock Solution:

    • Prepare a stock solution of this compound/Ampicillin at a high concentration (e.g., 1024 µg/mL) in a suitable sterile solvent.

    • Further dilute the stock solution in sterile MHB to create a series of working solutions, typically at 2 times the final desired concentrations.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Preparation and Inoculation:

    • Dispense 50 µL of sterile MHB into all wells of a 96-well plate.

    • Add 50 µL of the 2x antibiotic working solution to the first well of each row to be tested, creating the highest concentration.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to the desired lowest concentration. Discard 50 µL from the last well.

    • This will result in wells containing 50 µL of varying antibiotic concentrations.

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL and the bacterial concentration to approximately 5 x 10⁵ CFU/mL.

    • Include a growth control well (MHB with inoculum, no antibiotic) and a sterility control well (MHB only).

  • Incubation and Interpretation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth (clear well). A reading aid, such as a viewing box, can be used.

Method 2: Agar Dilution

In this method, varying concentrations of the antibiotic are incorporated into an agar medium, which is then inoculated with the test bacteria.

Materials:

  • This compound or Ampicillin analytical standard

  • Sterile Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Test bacterial strains

  • Sterile saline or PBS

  • McFarland 0.5 turbidity standard

  • Inoculum replicating device (e.g., multipoint inoculator)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antibiotic-Containing Agar Plates:

    • Prepare a series of antibiotic stock solutions at 10 times the final desired concentrations.

    • Melt a sufficient volume of MHA and allow it to cool to 45-50°C in a water bath.

    • For each desired concentration, add 1 part of the 10x antibiotic stock solution to 9 parts of the molten MHA (e.g., 2 mL of stock to 18 mL of agar). Mix thoroughly and pour into sterile petri dishes.

    • Allow the agar to solidify completely. Prepare a control plate containing no antibiotic.

  • Preparation of Bacterial Inoculum:

    • Prepare a standardized bacterial inoculum as described for the broth microdilution method (0.5 McFarland standard).

  • Inoculation:

    • Using an inoculum replicating device, spot-inoculate the surface of each agar plate with the prepared bacterial suspensions. Each spot should contain approximately 1-2 x 10⁴ CFU.

    • Allow the inoculated spots to dry completely before inverting the plates.

  • Incubation and Interpretation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

    • The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria, disregarding a single colony or a faint haze caused by the inoculum.

Visualization of Protocols and Pathways

MIC_Determination_Workflow cluster_prep Preparation cluster_broth Broth Microdilution cluster_agar Agar Dilution start Start prep_antibiotic Prepare Antibiotic Stock & Working Solutions start->prep_antibiotic prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum dispense_mhb Dispense MHB into 96-well Plate prep_antibiotic->dispense_mhb prep_agar Prepare Antibiotic- Containing Agar Plates prep_antibiotic->prep_agar inoculate_wells Inoculate Wells with Standardized Bacteria prep_inoculum->inoculate_wells spot_inoculate Spot Inoculate Plates prep_inoculum->spot_inoculate serial_dilution Perform 2-Fold Serial Dilutions dispense_mhb->serial_dilution serial_dilution->inoculate_wells incubate_broth Incubate Plate (16-20h at 35°C) inoculate_wells->incubate_broth read_mic_broth Read MIC (Lowest Clear Well) incubate_broth->read_mic_broth end End read_mic_broth->end prep_agar->spot_inoculate incubate_agar Incubate Plates (16-20h at 35°C) spot_inoculate->incubate_agar read_mic_agar Read MIC (Lowest Concentration with No Growth) incubate_agar->read_mic_agar read_mic_agar->end

Caption: Workflow for MIC Determination.

Metampicillin_Mechanism_of_Action cluster_drug Drug Action cluster_bacterium Bacterial Cell This compound This compound (Prodrug) ampicillin Ampicillin (Active Drug) This compound->ampicillin Hydrolysis pbp Penicillin-Binding Proteins (PBPs) ampicillin->pbp Binds to & Inactivates peptidoglycan Peptidoglycan Cross-linking pbp->peptidoglycan pbp->peptidoglycan Inhibition cell_wall Cell Wall Synthesis peptidoglycan->cell_wall peptidoglycan->cell_wall Disruption lysis Cell Lysis cell_wall->lysis Leads to

Caption: Mechanism of Action of this compound.

References

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Metampicillin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metampicillin is a broad-spectrum β-lactam antibiotic. It is a prodrug that is rapidly hydrolyzed to ampicillin (B1664943) in an acidic environment, such as the stomach.[1] The analysis of this compound by High-Performance Liquid Chromatography (HPLC) is essential for quality control, stability studies, and pharmacokinetic assessments. A robust HPLC method must be able to separate this compound from its active metabolite, ampicillin, and any potential degradation products. This document provides a detailed protocol for a stability-indicating reversed-phase HPLC (RP-HPLC) method suitable for the analysis of this compound.

Principle

The method employs a reversed-phase C18 column to separate this compound and related substances based on their polarity. A gradient elution with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724) allows for the effective resolution of the analyte of interest from its degradation products. Detection is performed using a UV detector, as the β-lactam core possesses a chromophore that absorbs in the UV region.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • This compound reference standard

    • Ampicillin reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium phosphate monobasic (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Water (HPLC grade)

Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate monobasic solution in HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile (HPLC grade).

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (95:5 v/v).

  • Standard Stock Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of 1000 µg/mL.

  • Standard Stock Solution (Ampicillin): Accurately weigh and dissolve an appropriate amount of Ampicillin reference standard in the diluent to obtain a concentration of 1000 µg/mL.

  • Working Standard Solution: From the stock solutions, prepare a mixed working standard solution containing 100 µg/mL of this compound and 100 µg/mL of Ampicillin in the diluent.

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a theoretical concentration of 100 µg/mL of this compound.

Chromatographic Conditions

The following table summarizes the chromatographic conditions for the analysis of this compound.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 20 mM KH2PO4 (pH 3.0) B: Acetonitrile
Gradient Elution 0-5 min: 5% B; 5-15 min: 5% to 40% B; 15-20 min: 40% B; 20-22 min: 40% to 5% B; 22-30 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 20 µL
Run Time 30 minutes

Data Presentation

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis. The following parameters should be met using the working standard solution.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates > 2000
Resolution (between this compound and Ampicillin) > 2.0
Relative Standard Deviation (RSD) for replicate injections (n=6) ≤ 2.0%
Method Validation Summary

The described method should be validated according to ICH guidelines.[2] A summary of typical validation parameters is presented below.

ParameterTypical Results
Linearity (Concentration Range) 10 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.5 µg/mL
Limit of Quantitation (LOQ) ~1.5 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

G HPLC Analysis Workflow for this compound cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phases (A & B) D Equilibrate HPLC System A->D B Prepare Diluent C Prepare Standard & Sample Solutions B->C E Inject Standard/Sample C->E D->E F Perform Chromatographic Run E->F G Integrate Peaks F->G H Calculate System Suitability G->H I Quantify this compound G->I

Caption: Workflow for this compound HPLC analysis.

Logical Relationship in Stability-Indicating Method

The diagram below outlines the logical relationship for a stability-indicating HPLC method for this compound.

G Concept of Stability-Indicating Method cluster_separation Chromatographic Separation This compound This compound (Prodrug) Stress Stress Conditions (Acid, Base, Heat, Light, Oxidation) This compound->Stress HPLC HPLC Method This compound->HPLC Degradation Degradation Products Stress->Degradation Ampicillin Ampicillin (Active Drug) Stress->Ampicillin Degradation->HPLC Ampicillin->HPLC Resolution Peak Resolution HPLC->Resolution Quantification Accurate Quantification Resolution->Quantification

Caption: Logic of a stability-indicating HPLC method.

Conclusion

The provided RP-HPLC method is suitable for the quantitative analysis of this compound and for its separation from the active metabolite, ampicillin. The method is stability-indicating, allowing for the assessment of purity and degradation of this compound in various samples. Adherence to the detailed protocol and system suitability criteria will ensure reliable and accurate results. For routine use, the method should be fully validated according to the relevant regulatory guidelines.

References

Metampicillin dosage and administration for experimental studies in mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metampicillin, a derivative of ampicillin (B1664943), is a β-lactam antibiotic with potential applications in experimental studies. As a prodrug, it is converted to ampicillin in the body. These application notes provide a comprehensive guide to the dosage and administration of this compound in mouse models for research purposes. The provided protocols are based on established methodologies for ampicillin, owing to the limited direct data on this compound in mice. Therefore, initial dose-finding studies are strongly recommended.

Introduction

This compound is a broad-spectrum antibiotic that functions by inhibiting the synthesis of bacterial cell walls. It is formed by the reaction of ampicillin with formaldehyde. In acidic environments, such as the stomach, this compound is hydrolyzed back into ampicillin, its active form. This document outlines suggested dosage regimens, administration routes, and detailed experimental protocols for the use of this compound in mice, primarily based on data extrapolated from studies with ampicillin.

Data Presentation: Dosage and Administration

The following tables summarize suggested starting dosages and administration parameters for this compound in mice. These are derived from established ampicillin protocols and should be optimized for specific experimental needs.

Table 1: Suggested this compound Dosage Ranges for Mice (Extrapolated from Ampicillin Data)

Route of AdministrationDosage Range (mg/kg)FrequencyVehicle
Oral (PO)100 - 3000Every 12-24 hoursCorn oil, Sterile Water, 0.9% Saline
Subcutaneous (SC)20 - 200Every 8-12 hoursSterile Water, 0.9% Saline
Intraperitoneal (IP)50 - 200Every 8-12 hoursSterile Water, 0.9% Saline
Intravenous (IV)25 - 100Every 6-8 hoursSterile Water, 0.9% Saline

Table 2: Maximum Administration Volumes for Mice

Route of AdministrationMaximum VolumeRecommended Needle Gauge
Oral (PO) - Gavage10 mL/kg18-20G (flexible tip)
Subcutaneous (SC)5-10 mL/kg25-27G
Intraperitoneal (IP)10 mL/kg25-27G
Intravenous (IV) - Tail Vein5 mL/kg27-30G

Experimental Protocols

3.1. Preparation of this compound Solution

  • For Oral, SC, and IP Administration:

    • Aseptically weigh the required amount of this compound powder.

    • Reconstitute in a sterile vehicle (e.g., sterile water for injection, 0.9% sterile saline) to the desired final concentration.

    • Ensure the solution is completely dissolved by gentle vortexing or swirling.

    • Prepare fresh solutions daily to ensure stability and potency.

  • For Administration in Drinking Water:

    • A suggested starting concentration is 1 mg/mL in the drinking water.[1][2]

    • Dissolve the this compound in the drinking water and replace the water bottles every 2-3 days.

    • Monitor water consumption to estimate the daily dose received by the animals.

3.2. Administration Procedures

3.2.1. Oral Gavage (PO)

  • Restrain the mouse firmly to ensure its head and body are in a straight line.

  • Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper placement in the stomach.

  • Gently insert the bulb-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

  • Administer the this compound solution slowly and smoothly.

  • Withdraw the needle and monitor the animal for any signs of distress.

3.2.2. Subcutaneous (SC) Injection

  • Grasp the loose skin over the back, between the shoulder blades, to form a "tent."

  • Insert a sterile needle (25-27G) into the base of the skin tent at a shallow angle.

  • Gently pull back on the syringe plunger to ensure the needle has not entered a blood vessel (no blood should appear in the syringe hub).

  • Inject the solution and withdraw the needle.

  • Gently massage the injection site to aid dispersal.

3.2.3. Intraperitoneal (IP) Injection

  • Position the mouse with its head tilted slightly downwards.

  • Insert a sterile needle (25-27G) into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Gently pull back on the syringe plunger to check for the aspiration of urine or intestinal contents.

  • If no fluid is aspirated, inject the solution.

  • Withdraw the needle and return the mouse to its cage.

3.2.4. Intravenous (IV) Injection (Tail Vein)

  • Warm the mouse's tail using a heat lamp or warm water to dilate the veins.

  • Place the mouse in a suitable restraint device.

  • Swab the tail with 70% ethanol (B145695) to clean the injection site and improve vein visualization.

  • Insert a sterile needle (27-30G) into one of the lateral tail veins at a shallow angle.

  • Successful entry into the vein is often indicated by a flash of blood in the needle hub.

  • Inject the solution slowly. If swelling occurs, the needle is not in the vein and should be repositioned.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

Mandatory Visualizations

Metampicillin_Mechanism_of_Action This compound This compound Ampicillin Ampicillin (Active Form) This compound->Ampicillin Hydrolysis (e.g., in stomach acid) PBP Penicillin-Binding Proteins (PBPs) Ampicillin->PBP Binds to and inactivates CellWall Bacterial Cell Wall Synthesis PBP->CellWall Inhibition of cross-linking Lysis Cell Lysis CellWall->Lysis Weakened cell wall leads to

Caption: Mechanism of action of this compound.

Experimental_Workflow_Dose_Finding cluster_preparation Preparation cluster_administration Administration cluster_monitoring Monitoring cluster_analysis Analysis Prep Prepare this compound Solutions at Varying Concentrations Admin Administer to Mice via Chosen Route (e.g., Oral Gavage) Prep->Admin Monitor Monitor for Clinical Signs (e.g., weight loss, diarrhea) and Therapeutic Efficacy Admin->Monitor Analyze Analyze Data to Determine Optimal and Tolerated Dose Monitor->Analyze

Caption: Workflow for a this compound dose-finding study in mice.

Important Considerations

  • Animal Welfare: All procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Side Effects: High doses of ampicillin, and likely this compound, can cause diarrhea in mice due to disruption of the gut microbiota.[3] Monitor animals closely for any adverse effects.

  • Dose-Finding Studies: The provided dosage ranges are a starting point. It is critical to perform a pilot study to determine the optimal and maximum tolerated dose for your specific experimental model and research question.

  • Stability: this compound solutions should be prepared fresh for each administration to ensure stability and efficacy.

References

Application Notes and Protocols for Using Metampicillin in Cell Culture to Prevent Bacterial Contamination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial contamination is a pervasive issue in cell culture, capable of compromising experimental results, leading to the loss of valuable cell lines, and consuming significant time and resources. Contaminants compete with cultured cells for nutrients and can introduce cytotoxic byproducts, altering cellular morphology, growth rates, and gene expression. While stringent aseptic technique is the primary defense, prophylactic use of antibiotics can provide an additional layer of security, particularly when working with primary cultures or in high-traffic laboratory environments.

Metampicillin is a semi-synthetic, broad-spectrum β-lactam antibiotic. It is a prodrug that is rapidly hydrolyzed in aqueous solutions at physiological pH and temperature to form ampicillin (B1664943), its active metabolite.[1] The half-life for this conversion is approximately 41.5 minutes.[1] Therefore, for the purposes of cell culture applications where incubation occurs over hours or days at 37°C, the biological activity of this compound is attributable to ampicillin. These application notes will focus on the use and properties of ampicillin for the prevention of bacterial contamination.

Mechanism of Action

Ampicillin, the active form of this compound, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Specifically, it targets and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan cross-linking.[2][3] This interference with cell wall synthesis leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis and death. Mammalian cells are unaffected by this mechanism as they lack a peptidoglycan cell wall.

Spectrum of Activity

Ampicillin is a broad-spectrum antibiotic effective against a range of Gram-positive and some Gram-negative bacteria, which are common contaminants in cell culture.

  • Gram-positive bacteria: Includes species such as Staphylococcus and Streptococcus.

  • Gram-negative bacteria: Includes species such as E. coli.

It is critical to note that ampicillin, like other penicillin-based antibiotics, is not effective against Mycoplasma species.[4][5] Mycoplasma are a common and insidious type of cell culture contaminant that lack a cell wall and are therefore resistant to β-lactam antibiotics.[4][5]

Data Presentation: Properties and Working Concentrations

The following tables summarize the key quantitative data for the use of ampicillin (the active form of this compound) in cell culture.

Table 1: Recommended Working Concentrations and Stability

Parameter Value Notes
Recommended Working Concentration 50 - 100 µg/mL For routine prevention of bacterial contamination.[6]
Stock Solution Concentration 50 - 100 mg/mL in sterile deionized water Prepare a 1000x stock for easy dilution into culture medium.
Stability of Stock Solution Up to 3 weeks at 2-8°C; 4-6 months at -20°C Aliquoting is recommended to avoid repeated freeze-thaw cycles.[3]

| Stability in Culture Medium (37°C) | Stable for up to 3 days | Sufficient for typical media change schedules.[3][6] |

Table 2: Antibacterial Spectrum (Minimum Inhibitory Concentration - MIC)

Organism MIC Range (µg/mL) Notes
Gram-positive organisms (general) 0.02 - 1.5 Effective against many common Gram-positive contaminants.[3]
Gram-negative organisms (general) 0.03 - 3.0 Effective against some common Gram-negative contaminants.[3]
E. coli MIC₅₀: 4.0, MIC₉₀: ≥128 Susceptibility can vary widely; resistant strains are common.[7]

| Staphylococcus aureus (MRSA) | 1.0 - 32 | Resistance is common; efficacy can be strain-dependent.[4] |

MIC₅₀/MIC₉₀: The concentration that inhibits 50% and 90% of isolates, respectively.

Table 3: Cytotoxicity Data for Ampicillin

Cell Line IC₅₀ (Half-maximal Inhibitory Concentration) Notes
HepG2 (Human Liver Carcinoma) 69.09 µg/mL (for a Chitosan-Ampicillin conjugate) This value is for a modified form of ampicillin. Data for pure ampicillin is limited.[1]
Detroit-562 (Pharyngeal Carcinoma) No significant cytotoxicity observed up to 100 µM Ampicillin did not show a significant cytotoxic effect on this cell line.

| General Mammalian Cells | Generally low toxicity | Ampicillin's mechanism targets bacterial cell walls, which are absent in mammalian cells. However, off-target effects like oxidative stress and altered gene expression can occur, especially at high concentrations.[8] |

Experimental Protocols

Protocol for Preparation of Ampicillin Stock Solution (1000x)
  • Objective: To prepare a sterile, concentrated stock solution of ampicillin for addition to cell culture media.

  • Materials:

    • Ampicillin sodium salt powder (cell culture grade)

    • Sterile, deionized water or phosphate-buffered saline (PBS)

    • Sterile 50 mL conical tube

    • Sterile 0.22 µm syringe filter

    • Sterile syringes

    • Sterile microcentrifuge tubes for aliquots

  • Procedure:

    • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of ampicillin sodium salt powder. To make a 100 mg/mL stock, weigh 1.0 g of powder.

    • Add the powder to a sterile 50 mL conical tube.

    • Add a small volume of sterile water (e.g., 5 mL for 1.0 g) to dissolve the powder. Vortex gently until fully dissolved.

    • Bring the final volume to 10 mL with sterile water to achieve a final concentration of 100 mg/mL.

    • Draw the solution into a sterile syringe.

    • Attach the sterile 0.22 µm syringe filter to the syringe.

    • Filter-sterilize the solution into a new sterile conical tube.

    • Dispense the sterilized stock solution into smaller, sterile aliquots (e.g., 1 mL) in microcentrifuge tubes.

    • Label the aliquots clearly with the name ("Ampicillin"), concentration (100 mg/mL), and date of preparation.

    • Store aliquots at -20°C for long-term use (up to 6 months) or at 4°C for short-term use (up to 3 weeks).[3]

Protocol for Using Ampicillin in Cell Culture Media
  • Objective: To supplement cell culture medium with ampicillin to prevent bacterial contamination.

  • Procedure:

    • Thaw an aliquot of the 100 mg/mL ampicillin stock solution.

    • In a sterile environment, add the ampicillin stock solution to your complete cell culture medium to achieve the desired final concentration (typically 50-100 µg/mL).

    • For a final concentration of 100 µg/mL, add 1 mL of the 100 mg/mL stock solution to 1 L of culture medium (a 1:1000 dilution).

    • Mix the medium thoroughly by gentle inversion.

    • The medium is now ready for use. Store the supplemented medium at 4°C and use within the recommended shelf-life of the basal medium.

Protocol for Cytotoxicity Testing (MTT Assay)
  • Objective: To determine the concentration at which ampicillin becomes toxic to a specific cell line.

  • Materials:

    • Your cell line of interest

    • 96-well cell culture plates

    • Complete culture medium (antibiotic-free)

    • Ampicillin stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

    • Solubilization solution (e.g., DMSO or a detergent-based buffer)

    • Plate reader capable of measuring absorbance at ~570 nm

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treatment: Prepare serial dilutions of ampicillin in complete culture medium. Concentrations should range from below the typical working concentration to several-fold higher (e.g., 10, 50, 100, 250, 500, 1000 µg/mL). Include an untreated control (medium only).

    • Remove the overnight medium from the cells and replace it with the medium containing the different concentrations of ampicillin.

    • Incubation: Incubate the plate for a period relevant to your experiments (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours. Viable cells with active mitochondria will convert the yellow MTT to a purple formazan (B1609692) precipitate.

    • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance on a plate reader.

    • Analysis: Calculate cell viability as a percentage of the untreated control. Plot the viability against the ampicillin concentration to determine the IC₅₀ value (the concentration that reduces cell viability by 50%).

Visualizations: Workflows and Pathways

The following diagrams illustrate key processes related to the use of this compound/ampicillin and the effects of bacterial contamination.

G cluster_prep Stock Solution Preparation (1000x) cluster_use Use in Cell Culture P1 Weigh this compound/ Ampicillin Powder P2 Dissolve in Sterile Water/ PBS P1->P2 P3 Filter Sterilize (0.22 µm) P2->P3 P4 Aliquot into Sterile Tubes P3->P4 P5 Store at -20°C P4->P5 U1 Thaw Stock Aliquot P5->U1 For Use U2 Dilute 1:1000 into Complete Culture Medium U1->U2 U3 Mix and Use for Cells U2->U3

Workflow for preparing and using this compound/ampicillin.

G Contamination Bacterial Contaminant (Gram +/-) CellWall Bacterial Cell Wall (Peptidoglycan) Contamination->CellWall This compound This compound (Prodrug) Ampicillin Ampicillin (Active Drug) This compound->Ampicillin Hydrolysis (t½ ≈ 41.5 min at 37°C) PBP Penicillin-Binding Proteins (PBPs) Ampicillin->PBP Inhibits CellWall->PBP Synthesis via Lysis Cell Lysis & Death PBP->Lysis Inhibition leads to Culture Sterile Cell Culture Lysis->Culture Maintains

Mechanism of contamination prevention by this compound.

G cluster_cell Host Cell cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS (from Gram-negative bacteria) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK Complex MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_inactive NF-κB (p50/p65) IKK->NFkB_inactive Releases IkB->NFkB_inactive Inhibits NFkB_active Active NF-κB NFkB_inactive->NFkB_active Becomes Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) Nucleus->Gene Initiates

Signaling pathway activated by bacterial contamination.

Troubleshooting and Considerations

  • Routine Use: Continuous use of antibiotics is discouraged as it can mask low-level contamination, potentially lead to the development of resistant bacteria, and may have subtle effects on cell metabolism and gene expression.[8] It is best reserved for short-term applications, such as the initial stages of primary culture.

  • Ineffectiveness: If contamination appears despite the use of ampicillin, consider the following:

    • The contaminant may be resistant (e.g., Mycoplasma, yeast, fungi, or a β-lactamase-producing bacteria).

    • The ampicillin may have degraded due to improper storage or prolonged incubation beyond its stability window.

  • Cytotoxicity: If cells show signs of stress (e.g., reduced proliferation, altered morphology), perform a cytotoxicity assay to determine a non-toxic working concentration for your specific cell line.

  • Alternative Antibiotics: For broad-spectrum coverage, a combination of Penicillin-Streptomycin is the most common choice in cell culture.[3] If Mycoplasma is suspected, specific anti-mycoplasma agents are required.

By understanding the properties of this compound and its active form, ampicillin, researchers can effectively utilize it as a tool to safeguard their valuable cell cultures from bacterial contamination.

References

Metampicillin: Application Notes and Protocols for Biliary Tract Infection Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Metampicillin and its utility in the study of biliary tract infections. Detailed protocols for key experiments are provided to facilitate research and development in this area.

This compound is a β-lactam antibiotic that serves as a prodrug for ampicillin (B1664943).[1] It is synthesized from the reaction of ampicillin and formaldehyde.[1][2] A key characteristic of this compound is its high accumulation in the bile, making it particularly suitable for treating biliary tract infections.[1][3] When administered parenterally, biliary concentrations of this compound can be up to 300 times higher than those of ampicillin administered under the same conditions, suggesting selective secretion by the liver.[1]

Mechanism of Action

Like other penicillin-class antibiotics, this compound's active form, ampicillin, inhibits the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[4][][6] This inhibition is achieved by binding to and inactivating penicillin-binding proteins (PBPs), enzymes essential for the cross-linking of peptidoglycan chains.[4][6] The disruption of cell wall integrity leads to bacterial cell lysis and death.[6]

Data Presentation

Pharmacokinetic Data

The following table summarizes the biliary excretion of this compound compared to Ampicillin and Carbenicillin.

AntibioticRoute of AdministrationSample Source% of Administered Dose Recovered in BileReference
This compound IntravenousIsolated Rabbit Liver Perfusion46.5%[3][7]
This compound IntravenousHuman (T-tube drainage)8.3%[7]
This compound OralHuman (Duodenal tubing)5.8%[7]
Ampicillin IntravenousIsolated Rabbit Liver Perfusion4.1%[7]
Ampicillin Oral/IntravenousHuman (T-tube drainage)0.10%[8]
Carbenicillin IntravenousIsolated Rabbit Liver Perfusion1.8%[7]
Common Pathogens in Biliary Tract Infections

Biliary tract infections are commonly caused by enteric bacteria. The following table lists the most frequently isolated pathogens.

PathogenFrequency of Isolation (Range from studies)References
Escherichia coli26% - 58%[9][10]
Klebsiella pneumoniae12.2% - 15.7%[9][10]
Enterococcus spp.12.1% - 33%[10][11]
Streptococcus spp.>10%[12]
Enterobacter spp.Frequently isolated[8]
Pseudomonas aeruginosaLess frequently isolated[8]

Experimental Protocols

Antimicrobial Susceptibility Testing (AST) of Biliary Pathogens

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound against bacterial isolates from the biliary tract, adapted from Clinical and Laboratory Standards Institute (CLSI) guidelines.[11][13][14]

Materials:

  • Bacterial isolates from biliary tract samples

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound analytical standard

  • Sterile 96-well microtiter plates

  • Spectrophotometer or automated plate reader

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in an appropriate solvent and dilute it further in CAMHB to create a series of twofold dilutions. The concentration range should be chosen to encompass the expected MIC values.

  • Inoculation of Microtiter Plates:

    • Dispense 100 µL of the appropriate this compound dilution into each well of the microtiter plate.

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader.

Quantification of this compound and Ampicillin in Bile using HPLC

This protocol is for the simultaneous determination of this compound and its active metabolite, ampicillin, in bile samples.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV detection

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Bile samples

  • This compound and Ampicillin analytical standards

  • Acetonitrile (ACN)

  • Phosphate (B84403) buffer (20 mM, pH 7.0)

  • Cephalexin (internal standard)

Procedure:

  • Sample Preparation:

    • Dilute bile samples with 50 mM phosphate buffer (pH 7.0).

    • For plasma samples, mix 50 µL of plasma with 100 µL of the internal standard solution (cephalexin in 50 mM phosphate buffer).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of ACN and 20 mM phosphate buffer (pH 7.0).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 230 nm.

    • Injection Volume: 100 µL.

    • Column Temperature: Ambient.

  • Analysis:

    • Inject prepared samples and standards into the HPLC system.

    • Quantify the concentrations of this compound and ampicillin by comparing their peak areas to those of the standards.

In Vivo Murine Model of Ascending Cholangitis

This protocol describes a model to study the efficacy of this compound in treating biliary tract infections in mice.[15][16]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Test bacterium (e.g., a clinical isolate of E. coli from a biliary tract infection)

  • This compound

  • Anesthetic

  • Surgical instruments

Procedure:

  • Induction of Cholangitis:

    • Anesthetize the mice.

    • Perform a laparotomy to expose the common bile duct.

    • Ligate the common bile duct near the duodenum.

    • Inject a suspension of the test bacterium (e.g., 10⁴ CFU in 50 µL of saline) directly into the gallbladder.

    • Close the abdominal incision.

  • Antibiotic Treatment:

    • At a predetermined time post-infection (e.g., 6 hours), administer this compound or a vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection).

    • Administer treatment at regular intervals (e.g., every 12 hours) for a specified duration (e.g., 3-5 days).

  • Evaluation of Efficacy:

    • Monitor the mice for clinical signs of illness and mortality.

    • At the end of the treatment period, euthanize the mice.

    • Collect bile, liver, and blood samples for bacterial quantification (CFU counts).

    • Collect liver tissue for histological analysis to assess inflammation and tissue damage.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action

This compound acts as a prodrug, which is converted to the active antibiotic, ampicillin. Ampicillin then inhibits bacterial cell wall synthesis.

Metampicillin_Mechanism This compound This compound (Prodrug) Ampicillin Ampicillin (Active Drug) This compound->Ampicillin Hydrolysis in the body PBP Penicillin-Binding Proteins (PBPs) Ampicillin->PBP Inhibition CellWall Bacterial Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis & Death CellWall->Lysis Inhibition leads to

Caption: Mechanism of this compound action.

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates the workflow for evaluating the efficacy of this compound in a murine model of cholangitis.

InVivo_Workflow start Start induce_cholangitis Induce Cholangitis in Mice (Bile Duct Ligation + Bacterial Inoculation) start->induce_cholangitis treatment Administer this compound or Vehicle induce_cholangitis->treatment monitoring Monitor Clinical Signs & Survival treatment->monitoring euthanasia Euthanize Mice at Endpoint monitoring->euthanasia sample_collection Collect Bile, Liver, Blood euthanasia->sample_collection bacterial_quantification Bacterial Quantification (CFU) sample_collection->bacterial_quantification histology Liver Histopathology sample_collection->histology analysis Data Analysis bacterial_quantification->analysis histology->analysis end End analysis->end

Caption: Workflow for in vivo efficacy testing.

Potential Impact on Bacterial Signaling

While the primary mechanism of β-lactam antibiotics is the inhibition of cell wall synthesis, sub-inhibitory concentrations have been shown to affect bacterial signaling pathways, such as quorum sensing.[3][12] This can lead to a reduction in the production of virulence factors.

Signaling_Pathway This compound Sub-inhibitory This compound QS Quorum Sensing Systems (e.g., las, rhl) This compound->QS Potential Interference Virulence Virulence Factor Production (e.g., proteases, elastase) QS->Virulence Regulates Pathogenesis Reduced Pathogenesis Virulence->Pathogenesis Inhibition leads to

References

Metampicillin as a Reagent in Antibiotic Resistance Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metampicillin is a semi-synthetic derivative of ampicillin (B1664943), belonging to the β-lactam class of antibiotics.[1][2] It is formed by the reaction of ampicillin with formaldehyde.[2][3] this compound acts as a prodrug, meaning it is converted into its active form, ampicillin, within the body.[2][3] Like other penicillins, its mechanism of action involves the inhibition of bacterial cell wall synthesis.[1][4] Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan chains.[1][4] This disruption of the cell wall integrity ultimately leads to bacterial cell lysis and death.[1]

The study of this compound in the context of antibiotic resistance provides valuable insights into the mechanisms by which bacteria evade the effects of β-lactam antibiotics. Understanding these resistance mechanisms is crucial for the development of new therapeutic strategies and for the effective use of existing antibiotics.

Mechanisms of Action and Resistance

The primary mode of action for this compound, through its active form ampicillin, is the interference with the synthesis of the bacterial cell wall.[1][4] However, bacteria have evolved several mechanisms to counteract the efficacy of β-lactam antibiotics.

Primary Resistance Mechanisms to β-Lactam Antibiotics:

  • Enzymatic Degradation: The most common mechanism of resistance is the production of β-lactamase enzymes.[4][5][6] These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[7][8]

  • Target Modification: Alterations in the structure of penicillin-binding proteins (PBPs) can reduce the binding affinity of β-lactam antibiotics.[5][6] This prevents the antibiotic from effectively inhibiting cell wall synthesis.

  • Reduced Permeability: Changes in the bacterial outer membrane, such as the modification or loss of porin channels, can restrict the entry of the antibiotic into the bacterial cell.[4]

  • Efflux Pumps: Some bacteria possess efflux pumps that actively transport the antibiotic out of the cell, preventing it from reaching its target PBP at a sufficient concentration.[5][6]

Data Presentation

While specific quantitative data for this compound is limited in publicly available literature, the following tables provide an example of how Minimum Inhibitory Concentration (MIC) data for ampicillin, the active form of this compound, can be presented. This data is illustrative and compiled from various sources on ampicillin's activity.

Table 1: Example Minimum Inhibitory Concentration (MIC) of Ampicillin against Common Bacterial Strains

Bacterial StrainAntibioticMIC (µg/mL) RangeInterpretation
Escherichia coli (ATCC 25922)Ampicillin≤ 8Susceptible
Staphylococcus aureus (ATCC 29213)Ampicillin≤ 0.25Susceptible
Pseudomonas aeruginosa (ATCC 27853)Ampicillin> 32Resistant
Enterococcus faecalis (ATCC 29212)Ampicillin≤ 8Susceptible

Note: These values are examples and can vary depending on the specific strain and testing conditions.

Table 2: Example Time-Kill Assay Data for Ampicillin against a Susceptible Strain

Time (hours)Ampicillin ConcentrationLog10 CFU/mL
0Control (No Antibiotic)6.0
04 x MIC6.0
4Control (No Antibiotic)7.5
44 x MIC4.2
8Control (No Antibiotic)8.8
84 x MIC< 2.0
24Control (No Antibiotic)9.2
244 x MIC< 2.0

Note: This is a representative example. Actual data will vary based on the bacterial strain and experimental conditions.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol outlines the determination of the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.[9]

Materials:

  • This compound (or Ampicillin) stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard

  • Sterile pipette tips and multichannel pipette

  • Incubator (35-37°C)

  • Microplate reader (optional)

Procedure:

  • Prepare Antibiotic Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB across the wells of a 96-well plate. The final volume in each well should be 50 µL.

    • Leave a column of wells with only CAMHB to serve as a positive control (growth control).

    • Include a well with uninoculated CAMHB as a negative control (sterility control).

  • Inoculate the Plate:

    • Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Add 50 µL of the diluted bacterial suspension to each well (except the sterility control), bringing the total volume to 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Determine MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

    • Alternatively, a microplate reader can be used to measure the optical density at 600 nm (OD600). The MIC is the lowest concentration that shows a significant reduction in OD600 compared to the growth control.

Protocol 2: Time-Kill Assay

This assay measures the rate at which an antibiotic kills a bacterial population over time.[10][11]

Materials:

  • This compound (or Ampicillin) stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase, adjusted to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL

  • Sterile culture tubes or flasks

  • Incubator with shaking capabilities (35-37°C)

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Agar (B569324) plates for colony counting

  • Timer

Procedure:

  • Prepare Test Cultures:

    • In sterile tubes or flasks, prepare the following:

      • Growth control: Bacterial suspension in CAMHB without antibiotic.

      • Test samples: Bacterial suspension in CAMHB with different concentrations of this compound (e.g., 1x, 2x, 4x MIC).

  • Incubation and Sampling:

    • Incubate all tubes at 35-37°C with constant shaking.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.

  • Colony Counting:

    • Perform serial dilutions of each aliquot in sterile saline or PBS.

    • Plate a known volume of the appropriate dilutions onto agar plates.

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Count the number of colony-forming units (CFU) on each plate to determine the viable bacterial count (CFU/mL) at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each antibiotic concentration and the control. A bactericidal effect is typically defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[11]

Protocol 3: β-Lactamase Activity Assay

This protocol provides a method to determine the activity of β-lactamase enzymes, which can be used to assess the susceptibility of this compound to enzymatic degradation. A common method utilizes the chromogenic cephalosporin, nitrocefin (B1678963).[7][12]

Materials:

  • Bacterial lysate or purified β-lactamase enzyme

  • Nitrocefin solution (a chromogenic β-lactamase substrate)

  • Phosphate buffer (pH 7.0)

  • 96-well microtiter plate

  • Spectrophotometer or microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Prepare Reaction Mixture:

    • In the wells of a microtiter plate, add the bacterial lysate or purified enzyme solution.

    • Include a blank control with buffer only.

  • Initiate Reaction:

    • To each well, add the nitrocefin solution to initiate the reaction. The final volume should be consistent across all wells.

  • Measure Absorbance:

    • Immediately begin measuring the absorbance at 490 nm at regular intervals (e.g., every 30 seconds) for a set period. The hydrolysis of nitrocefin by β-lactamase results in a color change from yellow to red, leading to an increase in absorbance at 490 nm.[12]

  • Calculate Activity:

    • The rate of change in absorbance over time is proportional to the β-lactamase activity. The activity can be quantified using the Beer-Lambert law and the molar extinction coefficient of hydrolyzed nitrocefin. One unit of β-lactamase activity is often defined as the amount of enzyme that hydrolyzes 1.0 µmole of nitrocefin per minute at a specific pH and temperature.[7][13]

Mandatory Visualizations

Metampicillin_Mechanism_of_Action This compound This compound (Prodrug) Ampicillin Ampicillin (Active Drug) This compound->Ampicillin Hydrolysis in vivo PBP Penicillin-Binding Proteins (PBPs) Ampicillin->PBP Binds to CellWall Bacterial Cell Wall Synthesis PBP->CellWall Inhibits Lysis Cell Lysis & Death CellWall->Lysis Disruption leads to

Caption: Mechanism of action of this compound.

Beta_Lactam_Resistance_Mechanisms cluster_drug β-Lactam Antibiotic (e.g., Ampicillin) cluster_bacterium Bacterial Cell Antibiotic Antibiotic PBP Penicillin-Binding Protein (PBP) Antibiotic->PBP Inhibits Target Porin Porin Channel (Altered) Antibiotic->Porin Reduced Entry BetaLactamase β-Lactamase Enzyme BetaLactamase->Antibiotic Degrades EffluxPump Efflux Pump EffluxPump->Antibiotic Expels

Caption: Key mechanisms of bacterial resistance to β-lactam antibiotics.

MIC_Determination_Workflow start Start prepare_dilutions Prepare Serial Dilutions of this compound start->prepare_dilutions prepare_inoculum Standardize Bacterial Inoculum (0.5 McFarland) start->prepare_inoculum inoculate_plate Inoculate 96-well Plate prepare_dilutions->inoculate_plate prepare_inoculum->inoculate_plate incubate Incubate at 37°C for 16-20 hours inoculate_plate->incubate read_results Read Results (Visual or OD600) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

References

Application Notes and Protocols for In Vitro Measurement of Metampicillin's Bactericidal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metampicillin is a beta-lactam antibiotic that functions as a prodrug of ampicillin (B1664943).[1][2] It is formed from the reaction of ampicillin and formaldehyde (B43269).[1][2] In aqueous solutions and under acidic conditions, such as in the stomach, this compound hydrolyzes to release ampicillin, which is the active antimicrobial agent.[3] The bactericidal action of ampicillin is achieved through the inhibition of bacterial cell wall synthesis.[4] Specifically, the beta-lactam ring of ampicillin binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan chains in the bacterial cell wall.[4][5] This disruption of cell wall integrity leads to cell lysis and bacterial death.[4]

These application notes provide detailed protocols for two key in vitro assays used to determine the bactericidal activity of this compound: the Minimum Bactericidal Concentration (MBC) assay and the Time-Kill Kinetic Assay. Given that this compound's activity is attributable to ampicillin, the provided data is based on ampicillin's known efficacy against various bacterial strains.

Data Presentation: Bactericidal Activity of Ampicillin (as a proxy for this compound)

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of ampicillin against several common bacterial pathogens. This data is crucial for understanding the concentration at which this compound, upon conversion to ampicillin, will be effective.

Table 1: Minimum Inhibitory Concentration (MIC) of Ampicillin against Various Bacteria

Bacterial StrainMIC Range (µg/mL)Reference
Escherichia coli4[4]
Staphylococcus aureus0.6 - 1[4]
Streptococcus pneumoniae0.03 - 0.06[4]
Haemophilus influenzae0.25[4]
Listeria monocytogenes1 - 15[6]

Table 2: Minimum Bactericidal Concentration (MBC) of Ampicillin against Listeria monocytogenes

Bacterial StrainMBC Range (µg/mL)Reference
Listeria monocytogenes5 - 20[6]

Experimental Protocols

Minimum Bactericidal Concentration (MBC) Assay

The MBC is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[7] The broth microdilution method is a standard procedure for determining the MBC.[8][9]

Protocol: Broth Microdilution Method for MBC Determination

  • Inoculum Preparation:

    • From a fresh overnight culture on an appropriate agar (B569324) plate, select several colonies and suspend them in a sterile broth medium (e.g., Mueller-Hinton Broth - MHB).[3][8]

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[8]

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in an appropriate solvent.

    • Perform serial two-fold dilutions of the this compound stock solution in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.[8][9]

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria).[10]

    • Incubate the plate at 37°C for 16-20 hours.[8]

  • Determination of MIC:

    • After incubation, visually inspect the microtiter plate for turbidity. The MIC is the lowest concentration of this compound that shows no visible bacterial growth.[8]

  • Determination of MBC:

    • From the wells showing no visible growth (at and above the MIC), take a small aliquot (e.g., 10-100 µL) and plate it onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).[7][11]

    • Incubate the agar plates at 37°C for 24-48 hours.[7][8]

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[7]

Time-Kill Kinetic Assay

A time-kill kinetic assay evaluates the rate at which an antimicrobial agent kills a bacterial population over time.[12][13] This assay provides valuable information on the pharmacodynamics of the drug, distinguishing between bactericidal and bacteriostatic effects.[12]

Protocol: Time-Kill Kinetic Assay

  • Inoculum Preparation:

    • Prepare a standardized bacterial inoculum in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) to a concentration of approximately 5 x 10⁵ CFU/mL.[14]

  • Exposure to this compound:

    • In sterile flasks or tubes, add the bacterial inoculum to pre-warmed broth containing this compound at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC).[15]

    • Include a growth control flask without any antibiotic.

  • Sampling and Viable Cell Counting:

    • Incubate the flasks at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.[16]

    • Perform serial dilutions of the collected samples in a sterile saline or neutralizing broth to inactivate the antibiotic.[1][16]

    • Plate the dilutions onto appropriate agar plates and incubate at 37°C for 24-48 hours.

  • Data Analysis:

    • After incubation, count the number of colonies (CFU/mL) on each plate.

    • Plot the log₁₀ CFU/mL against time for each this compound concentration and the growth control.

    • A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[12]

Visualizations

MBC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_end Result start Start bacterial_culture Bacterial Culture (Overnight) start->bacterial_culture mcfarland Adjust to 0.5 McFarland Standard bacterial_culture->mcfarland inoculum Prepare Final Inoculum (~5x10^5 CFU/mL) mcfarland->inoculum inoculate_plate Inoculate 96-well Plate inoculum->inoculate_plate drug_prep Prepare this compound Serial Dilutions drug_prep->inoculate_plate incubate_mic Incubate (37°C, 16-20h) inoculate_plate->incubate_mic read_mic Read MIC (No visible growth) incubate_mic->read_mic plate_mbc Plate onto Antibiotic-Free Agar read_mic->plate_mbc incubate_mbc Incubate (37°C, 24-48h) plate_mbc->incubate_mbc read_mbc Read MBC (≥99.9% killing) incubate_mbc->read_mbc end End read_mbc->end

Caption: Workflow for the Minimum Bactericidal Concentration (MBC) Assay.

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_sampling Sampling and Plating cluster_analysis Data Analysis cluster_end Result start Start inoculum_prep Prepare Standardized Bacterial Inoculum start->inoculum_prep drug_exposure Expose Bacteria to This compound Concentrations inoculum_prep->drug_exposure incubation_sampling Incubate and Sample at Time Points drug_exposure->incubation_sampling serial_dilution Perform Serial Dilutions incubation_sampling->serial_dilution plating Plate onto Agar serial_dilution->plating incubation_plates Incubate Plates (37°C, 24-48h) plating->incubation_plates colony_count Count Colonies (CFU/mL) incubation_plates->colony_count plot_data Plot log10 CFU/mL vs. Time colony_count->plot_data end End plot_data->end

Caption: Workflow for the Time-Kill Kinetic Assay.

Metampicillin_Mechanism cluster_drug Drug Action cluster_bacteria Bacterial Cell This compound This compound (Prodrug) Ampicillin Ampicillin (Active Drug) This compound->Ampicillin Hydrolysis PBP Penicillin-Binding Proteins (PBPs) Ampicillin->PBP Binds to and Inactivates Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan catalyzes CellLysis Cell Lysis and Death PBP->CellLysis Inhibition leads to CellWall Cell Wall Synthesis Peptidoglycan->CellWall

Caption: Mechanism of action of this compound.

References

Troubleshooting & Optimization

Metampicillin Stability and Degradation in Aqueous Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of metampicillin in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of this compound in aqueous solutions?

A1: this compound is a prodrug of ampicillin (B1664943), formed by the reaction of ampicillin with formaldehyde (B43269).[1][2][3] In aqueous solutions, its primary degradation pathway is hydrolysis, which cleaves the β-lactam ring and releases ampicillin.[1][2] This hydrolysis is a critical factor to consider in experimental design and data interpretation.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is highly dependent on the pH of the aqueous solution. Hydrolysis is rapid under acidic conditions (e.g., in the stomach) and occurs at a slower rate in neutral media.[1] For ampicillin, the degradation product of this compound, maximum stability is generally observed around pH 5.85 in the absence of buffer catalysis.[4]

Q3: What is the expected half-life of this compound in a physiological environment?

A3: At physiological pH (around 7.4) and temperature, this compound hydrolyzes to ampicillin with a half-life of approximately 41.5 minutes.[5] This rapid degradation should be accounted for in any experiments conducted under these conditions.

Q4: Can temperature fluctuations impact my experimental results?

A4: Yes, temperature is a critical factor in the stability of this compound and other β-lactam antibiotics.[6] Increased temperatures accelerate the rate of hydrolysis.[7] For consistent and reproducible results, it is imperative to maintain precise temperature control throughout your experiments.

Q5: Are there any specific buffer components that can affect this compound's stability?

A5: Certain buffer species can catalyze the degradation of penicillins. For ampicillin, citrate (B86180) and phosphate (B84403) ions have been shown to influence the degradation rate.[4] When preparing solutions, it is important to consider the potential catalytic effects of the buffer components.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid loss of this compound concentration in solution. The solution pH may be too acidic or alkaline, accelerating hydrolysis.Adjust the pH of your solution to a range where this compound is more stable, ideally between pH 5 and 7, depending on your experimental needs. Use non-catalytic buffers where possible.
The experimental temperature may be too high.Conduct your experiments at a controlled, lower temperature (e.g., 4°C) to slow the degradation rate. Always report the temperature at which the experiment was performed.
Inconsistent results between experimental replicates. The age of the prepared this compound solution may vary between replicates.Prepare fresh solutions of this compound immediately before each experiment to ensure a consistent starting concentration of the active compound.
Incomplete dissolution or precipitation of this compound.Ensure complete dissolution of this compound in the chosen solvent. Visually inspect for any particulates. Consider the solubility of this compound in your specific aqueous medium.
Appearance of unexpected peaks in HPLC analysis. These are likely degradation products of this compound, primarily ampicillin and its subsequent degradants.Utilize a stability-indicating HPLC method capable of resolving this compound from its degradation products. The primary degradation product to monitor is ampicillin.

Data Presentation: Stability of this compound and Related Compounds

Due to the limited availability of comprehensive quantitative stability data for this compound across a wide range of conditions, the following table includes the known half-life of this compound at physiological conditions and supplements this with stability data for its primary degradation product, ampicillin, to provide a broader understanding of β-lactam stability.

CompoundConditionHalf-life (t½)Degradation Rate Constant (k)
This compound Physiological pH and temperature41.5 minutes[5]Not explicitly stated
Ampicillin pH 1.35 Buffer, 35°C-Apparent Heat of Activation: 16.4 kcal/mole[4]
pH 4.93 Buffer, 35°C-Apparent Heat of Activation: 18.3 kcal/mole[4]
pH 9.78 Buffer, 35°C-Apparent Heat of Activation: 9.2 kcal/mole[4]
MOPS Medium, pH 7.4, 37°C> 6 hours (for similar β-lactams)[8][9]-
Luria-Bertani (LB) Broth, 37°C4-5 hours (for similar β-lactams)[8][9]-

Note: The degradation of ampicillin follows first-order kinetics.[4]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for assessing the stability of this compound in an aqueous solution by quantifying its degradation to ampicillin.

1. Objective: To determine the concentration of this compound and its primary degradation product, ampicillin, over time in a given aqueous solution.

2. Materials:

  • This compound reference standard

  • Ampicillin reference standard

  • High-purity water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer components (e.g., monobasic and dibasic sodium phosphate)

  • Volumetric flasks, pipettes, and autosampler vials

  • HPLC system with a UV detector

  • Zorbax CN column (or equivalent)

3. Chromatographic Conditions (based on a published method[5]):

  • Column: Zorbox CN

  • Mobile Phase: 5% Acetonitrile and 8% Methanol in 0.02 M Phosphate Buffer (pH 7.0)

  • Flow Rate: 1.0 mL/min (typical, may require optimization)

  • Detection Wavelength: 225 nm (for simultaneous detection of ampicillin and cloxacillin, can be adapted)

  • Injection Volume: 10 µL (typical, may require optimization)

  • Column Temperature: Ambient or controlled at 25°C

4. Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in a suitable solvent (e.g., high-purity water).

    • Prepare a stock solution of ampicillin reference standard (e.g., 1 mg/mL) in the same solvent.

    • From the stock solutions, prepare a series of calibration standards containing both this compound and ampicillin at various concentrations.

  • Sample Preparation and Incubation:

    • Prepare a solution of this compound in the aqueous medium of interest (e.g., buffer at a specific pH) at a known initial concentration.

    • Incubate the solution under the desired experimental conditions (e.g., constant temperature).

    • At specified time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the sample.

    • Immediately dilute the sample with the mobile phase to halt further degradation and bring the concentration within the calibration range.

    • If not analyzed immediately, store the samples at a low temperature (e.g., -20°C) to minimize further degradation.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the calibration standards to generate a calibration curve for both this compound and ampicillin.

    • Inject the prepared samples from the stability study.

  • Data Analysis:

    • Identify and integrate the peaks for this compound and ampicillin based on their retention times, as determined from the standard injections.

    • Quantify the concentration of this compound and ampicillin in each sample using the respective calibration curves.

    • Plot the concentration of this compound versus time to determine its degradation profile.

    • Calculate the degradation rate constant (k) and half-life (t½) by fitting the data to a first-order decay model.

Visualizations

Metampicillin_Degradation_Pathway This compound This compound (Active Prodrug) Ampicillin Ampicillin (Active Antibiotic) This compound->Ampicillin Hydrolysis (cleavage of β-lactam precursor) DegradationProducts Further Degradation Products (e.g., Penicilloic Acid) Ampicillin->DegradationProducts Hydrolysis (opening of β-lactam ring)

This compound Degradation Pathway

Experimental_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation & Sampling cluster_analysis 3. Analysis prep_stock Prepare this compound Stock Solution prep_sample Dilute into Aqueous Test Medium prep_stock->prep_sample incubate Incubate under Controlled Conditions (pH, Temperature) prep_sample->incubate sampling Collect Aliquots at Timed Intervals incubate->sampling hplc HPLC Analysis (Quantify this compound and Ampicillin) sampling->hplc data_analysis Data Processing (Calculate Degradation Rate) hplc->data_analysis

Workflow for this compound Stability Testing

References

Technical Support Center: Optimizing Metampicillin Concentration for Selective Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Metampicillin as a selective agent in culture media. The following information includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful implementation of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work as a selective agent?

This compound is a β-lactam antibiotic, which is a derivative of ampicillin (B1664943).[1][2] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[1] this compound binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[1][3] This disruption of cell wall synthesis leads to cell lysis and death, making it an effective selective agent against susceptible bacteria.[1]

Q2: What is the relationship between this compound and Ampicillin?

This compound is synthesized from ampicillin and formaldehyde (B43269).[2][4] In aqueous solutions, particularly under acidic conditions, this compound can hydrolyze to release ampicillin and formaldehyde.[2][4] This means that when used in culture media, the selective pressure is likely exerted by both this compound and its hydrolysis product, ampicillin.

Q3: What is a typical starting concentration for this compound in selective media?

While specific concentrations for this compound are not widely published, a common starting point can be inferred from the typical working concentrations of ampicillin, which are often around 100 µg/mL for the selection of transformed E. coli.[5] However, it is crucial to experimentally determine the optimal concentration for your specific bacterial strain and plasmid combination.

Q4: How should I prepare and store a this compound stock solution?

Similar to ampicillin, a this compound stock solution can be prepared and stored to maintain its efficacy. It is recommended to prepare a stock solution at a concentration of 100 mg/mL in sterile deionized water.[5] This stock solution should be filter-sterilized, aliquoted, and stored at -20°C to prevent degradation.[6][7] Avoid repeated freeze-thaw cycles.

Q5: For which organisms is this compound effective?

As a broad-spectrum penicillin-like antibiotic, this compound is effective against a variety of Gram-positive and Gram-negative bacteria that do not produce β-lactamase enzymes.[8] Its effectiveness against a specific strain should be confirmed experimentally.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No bacterial growth after transformation This compound concentration is too high.Perform a dose-response experiment (kill curve) or a Minimum Inhibitory Concentration (MIC) assay to determine the optimal concentration.[9][10]
Problems with the transformation protocol or competency of the cells.Review and optimize your transformation protocol. Use competent cells with a known high transformation efficiency.
Growth of non-transformed (satellite) colonies This compound concentration is too low.Increase the this compound concentration in your selective media.[11]
Degradation of this compound in the media.Prepare fresh plates and use a freshly prepared stock solution. Ensure the antibiotic is added to the media after it has cooled to below 50°C.[6][9]
Secretion of β-lactamase by resistant colonies is inactivating the antibiotic in the surrounding area.[11]Do not let liquid cultures over-saturate. If using a starter culture, pellet the cells and resuspend in fresh media before inoculating the main culture.[11] Consider using carbenicillin, which is more stable than ampicillin.[11]
Inconsistent results between experiments Inconsistent preparation of this compound stock solution or selective media.Ensure accurate weighing and dissolving of this compound for the stock solution. Add the same volume of stock solution to the media each time.
Degradation of the this compound stock solution.Aliquot the stock solution and avoid repeated freeze-thaw cycles. Store at -20°C in the dark.[6][7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (100 mg/mL)

Materials:

  • This compound powder

  • Sterile deionized water (dH₂O)

  • Sterile 15 mL conical tube

  • 0.22 µm syringe filter

  • Sterile syringe

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out 1 gram of this compound powder and transfer it to the 15 mL conical tube.

  • Add 10 mL of sterile dH₂O to the tube.[5]

  • Vortex thoroughly until the this compound is completely dissolved.

  • Draw the solution into the sterile syringe.

  • Attach the 0.22 µm syringe filter to the syringe.

  • Filter-sterilize the solution into sterile microcentrifuge tubes in 1 mL aliquots.[5]

  • Label the tubes with the name of the antibiotic, concentration, and date of preparation.

  • Store the aliquots at -20°C.[7]

Protocol 2: Determining the Minimum Inhibitory Concentration (MIC) of this compound via Broth Microdilution

This protocol is adapted from standard MIC assay procedures and is essential for determining the lowest concentration of this compound that inhibits the visible growth of your specific bacterial strain.[12][13][14]

Materials:

  • Overnight culture of the bacterial strain of interest

  • Sterile 96-well microtiter plate

  • Sterile culture broth (e.g., Luria-Bertani broth)

  • This compound stock solution (e.g., 1 mg/mL, prepared by diluting the 100 mg/mL stock)

  • Multichannel pipette

Procedure:

  • Prepare the 96-well plate:

    • Add 100 µL of sterile broth to wells 2 through 12 of a single row.

    • Add 200 µL of the 1 mg/mL this compound stock solution to well 1.

  • Perform serial dilutions:

    • Transfer 100 µL from well 1 to well 2. Mix well by pipetting up and down.

    • Transfer 100 µL from well 2 to well 3. Mix well.

    • Continue this serial dilution across the plate to well 10.

    • Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (no antibiotic).

    • Well 12 will serve as a sterility control (no bacteria).

  • Prepare the bacterial inoculum:

    • Dilute the overnight culture in fresh sterile broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[13] This typically corresponds to a specific optical density (OD₆₀₀), which should be determined for your spectrophotometer and bacterial strain.

  • Inoculate the plate:

    • Add 100 µL of the diluted bacterial culture to wells 1 through 11. Do not add bacteria to well 12.

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-24 hours.[13]

  • Determine the MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound in which there is no visible bacterial growth (the well remains clear).[14][15]

Data Presentation

Parameter Value Notes
This compound Stock Solution Concentration 100 mg/mLStore at -20°C in aliquots.[5]
Recommended Working Concentration Range Experimentally Determined (start with 50-200 µg/mL)The optimal concentration is strain and plasmid dependent and should be determined via an MIC assay.[9]
Storage of Media Plates 4°C for up to 2 weeksAmpicillin-related antibiotics can degrade over time.[7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_application Application prep_stock Prepare this compound Stock Solution serial_dilution Perform Serial Dilution in 96-well Plate prep_stock->serial_dilution Use for dilution prep_media Prepare Culture Media prep_media->serial_dilution prep_selective_media Prepare Selective Media Plates/Broth prep_media->prep_selective_media inoculate Inoculate with Bacterial Culture serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MIC Result incubate->read_mic select_conc Select Working Concentration (>MIC) read_mic->select_conc select_conc->prep_selective_media experiment Perform Experiment prep_selective_media->experiment

Caption: Workflow for optimizing this compound concentration.

troubleshooting_guide start Experiment Issue no_growth No Growth start->no_growth satellite_colonies Satellite Colonies start->satellite_colonies inconsistent_results Inconsistent Results start->inconsistent_results conc_too_high Concentration too high? no_growth->conc_too_high conc_too_low Concentration too low? satellite_colonies->conc_too_low degradation Antibiotic degradation? satellite_colonies->degradation inconsistent_results->degradation stock_issue Stock solution issue? inconsistent_results->stock_issue solution_mic Perform MIC Assay conc_too_high->solution_mic Yes solution_increase_conc Increase Concentration conc_too_low->solution_increase_conc Yes solution_fresh_plates Use Fresh Plates/Stock degradation->solution_fresh_plates Yes solution_remake_stock Remake Stock Solution stock_issue->solution_remake_stock Yes

Caption: Troubleshooting logic for this compound selective media.

References

Troubleshooting unexpected results in Metampicillin susceptibility testing

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during Metampicillin susceptibility testing. Given that this compound is a prodrug of ampicillin (B1664943), many of the testing principles and troubleshooting steps are based on those for ampicillin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its mechanism of action affect susceptibility testing?

This compound is a beta-lactam antibiotic, created from the reaction of ampicillin with formaldehyde (B43269).[1][2] It functions as a prodrug, meaning it is converted into its active form, ampicillin, in the body.[3][4] This conversion, or hydrolysis, is rapid in acidic conditions.[2][5] In the context of in vitro susceptibility testing, the aqueous environment of the testing medium can cause this compound to hydrolyze back into ampicillin.[5] Therefore, the antimicrobial activity observed in the test is primarily due to ampicillin.[5] The mechanism of action is the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[1][6]

Q2: Are there specific CLSI or EUCAST guidelines for this compound susceptibility testing?

Currently, major standards organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) do not provide specific interpretive criteria (breakpoints) or quality control ranges for this compound.[3][5] In such cases, laboratories often rely on the guidelines for the active form of the drug, which is ampicillin. It is crucial to note that any interpretation based on ampicillin breakpoints should be carefully considered and potentially validated in-house.

Q3: We are observing smaller zones of inhibition (or higher MICs) than expected, suggesting resistance. What are the possible causes?

Unexpected resistance can stem from several factors. Here are the most common causes:

  • Drug Instability: this compound can hydrolyze to ampicillin in the testing medium.[5] The stability of beta-lactams can be affected by pH and temperature, and significant degradation can occur during the assay.[7] If the rate of hydrolysis is not optimal or if the resulting ampicillin degrades, the effective concentration of the active antibiotic will be lower, leading to smaller zones or higher MIC values.

  • Beta-Lactamase Production: The most significant mechanism of resistance to ampicillin is the production of beta-lactamase enzymes, which destroy the beta-lactam ring and inactivate the antibiotic.[6][8] this compound, like ampicillin, is not stable against these enzymes.[5]

  • Target Modification: Alterations in the penicillin-binding proteins (PBPs) can reduce the binding affinity of ampicillin, leading to resistance.[6][9]

  • Reduced Permeability/Efflux: Changes in the bacterial outer membrane that prevent the antibiotic from reaching its target, or the presence of efflux pumps that actively remove the antibiotic from the cell, can also contribute to resistance.[9]

  • Testing Conditions: Errors in the experimental procedure, such as incorrect inoculum density, improper storage of antibiotic disks/powders, or issues with the growth medium (e.g., incorrect pH, cation concentration), can lead to erroneous results.[10]

Q4: We are seeing larger zones of inhibition (or lower MICs) than expected, suggesting false susceptibility. What could be the cause?

False susceptibility is a critical issue as it could lead to ineffective treatment recommendations. Potential causes include:

  • Low Inoculum Density: If the bacterial suspension is too dilute, the antibiotic may appear more effective than it actually is.

  • Incorrect Incubation: Incubation at a lower temperature or for a shorter duration than specified can result in less bacterial growth, leading to larger inhibition zones.

  • Antibiotic Disk Potency: Using disks with a higher antibiotic concentration than specified will result in larger zones.

  • Media Composition: The composition of the Mueller-Hinton agar (B569324) can influence results. For example, variations in divalent cation concentrations can affect the activity of some antibiotics.[11]

Q5: How should we perform Quality Control (QC) for this compound susceptibility testing?

Since there are no official QC ranges for this compound, a practical approach is to use the established QC strains and ranges for ampicillin as a baseline.

  • Recommended QC Strains: Standard QC strains such as Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 25923 should be used.[12]

  • Monitoring Test Performance: Regularly testing these strains helps ensure the consistency and accuracy of your testing method, media, and antibiotic potency.[13] If the results for ampicillin with these QC strains are within the acceptable ranges, it provides confidence that the test system is performing correctly. Any deviation in ampicillin results should prompt a thorough investigation of the entire testing process.

Troubleshooting Unexpected Results

When faced with unexpected results, a systematic approach is essential. The following table summarizes common issues, their potential causes, and recommended actions.

Observed Problem Potential Cause Recommended Troubleshooting Action
No Zone of Inhibition or Very High MIC 1. High-level resistance (e.g., beta-lactamase production).2. Inactive antibiotic (degraded this compound/ampicillin).3. Incorrect organism identification.4. Excessively dense inoculum .1. Perform a beta-lactamase test using a chromogenic method (e.g., nitrocefin (B1678963) disk).[14]2. Test a new lot of this compound disks/powder. Run QC strains with ampicillin disks to verify test system integrity.3. Re-confirm the identity of the bacterial isolate.4. Re-standardize the inoculum to a 0.5 McFarland standard.[10]
Zone Size Smaller than Expected / MIC Higher than Expected 1. Low-level resistance .2. Partial degradation of this compound in the medium.3. Incorrect media pH affecting drug stability.4. Thick agar depth in plates, slowing diffusion.1. Investigate potential resistance mechanisms (e.g., altered PBPs).2. Prepare fresh solutions of this compound for each experiment. Consider pre-incubating the drug in the medium to assess stability.3. Check the pH of the Mueller-Hinton agar to ensure it is between 7.2 and 7.4.[10]4. Ensure agar depth is standardized to 4mm.[10]
Zone Size Larger than Expected / MIC Lower than Expected 1. Inoculum too light .2. Antibiotic disk potency too high .3. Incorrect incubation (time or temperature).1. Ensure inoculum turbidity matches a 0.5 McFarland standard.2. Check the labeled potency of the antibiotic disks.3. Verify incubator temperature and incubation time.
Fuzzy or Unclear Zone Edges 1. Swarming motility of the bacterium (e.g., Proteus spp.).2. Mixed culture .3. Excess moisture on the agar surface.1. Repeat the test, being careful to obtain a pure culture.2. Re-isolate the colony and repeat the susceptibility test.3. Ensure plates are properly dried before inoculation.
Colonies within the Zone of Inhibition 1. Mixed culture with a resistant subpopulation.2. Spontaneous mutation leading to resistant colonies.3. Heteroresistance .1. Subculture colonies from within the zone and re-test their susceptibility.2. This may indicate the potential for resistance to develop during therapy.3. Consider more advanced testing if heteroresistance is suspected.

Experimental Protocols

Protocol 1: Kirby-Bauer Disk Diffusion Susceptibility Testing

This method is adapted from CLSI guidelines for rapidly growing aerobic bacteria.

  • Inoculum Preparation: Using a sterile loop or swab, select 4-5 well-isolated colonies of the test organism. Suspend the colonies in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10]

  • Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum and rotate it firmly against the upper inside wall of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Disk Application: Aseptically apply the this compound (or ampicillin for comparison/QC) disk to the surface of the agar. Gently press the disk to ensure complete contact.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: Measure the diameter of the zone of complete inhibition in millimeters. Since no official breakpoints for this compound exist, results may be qualitatively compared to ampicillin breakpoints for the specific organism, with the caveat that this is an estimation.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Antibiotic Dilutions: Prepare serial twofold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a microtiter plate. The concentration range should be appropriate to determine the MIC for the test organism.

  • Inoculum Preparation: Prepare an inoculum as described in the Kirby-Bauer method. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).[15] This can be read visually or with a plate reader.

Visualizations

Diagram 1: Troubleshooting Workflow for Unexpected Resistance

G start Unexpected Resistance Observed (Small Zone / High MIC) qc_check Are QC Strain Results (with Ampicillin) In-Range? start->qc_check beta_lactamase Perform Beta-Lactamase Test qc_check->beta_lactamase Yes investigate_test Investigate Test System: - Inoculum Density - Media (pH, depth) - Incubation Conditions - Antibiotic Potency qc_check->investigate_test No positive_result Result: Positive beta_lactamase->positive_result retest Correct Issues & Retest investigate_test->retest report_resistant Report as Resistant (Beta-Lactamase Mediated) positive_result->report_resistant Yes investigate_other Investigate Other Mechanisms: - Altered PBPs - Efflux / Permeability positive_result->investigate_other No

Caption: Troubleshooting workflow for unexpected this compound resistance.

Diagram 2: this compound's Mechanism and Inactivation Pathway

G cluster_0 In Vitro Test Medium cluster_1 Bacterial Cell This compound This compound (Prodrug) Ampicillin Ampicillin (Active Drug) This compound->Ampicillin Hydrolysis PBP Penicillin-Binding Proteins (PBPs) Ampicillin->PBP Binds to BetaLactamase Beta-Lactamase Enzyme Ampicillin->BetaLactamase Targeted by CellWall Cell Wall Synthesis PBP->CellWall Inhibits Inactive Inactive Ampicillin BetaLactamase->Inactive Hydrolyzes

Caption: this compound hydrolysis and its subsequent interaction with bacterial targets.

References

Impact of pH and temperature on Metampicillin stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the stability of Metampicillin under various pH and temperature conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to Ampicillin (B1664943)?

A1: this compound is a penicillin antibiotic that is a prodrug of Ampicillin. It is synthesized by the reaction of Ampicillin with formaldehyde (B43269). In aqueous solutions, this compound hydrolyzes to form Ampicillin. This hydrolysis is a key factor in its stability profile.[1]

Q2: What are the primary factors influencing this compound's stability?

A2: The stability of this compound, and β-lactam antibiotics in general, is primarily influenced by pH and temperature. The hydrolysis of the β-lactam ring is the main degradation pathway, and this process is catalyzed by both acidic and basic conditions. Elevated temperatures accelerate this degradation.

Q3: How does pH affect the stability of this compound?

A3: this compound's stability is significantly dependent on pH. It is most stable in slightly acidic to neutral conditions. Under strongly acidic or alkaline conditions, the rate of hydrolysis increases substantially. For instance, studies on the closely related Ampicillin show that base-catalyzed hydrolysis is significantly greater than acid-catalyzed and neutral pH hydrolysis.[2]

Q4: How does temperature impact the stability of this compound?

A4: Temperature has a profound effect on the degradation rate of this compound. As with most chemical reactions, an increase in temperature accelerates the rate of hydrolysis. Studies on β-lactam antibiotics have shown a 2.5 to 3.9-fold increase in hydrolysis rates for every 10°C rise in temperature.[2][3] For long-term storage of solutions, it is recommended to use low temperatures, such as refrigeration (2-8°C) or freezing (-20°C or -70°C).

Q5: What are the degradation products of this compound?

A5: The primary degradation pathway for this compound is hydrolysis to Ampicillin and formaldehyde. Ampicillin itself can then undergo further degradation, primarily through the cleavage of the β-lactam ring. The resulting degradation products are unlikely to possess significant antimicrobial activity.[2]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Rapid loss of potency in solution Inappropriate pH: The pH of the solution may be too acidic or too alkaline.Adjust the pH of the solution to the optimal stability range (slightly acidic to neutral, around pH 4-7). Use appropriate buffers to maintain the pH.
High temperature: The solution is being stored at or exposed to elevated temperatures.Store stock solutions and experimental samples at recommended low temperatures (e.g., 2-8°C for short-term, -20°C or -70°C for long-term). Avoid repeated freeze-thaw cycles.
Inconsistent experimental results Variable stability: Fluctuations in pH and/or temperature during the experiment.Ensure consistent pH and temperature control throughout the experimental procedure. Use a calibrated pH meter and a temperature-controlled environment (e.g., water bath, incubator).
Degradation during sample preparation: The sample preparation method may be causing degradation.Minimize the time between sample preparation and analysis. Keep samples on ice or at controlled room temperature for the shortest possible duration.
Precipitation in solution Solubility issues: The concentration of this compound may exceed its solubility at the given pH and temperature.Check the solubility of this compound under your experimental conditions. You may need to adjust the concentration or the solvent system.

Quantitative Data Summary

Since this compound rapidly hydrolyzes to Ampicillin in aqueous solutions, the stability of Ampicillin is a critical determinant of the overall stability of a this compound formulation. The following table summarizes the stability of Ampicillin under various pH and temperature conditions, which can be used as a proxy for the stability of this compound following its initial conversion.

pHTemperature (°C)Half-life (t½)Degradation Rate Constant (k)
425Varies-
7255.3 - 27 days-
925Varies-
750Significantly shorter than at 25°CIncreases with temperature
760Significantly shorter than at 50°CIncreases with temperature

Experimental Protocols

Stability-Indicating HPLC Method for this compound

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying this compound and its degradation products.

Objective: To develop and validate an HPLC method that separates this compound from its degradation products, primarily Ampicillin.

Materials:

  • This compound reference standard

  • Ampicillin reference standard

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Phosphate (B84403) buffer (e.g., potassium phosphate monobasic)

  • Acids (e.g., hydrochloric acid, phosphoric acid) for pH adjustment

  • Bases (e.g., sodium hydroxide) for pH adjustment

  • Purified water

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of phosphate buffer (pH adjusted to 6.5) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm

  • Injection Volume: 20 µL

  • Column Temperature: 25°C

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness. Forced degradation studies are crucial to demonstrate the stability-indicating nature of the method.

Forced Degradation Studies

Objective: To generate the degradation products of this compound under various stress conditions to confirm the specificity of the stability-indicating analytical method.

Procedure:

  • Acid Hydrolysis: Expose a solution of this compound to 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Expose a solution of this compound to 0.1 M NaOH at room temperature.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose solid this compound and a solution of this compound to dry heat (e.g., 80°C).

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light.

For each condition, samples should be taken at various time points and analyzed by the stability-indicating HPLC method to track the formation of degradation products and the decrease in the parent compound.

Visualizations

Metampicillin_Degradation_Pathway This compound This compound Ampicillin Ampicillin This compound->Ampicillin Hydrolysis (pH, Temp dependent) Formaldehyde Formaldehyde This compound->Formaldehyde Hydrolysis Degradation_Products Degradation Products (Inactive) Ampicillin->Degradation_Products β-lactam ring cleavage

Caption: this compound degradation pathway.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation Prep_Solutions Prepare this compound Solutions at various pH and Temperatures Incubate Incubate under controlled conditions Prep_Solutions->Incubate Sampling Collect samples at time intervals Incubate->Sampling HPLC_Analysis Analyze by Stability-Indicating HPLC Method Sampling->HPLC_Analysis Data_Analysis Calculate Degradation Rate and Half-life HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for stability testing.

References

Technical Support Center: Metampicillin and Its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with metampicillin. The information provided addresses common issues related to the degradation of this compound and the potential interference of its degradation products in various experimental assays.

Frequently Asked Questions (FAQs)

1. What is this compound and how does it degrade?

This compound is a semi-synthetic penicillin antibiotic. It is a prodrug of ampicillin (B1664943), meaning it is converted into ampicillin in the body.[1] this compound is synthesized by the reaction of ampicillin with formaldehyde (B43269).[1][2][3][4] The primary degradation pathway of this compound is hydrolysis, which breaks it down into ampicillin and formaldehyde.[1] This hydrolysis is sensitive to pH, occurring more rapidly in acidic conditions.[1]

2. What are the main degradation products of this compound?

The primary and most significant degradation product of this compound is ampicillin .[1] Under specific conditions, other degradation products can be formed:

  • Hemiaminal: In the presence of excess formaldehyde, a hemiaminal adduct can form.[2]

  • 3-phenyl-6-ethyl-pyrazin-2-one: This compound can be formed under acidic conditions.[2]

  • Cyclic aminal: Recent studies have identified the stable form of this compound as a cyclic aminal. Its degradation primarily leads to ampicillin.[2][3][4]

3. My this compound sample shows unexpected peaks in the HPLC analysis. What could be the cause?

Unexpected peaks in your HPLC chromatogram are likely due to the degradation of this compound. The most common extra peak corresponds to ampicillin. Depending on the storage conditions and sample preparation, you might also observe smaller peaks corresponding to other degradation byproducts. To confirm the identity of these peaks, you can run an ampicillin standard under the same HPLC conditions for comparison.

4. How can I minimize the degradation of my this compound stock solutions?

To minimize degradation, this compound solutions should be prepared fresh whenever possible. If storage is necessary, it is recommended to:

  • Store solutions at low temperatures (e.g., -20°C or -80°C).

  • Use buffered solutions at a neutral or slightly acidic pH (around pH 6-7), as hydrolysis is rapid in acidic and alkaline conditions.

  • Protect solutions from light to prevent potential photodegradation.

5. Are there specific assay types that are more susceptible to interference from this compound degradation products?

Yes, assays that are not highly specific for the intact this compound molecule can be affected.

  • Microbiological assays: Since ampicillin is a potent antibiotic, its presence as a degradation product will lead to an overestimation of the antimicrobial activity of a this compound sample.[5]

  • Immunoassays: If the antibodies used are not specific to the unique structure of this compound, they may cross-react with ampicillin, leading to inaccurate quantification.

  • UV-Vis Spectrophotometry: The UV-Vis spectra of this compound and ampicillin have significant overlap, making it difficult to differentiate between the two using this method alone.[6][7]

Troubleshooting Guides

Issue: Inconsistent results in bioassays
  • Possible Cause: Degradation of this compound to ampicillin, which is also biologically active.

  • Troubleshooting Steps:

    • Confirm Sample Integrity: Analyze your this compound sample using a stability-indicating method like HPLC to quantify the amount of intact this compound and ampicillin present.

    • Prepare Fresh Solutions: Always prepare this compound solutions immediately before use.

    • Control Experimental Conditions: Ensure that the pH and temperature of your assay medium do not accelerate the hydrolysis of this compound.

Issue: Poor separation between this compound and ampicillin in HPLC
  • Possible Cause: Suboptimal HPLC method parameters.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Adjust the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to aqueous buffer. A gradient elution may be necessary to achieve baseline separation.

    • Adjust pH of Mobile Phase: The retention of both compounds is pH-dependent. Experiment with a pH range of 3-7 for the aqueous buffer to improve resolution.

    • Select Appropriate Column: A C18 column is commonly used, but other stationary phases like C8 or phenyl columns may provide better selectivity.

Data Presentation

Table 1: Stability of Penicillins under Various pH and Temperature Conditions

AntibioticpHTemperature (°C)Half-lifeReference
Penicillin G425-[8]
Penicillin G725-[8]
Penicillin G1025-[8]
Ceftiofur (B124693)160~20.9 hours[9]
Ceftiofur360~27.3 hours[9]
Ceftiofur560~39.4 hours[9]
Ceftiofur7.460~13.1 hours[9]
Ceftiofur1060Rapid degradation[9]
Cefepime (B1668827)4-630~2 days (T90)[10]

Note: Data for this compound is limited; therefore, data for structurally related β-lactam antibiotics are provided to illustrate general stability trends.

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of this compound and Ampicillin

This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 40% B

    • 10-12 min: 40% to 5% B

    • 12-15 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute samples in the mobile phase A to a suitable concentration. For biological samples, a protein precipitation step with acetonitrile followed by centrifugation is recommended.[11][12]

Protocol 2: NMR Spectroscopy for Monitoring this compound Degradation
  • Instrumentation: Nuclear Magnetic Resonance (NMR) Spectrometer (≥400 MHz).

  • Solvent: Deuterated water (D₂O) or a deuterated buffer solution (e.g., phosphate buffer in D₂O) to maintain a constant pD (pH).

  • Procedure:

    • Dissolve a known concentration of this compound in the deuterated solvent.

    • Acquire an initial ¹H NMR spectrum.

    • Incubate the sample under the desired degradation conditions (e.g., specific temperature).

    • Acquire subsequent ¹H NMR spectra at various time points.

    • Monitor the decrease in the intensity of characteristic this compound signals and the corresponding increase in ampicillin signals to determine the degradation rate.[2]

Mandatory Visualization

Metampicillin_Degradation_Pathway This compound This compound (Cyclic Aminal) Ampicillin Ampicillin This compound->Ampicillin Hydrolysis (Primary Pathway) Hemiaminal Hemiaminal Adduct This compound->Hemiaminal Excess Formaldehyde Ampicillin->this compound Reaction with Formaldehyde Pyrazinone 3-phenyl-6-ethyl-pyrazin-2-one Ampicillin->Pyrazinone Acidic Conditions Formaldehyde Formaldehyde

Caption: this compound degradation pathways.

Experimental_Workflow_HPLC cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilution in Mobile Phase A Sample->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration Injection Inject into HPLC System Filtration->Injection Separation C18 Column Gradient Elution Injection->Separation Detection UV Detection (230 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: HPLC analysis workflow.

References

Overcoming Metampicillin resistance in laboratory bacterial strains

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering Metampicillin resistance in laboratory bacterial strains.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Ampicillin (B1664943)?

This compound is a penicillin antibiotic. It is a prodrug of ampicillin, meaning it is converted into its active form, ampicillin, within the body or in aqueous solutions. It is synthesized by the reaction of ampicillin with formaldehyde. In laboratory settings, particularly in acidic or neutral aqueous media, this compound hydrolyzes to ampicillin. Therefore, for all practical purposes in experimental biology, bacterial resistance to this compound is equivalent to ampicillin resistance.

Q2: What are the primary mechanisms of bacterial resistance to this compound/Ampicillin?

Bacteria have evolved several ways to resist β-lactam antibiotics like ampicillin. The most common mechanisms include:

  • Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic. This is the most prevalent mechanism of resistance.[1][2]

  • Target Modification: Alterations in the structure of Penicillin-Binding Proteins (PBPs), which are the molecular targets of ampicillin. These changes reduce the binding affinity of the antibiotic, rendering it less effective.[1]

  • Reduced Permeability: Changes in the bacterial outer membrane, such as the modification or loss of porin channels, which restrict the entry of the antibiotic into the cell.[3]

  • Efflux Pumps: The activation or acquisition of membrane proteins that actively pump the antibiotic out of the bacterial cell, preventing it from reaching a high enough concentration to be effective.[4]

Q3: How can I determine if my bacterial strain is resistant to this compound?

Antimicrobial Susceptibility Testing (AST) is used to determine resistance. The two most common methods in a research setting are:

  • Disk Diffusion (Kirby-Bauer) Test: An antibiotic-impregnated disk is placed on an agar (B569324) plate swabbed with the bacterial strain. The diameter of the zone of inhibition (where bacteria cannot grow) is measured and compared to standardized charts to determine susceptibility or resistance.

  • Minimum Inhibitory Concentration (MIC) Test: This quantitative method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium. This is typically done using broth microdilution or agar dilution methods. The resulting MIC value is compared to established clinical breakpoints.

Q4: My plasmid transformation and selection on ampicillin plates is failing. What could be the cause?

A common issue is the formation of "satellite colonies." This occurs when the first transformed, genuinely resistant colonies secrete β-lactamase into the surrounding agar, degrading the ampicillin in that vicinity.[5][6] This allows non-transformed, susceptible bacteria to grow as small satellite colonies around the true transformant.

Troubleshooting Guides

Scenario 1: Satellite colonies are appearing on my selection plates.
  • Problem: Small, non-resistant colonies are growing around a large, central resistant colony, complicating screening. This indicates the breakdown of the selection agent (ampicillin) in the plate.[6]

  • Solutions:

    • Avoid Over-incubation: Do not incubate plates for more than 16-20 hours. Longer incubation allows for more significant antibiotic degradation.[7]

    • Pick Well-Isolated Colonies: When screening, choose large, well-isolated colonies that are not surrounded by satellites.

    • Increase Antibiotic Concentration: Using a higher concentration of ampicillin (e.g., 150-200 µg/mL) can help overcome the enzymatic degradation.[5]

    • Use Fresh Plates and Stocks: Ampicillin is unstable in solution and on plates, even when refrigerated. Always use freshly prepared plates for critical experiments.[6]

    • Switch to Carbenicillin: Carbenicillin is a more stable analogue of ampicillin that is also degraded by β-lactamase, but at a much slower rate. It is more expensive but significantly reduces satellite colony formation.[5][7]

Scenario 2: My strain shows high resistance (high MIC). How do I overcome this in my experiment?
  • Problem: The bacterial strain is confirmed resistant, and you need to restore its susceptibility for your experimental model or drug screening assay.

  • Solutions & Strategies:

    • Combination Therapy with β-Lactamase Inhibitors: This is the most common and effective strategy against β-lactamase-producing strains.[8]

      • Clavulanic Acid, Sulbactam, or Tazobactam: These are classic β-lactamase inhibitors that can be added to the growth medium along with ampicillin. They irreversibly bind to and inactivate many types of β-lactamases, allowing ampicillin to reach its PBP target.[9]

    • Targeting Other Resistance Mechanisms: If β-lactamase inhibitors are ineffective, consider other resistance mechanisms.

      • Efflux Pump Inhibitors (EPIs): Though mostly experimental, compounds like phenylalanine-arginine β-naphthylamide (PAβN) can inhibit efflux pumps in certain Gram-negative bacteria, potentially restoring susceptibility.

    • Alternative Antibiotics: If restoring this compound/Ampicillin efficacy is not essential, switching to a different class of antibiotic to which the strain is susceptible is a practical solution.

Quantitative Data Summary

The interpretation of MIC values relies on established breakpoints. Below are the typical MIC breakpoints for Ampicillin against Enterobacterales as defined by CLSI and EUCAST, the two major standards committees.

Organism GroupGuidelineSusceptible (S)Susceptible, Increased Exposure (I)†Resistant (R)
EnterobacteralesCLSI ≤ 8 µg/mL16 µg/mL≥ 32 µg/mL
EnterobacteralesEUCAST ≤ 8 µg/mL-> 8 µg/mL

Data sourced from publicly available 2023/2024 guidelines from CLSI and EUCAST.[10][11][12] †The "I" category implies that the infection may be treatable if the antibiotic exposure is increased, for example by adjusting the dosing regimen.

Experimental Protocols

Protocol 1: Beta-Lactamase Activity Detection (Nitrocefin Assay)

This rapid colorimetric assay detects the presence of β-lactamase enzymes. Nitrocefin is a chromogenic cephalosporin (B10832234) that changes color from yellow to red when its β-lactam ring is hydrolyzed.[13][14]

Materials:

  • Nitrocefin solution (0.5 - 1.0 mg/mL in phosphate (B84403) buffer, prepared from a 10 mg/mL DMSO stock).

  • Sterile microscope slide, filter paper, or microtiter plate.

  • Sterile loop or pipette tip.

  • Bacterial colonies from a fresh agar plate.

  • Positive control (e.g., a known β-lactamase producer like ATCC 29212 S. aureus).

  • Negative control (e.g., a susceptible strain like ATCC 25922 E. coli).

Procedure (Slide Method):

  • Place one drop of the Nitrocefin working solution onto a clean glass slide.[15]

  • Using a sterile loop, pick a single, well-isolated bacterial colony and emulsify it thoroughly in the drop of Nitrocefin.

  • Observe for a color change.

  • Interpretation:

    • Positive: A color change from yellow to pink/red within 30 minutes indicates β-lactamase activity.[16] Strong producers will cause a change in seconds.

    • Negative: No color change within 30 minutes.

Protocol 2: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the minimum concentration of this compound/Ampicillin required to inhibit bacterial growth.

Materials:

  • Sterile 96-well microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Ampicillin stock solution of known concentration.

  • Bacterial suspension standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL).

  • Incubator at 35 ± 2°C.

Procedure:

  • Prepare Antibiotic Dilutions: Create a two-fold serial dilution of ampicillin in the 96-well plate using CAMHB. For example, prepare concentrations ranging from 256 µg/mL down to 0.25 µg/mL in a volume of 50 µL per well.

  • Prepare Inoculum: Dilute the 0.5 McFarland bacterial suspension so that after inoculation, each well will contain a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the standardized inoculum to each well containing the antibiotic dilutions. This brings the final volume to 100 µL.[17]

  • Controls:

    • Growth Control: One well containing 100 µL of CAMHB and the inoculum, but no antibiotic.

    • Sterility Control: One well containing 100 µL of CAMHB only.

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of ampicillin at which there is no visible growth (no turbidity) compared to the growth control.

Visualizations

Resistance_Mechanisms cluster_cell Bacterial Cell PBP PBP (Target) No_Growth Cell Wall Synthesis Inhibited (Success) PBP->No_Growth Growth Resistance (Growth Continues) PBP->Growth 2. Target Alteration (Reduced Binding) Efflux Efflux Pump Metampicillin_out This compound (Ampicillin) Efflux->Metampicillin_out BetaLactamase β-Lactamase Inactive Inactive Antibiotic BetaLactamase->Inactive Membrane Outer Membrane Metampicillin_in Ampicillin Metampicillin_out->Metampicillin_in Enters Cell Metampicillin_in->PBP Binds to Target Metampicillin_in->Efflux 3. Efflux Metampicillin_in->BetaLactamase 1. Degradation Inactive->Growth

Caption: Primary mechanisms of bacterial resistance to this compound (Ampicillin).

Troubleshooting_Workflow start Experiment Fails (e.g., No Selection, High MIC) check_protocol Review Protocol: - Fresh Ampicillin? - Correct Concentration? - Incubation Time? start->check_protocol check_protocol->start Protocol Error test_bl Perform β-Lactamase Test (e.g., Nitrocefin) check_protocol->test_bl Protocol OK bl_pos β-Lactamase Positive test_bl->bl_pos Positive bl_neg β-Lactamase Negative test_bl->bl_neg Negative add_inhibitor Strategy 1: Add β-Lactamase Inhibitor (e.g., Clavulanic Acid) bl_pos->add_inhibitor investigate_other Strategy 2: Investigate Other Mechanisms (PBP mutation, Efflux) bl_neg->investigate_other rerun Re-run Experiment add_inhibitor->rerun investigate_other->rerun success Success rerun->success Works fail Still Fails rerun->fail Fails

Caption: A troubleshooting workflow for addressing this compound resistance.

Combination_Therapy cluster_interaction Site of Action BetaLactamase β-Lactamase Enzyme PBP PBP Target Ampicillin Ampicillin Ampicillin->BetaLactamase Degradation Blocked Ampicillin->PBP Free to Bind Target Inhibitor β-Lactamase Inhibitor Inhibitor->BetaLactamase Binds & Inactivates

Caption: How β-lactamase inhibitors protect ampicillin from degradation.

References

Technical Support Center: Metampicillin Storage and Potency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of Metampicillin to ensure its potency and stability for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound powder?

A1: To maintain its long-term potency, this compound powder should be stored in a tightly sealed container, protected from light and moisture. For long-term storage (months to years), a temperature of -20°C is recommended.[1][2] For short-term storage (days to weeks), refrigeration at 0-4°C is suitable.[2]

Q2: How should I store this compound after reconstituting it in a solvent?

A2: Once reconstituted, this compound solutions are significantly less stable than the powder form. For optimal stability, stock solutions should be stored at -80°C for up to one year.[1] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[3]

Q3: Is this compound sensitive to light and humidity?

A3: Yes. This compound should be stored in a dry, dark place.[2][3] Exposure to light and humidity can accelerate its degradation.[4][5] For solid dosage forms, storage in semi-permeable packaging should be carefully considered, especially under high relative humidity conditions.

Q4: What is the primary degradation pathway for this compound?

A4: this compound is a prodrug of ampicillin (B1664943). In aqueous solutions, particularly under acidic conditions, it hydrolyzes to form ampicillin and formaldehyde (B43269).[6] Ampicillin itself can then undergo further degradation. Therefore, maintaining neutral or slightly alkaline conditions and low temperatures is crucial for the stability of this compound solutions.

Q5: How can I troubleshoot unexpected results or loss of this compound potency in my experiments?

A5: If you suspect a loss of this compound potency, consider the following:

  • Storage Conditions: Verify that the compound has been stored at the correct temperature and protected from light and moisture.

  • Reconstitution and Handling: Ensure that reconstituted solutions were prepared correctly, aliquoted, and stored at the appropriate temperature to avoid degradation.

  • pH of Experimental Media: Be mindful of the pH of your buffers and media, as acidic conditions can rapidly degrade this compound.

  • Potency Verification: If in doubt, the potency of your this compound stock can be verified using an appropriate analytical method, such as HPLC.

Summary of Storage Conditions

FormStorage ConditionTemperatureDurationLight/Humidity
Powder Long-term-20°CUp to 3 years[1]Dry, dark place[2]
Short-term0 - 4°CDays to weeks[2]Dry, dark place[2]
In Solvent Long-term-80°CUp to 1 year[1]Protect from light

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Potency Assessment

This protocol provides a general method for determining the concentration and purity of this compound, which will hydrolyze to Ampicillin for detection. This method is adapted from established protocols for Ampicillin analysis.

Materials:

  • This compound sample

  • HPLC-grade water

  • Acetonitrile (ACN)

  • Phosphate (B84403) buffer (pH 5.0)

  • Ampicillin reference standard

  • C18 HPLC column (e.g., 250 x 4.6mm, 5µm)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of phosphate buffer (pH 5.0) and acetonitrile. A common ratio is 65:35 (v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the Ampicillin reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 100 µg/mL). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a final concentration within the range of the calibration curve.

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6mm, 5µm

    • Mobile Phase: Phosphate buffer (pH 5.0) : Acetonitrile (65:35)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 225 nm

    • Column Temperature: 30°C

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Identify the Ampicillin peak based on its retention time compared to the standard. Calculate the concentration of Ampicillin in the sample by comparing the peak area with the calibration curve.

Diagrams

This compound Degradation Pathway

This compound Hydrolysis to Ampicillin This compound This compound Ampicillin Ampicillin This compound->Ampicillin Hydrolysis (Aqueous Solution, esp. Acidic) Formaldehyde Formaldehyde This compound->Formaldehyde Hydrolysis Degradation Further Degradation Products Ampicillin->Degradation

Caption: Hydrolysis of this compound to Ampicillin and Formaldehyde.

Troubleshooting Workflow for Potency Issues

Troubleshooting this compound Potency Start Unexpected Experimental Results Check_Storage Verify Storage Conditions (Temp, Light, Humidity) Start->Check_Storage Check_Handling Review Reconstitution & Handling Procedures Check_Storage->Check_Handling Check_pH Assess pH of Experimental Media Check_Handling->Check_pH Potency_Test Perform Potency Assay (e.g., HPLC) Check_pH->Potency_Test Potency_OK Potency is within Specification Potency_Test->Potency_OK Yes Potency_Bad Potency is Low Potency_Test->Potency_Bad No Investigate_Other Investigate Other Experimental Variables Potency_OK->Investigate_Other Discard_Stock Discard Old Stock & Prepare Fresh Potency_Bad->Discard_Stock

Caption: Logical workflow for troubleshooting this compound potency issues.

References

Technical Support Center: The In Vitro Activity of Metampicillin in the Presence of Serum Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of serum proteins on the in vitro activity of Metampicillin.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during the experimental investigation of this compound's activity in the presence of serum proteins.

Q1: We observed a significant decrease in this compound's activity in our in vitro assay when we used serum-supplemented media. Is this an expected outcome?

A1: Yes, this is an expected finding. The antibacterial activity of this compound is markedly reduced by the presence of human serum.[1] In fact, in the presence of human serum, this compound has been shown to be less active than its parent compound, ampicillin.[1] This reduction in activity is primarily attributed to the binding of the antibiotic to serum proteins, which reduces the concentration of free, active drug available to act on the bacteria.

Q2: What is the primary mechanism by which serum proteins interfere with this compound's activity?

A2: The principal mechanism is the reversible binding of this compound to serum proteins, particularly albumin. Only the unbound, free fraction of an antibiotic is microbiologically active.[2][3] When this compound binds to serum proteins, it is effectively sequestered, leading to a lower concentration of the drug at the bacterial target site. This results in a higher Minimum Inhibitory Concentration (MIC) value.

Q3: We are seeing variability in our MIC results when using different lots of serum. What could be the cause of this?

A3: Variability between different serum lots can be a significant issue. This can be due to several factors:

  • Differences in Protein Concentration: The total protein concentration, especially albumin levels, can vary between serum lots, leading to differences in drug binding capacity.

  • Endogenous Factors: Serum contains various endogenous substances that can potentially interact with the antibiotic or the bacteria, influencing the outcome of the susceptibility test.

  • Quality of Serum: The method of serum preparation and storage can affect the integrity of the proteins and other components, which in turn can impact their interaction with this compound.

To mitigate this, it is recommended to use a pooled serum lot for the entire set of experiments or to qualify each new lot of serum to ensure consistency.

Q4: How do we choose the appropriate concentration of serum to use in our experiments?

A4: The concentration of serum should be carefully chosen to be physiologically relevant while not interfering with bacterial growth. A common concentration used in these types of studies is 50% serum in the growth medium. However, it is crucial to include a control well with serum and bacteria (but no antibiotic) to ensure that the serum itself does not inhibit bacterial growth. If the serum is found to be inhibitory, a lower concentration may need to be used.

Q5: Our MIC results in serum-supplemented media are not reproducible. What are some troubleshooting steps we can take?

A5: Lack of reproducibility can be frustrating. Here are some steps to troubleshoot the issue:

  • Standardize Inoculum Preparation: Ensure that the bacterial inoculum is prepared consistently and is at the correct density (typically 1 x 10^5 CFU/mL for broth microdilution).

  • Verify Antibiotic Concentration: Double-check the calculations for your antibiotic stock solutions and serial dilutions.

  • Ensure Proper Mixing: When preparing the serum-supplemented media, ensure that the serum is thoroughly mixed with the broth before adding the antibiotic and bacteria.

  • Control for Serum Effects: Always include a growth control (bacteria + serum-supplemented media) and a sterility control (serum-supplemented media only) on each plate.

  • Incubation Conditions: Maintain consistent incubation times and temperatures as these can affect both bacterial growth and antibiotic stability.

  • Use a Standardized Protocol: Adhere strictly to a validated protocol, such as the one outlined below, for every experiment.

Quantitative Data Summary

The following table summarizes the expected qualitative effect of serum proteins on the in vitro activity of this compound. Note: Specific quantitative data from peer-reviewed sources was not available at the time of this document's creation. The table is structured to accommodate such data when it becomes available.

AntibioticTest OrganismMediumSerum ConcentrationChange in MICReference
This compound-Broth/AgarHuman SerumMarkedly Increased[1]
This compound-Broth/AgarHuman SerumLess active than Ampicillin[1]

Experimental Protocols

This section provides a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound in the presence of human serum using the broth microdilution method.

Protocol: Determination of this compound MIC in Serum-Supplemented Broth

1. Materials:

  • This compound powder

  • Sterile, pooled human serum

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 29213)

  • Sterile 96-well microtiter plates

  • Sterile reservoirs and multichannel pipettes

  • Spectrophotometer

2. Preparation of Reagents:

  • This compound Stock Solution: Prepare a stock solution of this compound at 10 mg/mL in a suitable solvent (e.g., sterile deionized water). Filter-sterilize the stock solution.

  • Bacterial Inoculum: From an overnight culture, prepare a bacterial suspension in sterile saline or CAMHB to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Serum-Supplemented Medium: Prepare a 50% (v/v) solution of human serum in CAMHB. For example, mix 50 mL of human serum with 50 mL of CAMHB.

3. Broth Microdilution Procedure:

  • Add 100 µL of the 50% serum-supplemented CAMHB to all wells of a 96-well microtiter plate.

  • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

  • Perform serial two-fold dilutions of the this compound across the plate by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well in the dilution series.

  • Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control well (bacteria in serum-supplemented CAMHB without antibiotic) and a negative control well (serum-supplemented CAMHB only).

  • Seal the plate and incubate at 37°C for 18-24 hours.

4. Determination of MIC:

  • After incubation, visually inspect the plate for bacterial growth (turbidity).

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

Logical Relationship Diagram

This compound This compound (Total Concentration) Boundthis compound Protein-Bound this compound (Inactive) This compound->Boundthis compound Binding Freethis compound Free this compound (Active) This compound->Freethis compound Unbound Fraction SerumProteins Serum Proteins (e.g., Albumin) SerumProteins->Boundthis compound Binds to ReducedActivity Reduced Antibacterial Activity (Higher MIC) Boundthis compound->ReducedActivity Contributes to BacterialTarget Bacterial Target (Penicillin-Binding Proteins) Freethis compound->BacterialTarget Binds to Inhibition Inhibition of Cell Wall Synthesis BacterialTarget->Inhibition Leads to

Caption: Logical workflow of serum protein binding effect on this compound.

Experimental Workflow Diagram

cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Analysis Stock Prepare this compound Stock Solution Dilution Serial Dilution of This compound in Plate Stock->Dilution Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacterial Suspension Inoculum->Inoculate Media Prepare Serum- Supplemented Broth Media->Dilution Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read Visually Read MIC Incubate->Read Compare Compare MIC with and without Serum Read->Compare

Caption: Experimental workflow for MIC determination with serum.

References

Avoiding common errors in Metampicillin-based experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Metampicillin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during this compound-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Ampicillin (B1664943)?

This compound is a semi-synthetic penicillin antibiotic. It is a prodrug of ampicillin, meaning it is converted into ampicillin in the body.[1] this compound is synthesized by the reaction of ampicillin with formaldehyde (B43269).[1] The key difference is that this compound is more stable in serum than ampicillin and tends to accumulate in bile, which can make it more effective for biliary infections.[1] However, it is rapidly hydrolyzed to ampicillin in acidic conditions, such as in the stomach.[1]

Q2: What is the mechanism of action of this compound?

This compound exerts its antibacterial effect through its active form, ampicillin. Ampicillin, a β-lactam antibiotic, inhibits the synthesis of the bacterial cell wall. It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[2][3][4][5] By inhibiting these enzymes, ampicillin disrupts cell wall synthesis, leading to a weakened cell wall and ultimately, bacterial cell lysis and death.[2][3][5]

Q3: How should this compound be stored?

Like many β-lactam antibiotics, this compound is susceptible to degradation. Stock solutions should be prepared fresh whenever possible. If storage is necessary, it is recommended to store aliquots at -20°C for long-term storage and at 2-8°C for short-term storage (a few days). Avoid repeated freeze-thaw cycles. The stability of this compound in solution is pH and temperature-dependent.

Q4: Can I use this compound in cell culture experiments?

Yes, this compound can be used in cell culture experiments. However, its stability in culture media at 37°C is a critical consideration. β-lactam antibiotics can degrade in culture media, with half-lives that can be as short as a few hours.[6] This degradation can lead to a loss of selective pressure or inaccurate results in susceptibility assays. It is advisable to replenish this compound by changing the media regularly, especially in long-term experiments.

Troubleshooting Guides

Inconsistent Results in Antimicrobial Susceptibility Testing (AST)

Problem: High variability in Minimum Inhibitory Concentration (MIC) values or zone of inhibition diameters between experiments.

Possible Causes and Solutions:

Cause Troubleshooting Steps
This compound Degradation - Prepare fresh this compound stock solutions for each experiment. - Ensure the pH of the testing medium is within the optimal range for this compound stability (avoid acidic conditions). - For broth microdilution, consider reading MICs at the earliest time point that allows for sufficient bacterial growth.
Inoculum Preparation - Ensure the bacterial inoculum is standardized to the correct density (e.g., 0.5 McFarland standard).[7][8] - Use a fresh bacterial culture for inoculum preparation.
Media Composition - Use the recommended medium for AST, such as Mueller-Hinton Broth (MHB) or Agar (B569324) (MHA).[8] - Ensure the pH of the medium is correct and consistent between batches.
Incubation Conditions - Maintain a consistent incubation temperature (typically 35-37°C).[9] - Ensure proper atmospheric conditions (e.g., CO2 levels) if required for the specific bacterial strain.
Issues in Cell Culture-Based Infection Models

Problem: Loss of antibacterial effect over the course of a multi-day experiment.

Possible Causes and Solutions:

Cause Troubleshooting Steps
This compound Half-life in Media - Due to the hydrolysis of this compound to ampicillin and subsequent degradation, its concentration will decrease over time in culture media at 37°C. - Change the cell culture medium containing fresh this compound every 24 hours to maintain a consistent antibiotic concentration.
High Cell Density - High concentrations of mammalian cells or bacteria can potentially lower the effective concentration of the antibiotic. - Ensure that cell densities are kept within the recommended range for your specific cell line and experimental setup.
Bacterial Resistance - Some bacteria can develop resistance to β-lactam antibiotics by producing β-lactamase enzymes that inactivate the drug.[4] - If resistance is suspected, consider testing your bacterial strain for β-lactamase production.
Problems with HPLC Analysis

Problem: Inconsistent peak areas, retention times, or the appearance of unexpected peaks when quantifying this compound.

Possible Causes and Solutions:

Cause Troubleshooting Steps
Sample Degradation - this compound can degrade in the autosampler. Keep the autosampler temperature low (e.g., 4°C). - Analyze samples as quickly as possible after preparation. - The appearance of an ampicillin peak can indicate this compound degradation.
Mobile Phase Issues - Ensure the mobile phase is properly prepared and degassed. - Check the pH of the mobile phase, as it can affect the retention and stability of this compound.
Column Problems - Use a suitable column (e.g., C18) and ensure it is properly equilibrated. - If observing peak tailing or splitting, the column may be degrading or contaminated.

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from standard MIC determination procedures.

Materials:

  • This compound powder

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial strain of interest

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or PBS) at a concentration of 10 mg/mL. Filter-sterilize the stock solution.

  • Preparation of Bacterial Inoculum: From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately 1-2 x 10^6 CFU/mL.

  • Serial Dilution of this compound:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10^5 CFU/mL.

  • Controls:

    • Growth Control: A well containing MHB and the bacterial inoculum but no this compound.

    • Sterility Control: A well containing only MHB.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: In Vitro Mammalian Cell Infection Model

This protocol provides a general framework for assessing the efficacy of this compound in an in vitro infection model.

Materials:

  • Mammalian cell line (e.g., A549, HeLa)

  • Bacterial strain of interest

  • Cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • Gentamicin

  • Sterile PBS

  • Trypsin-EDTA

  • Sterile water

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 24-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

  • Bacterial Culture: Prepare an overnight culture of the bacteria in a suitable broth. On the day of infection, dilute the culture to the desired multiplicity of infection (MOI).

  • Infection:

    • Wash the confluent cell monolayer twice with sterile PBS.

    • Replace the medium with fresh, antibiotic-free medium.

    • Add the bacterial suspension to the cells at the desired MOI.

    • Incubate for a defined period (e.g., 1-2 hours) to allow for bacterial adhesion and/or invasion.

  • Removal of Extracellular Bacteria:

    • Aspirate the medium and wash the cells three times with sterile PBS to remove non-adherent bacteria.

    • Add fresh medium containing a high concentration of an antibiotic that does not readily penetrate eukaryotic cells (e.g., gentamicin) to kill any remaining extracellular bacteria. Incubate for 1-2 hours.

  • This compound Treatment:

    • Wash the cells three times with sterile PBS to remove the gentamicin.

    • Add fresh medium containing the desired concentrations of this compound. Include a vehicle control (medium without this compound).

    • Incubate for the desired treatment duration (e.g., 24, 48 hours). Remember to change the medium with fresh this compound every 24 hours.

  • Quantification of Intracellular Bacteria:

    • At the end of the treatment period, wash the cells with PBS.

    • Lyse the mammalian cells with sterile water to release the intracellular bacteria.

    • Perform serial dilutions of the lysate and plate on appropriate agar plates to determine the number of viable bacteria (CFU/mL).

Visualizations

This compound Hydrolysis Workflow

The following diagram illustrates the key consideration of this compound hydrolysis in experimental setups.

Metampicillin_Hydrolysis_Workflow This compound This compound (Prodrug) Ampicillin Ampicillin (Active Drug) This compound->Ampicillin Hydrolysis Experiment Experimental System (e.g., Cell Culture) This compound->Experiment Degradation Inactive Degradation Products Ampicillin->Degradation Degradation Ampicillin->Experiment Acidic_pH Acidic pH (e.g., Stomach, acidic media) Acidic_pH->this compound Rapid Neutral_pH Neutral pH, 37°C (e.g., Culture Media) Neutral_pH->this compound Slower

Caption: Workflow of this compound hydrolysis to active Ampicillin.

Bacterial Cell Wall Synthesis and Inhibition by β-Lactams

This diagram illustrates the key steps in peptidoglycan synthesis and the point of inhibition by β-lactam antibiotics like ampicillin (the active form of this compound).

Peptidoglycan_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_NAG UDP-NAG UDP_NAM UDP-NAM-pentapeptide UDP_NAG->UDP_NAM Enzymatic Steps Lipid_I Lipid I UDP_NAM->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Bactoprenol_PP Bactoprenol-PP Lipid_II->Bactoprenol_PP Flippase Bactoprenol_P Bactoprenol-P Bactoprenol_PP->Bactoprenol_P Phosphatase Growing_PG Growing Peptidoglycan Chain Bactoprenol_PP->Growing_PG Transglycosylase Crosslinked_PG Cross-linked Peptidoglycan (Cell Wall) Growing_PG->Crosslinked_PG Transpeptidation PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) PBP->Crosslinked_PG Ampicillin Ampicillin Ampicillin->PBP Inhibition

Caption: Inhibition of peptidoglycan synthesis by Ampicillin.

References

Technical Support Center: Metampicillin Interference with Diagnostic Tests

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential interference of the antibiotic metampicillin with various diagnostic tests. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how might it interfere with diagnostic assays?

This compound is a beta-lactam antibiotic, a derivative of ampicillin (B1664943).[1][2] Like other penicillins, its chemical structure can lead to interference in certain laboratory tests. Interference can occur through several mechanisms:

  • Cross-reactivity: The antibiotic or its metabolites may be structurally similar to the analyte being measured, causing them to be recognized by the assay's antibodies, leading to false-positive results.[3]

  • Chemical Reactions: this compound may directly react with reagents in the test, causing a change in color or other signals that can be misinterpreted.

  • Enzymatic Inhibition or Activation: The drug could potentially inhibit or activate an enzyme that is part of the diagnostic test's reaction cascade.

Q2: Which diagnostic tests are most likely to be affected by this compound?

Based on data for ampicillin and other beta-lactam antibiotics, the following tests are most likely to be affected:

  • Urine Glucose Tests: Specifically, tests that use copper reduction methods (e.g., Clinitest) are prone to false-positive results in the presence of high concentrations of ampicillin. It is recommended to use glucose tests based on the glucose oxidase reaction (e.g., Clinistix or Tes-Tape), which are not affected.[4]

  • Immunoassays: Due to the potential for cross-reactivity, immunoassays for various analytes could theoretically be affected. However, specific data for this compound is limited. It has been noted that amoxicillin, a similar penicillin, has been anecdotally reported to cause false-positives in some assays, though concrete data is lacking.[3]

  • Spectrophotometric Assays: Any assay that relies on measuring absorbance at a wavelength where this compound or its metabolites also absorb light could be subject to interference.[5]

Q3: Are the metabolites of this compound also a concern for interference?

Yes, the metabolites of this compound could also interfere with diagnostic tests. This compound itself is a prodrug that is hydrolyzed to ampicillin.[2] Therefore, the interference profile of ampicillin is highly relevant. Other degradation products could also be present and have the potential to interfere with assays.

Troubleshooting Guides

Issue: Unexpected or Inconsistent Results in the Presence of this compound

If you are observing unexpected results in your experiments and suspect interference from this compound, follow these troubleshooting steps:

  • Review the Assay Methodology:

    • Determine the principle of your assay. Is it an immunoassay, enzymatic, or spectrophotometric method? This will help you to understand the potential mechanism of interference.

  • Consult the Literature and Product Inserts:

    • Although specific data for this compound is scarce, review the product information for your assay for any known interferences from beta-lactam antibiotics.

  • Perform an Interference Study:

    • A spike and recovery experiment is a straightforward way to assess for interference. A detailed protocol is provided in the "Experimental Protocols" section below.

  • Consider Alternative Assays:

    • If interference is confirmed, investigate whether there are alternative testing methods for your analyte that are less susceptible to interference from this compound. For example, for urine glucose, switching from a copper reduction method to a glucose oxidase method is recommended.[4]

Quantitative Data

Specific quantitative data on the concentration of this compound that causes interference in various diagnostic tests is not well-documented in publicly available literature. The following table summarizes the general expectations based on information for ampicillin and other beta-lactam antibiotics. Researchers should determine specific interference levels for their own assays.

Test CategoryAssay PrinciplePotential Interference with this compound (and other Penicillins)Recommended Action
Urine Glucose Copper Reduction (e.g., Clinitest)False Positive at high urine concentrations of the antibiotic.Use an alternative method based on the glucose oxidase reaction (e.g., Clinistix, Tes-Tape).[4]
Glucose Oxidase (e.g., Clinistix)No significant interference reported.This is the preferred method for patients on beta-lactam antibiotics.[4]
Immunoassays Various (ELISA, etc.)Potential for False Positives due to cross-reactivity.Perform a spike and recovery experiment to validate the assay in the presence of this compound.
Spectrophotometry Light AbsorbancePotential for Interference if the drug absorbs at the same wavelength as the analyte.[5]Run a spectrum of this compound in the assay buffer to check for absorbance at the analytical wavelength.

Experimental Protocols

Protocol: Spike and Recovery for a Quantitative Immunoassay

This protocol is designed to determine if this compound interferes with a quantitative immunoassay.

Materials:

  • Analyte-free matrix (e.g., serum, urine)

  • Standard of the analyte to be measured

  • This compound standard

  • Your immunoassay kit and required reagents

  • Calibrated pipettes and other standard laboratory equipment

Methodology:

  • Prepare a High-Concentration Spike of the Analyte:

    • Prepare a solution of your analyte in the analyte-free matrix at a concentration that is in the upper range of your assay's standard curve.

  • Prepare a Low-Concentration Spike of the Analyte:

    • Prepare a second solution of your analyte in the analyte-free matrix at a concentration that is in the lower range of your assay's standard curve.

  • Prepare this compound Spiking Solutions:

    • Prepare a series of this compound solutions in the analyte-free matrix at concentrations that are clinically relevant or represent the potential concentrations in your experimental samples.

  • Spike the Analyte Samples with this compound:

    • For both the high and low concentration analyte samples, create a set of tubes and spike them with the different concentrations of this compound. Include a "no this compound" control for each analyte concentration.

  • Run the Immunoassay:

    • Assay all of your prepared samples according to the manufacturer's instructions for your immunoassay.

  • Calculate Recovery:

    • For each concentration of this compound, calculate the percent recovery of your analyte using the following formula:

      • % Recovery = (Measured Concentration / Expected Concentration) * 100

    • The "Expected Concentration" is the concentration of your high or low analyte spike in the absence of this compound.

Interpretation of Results:

  • A recovery of 85-115% is generally considered acceptable, indicating no significant interference.

  • A recovery outside of this range suggests that this compound is interfering with the assay.

Visualizations

Interference_Troubleshooting_Workflow This compound Interference Troubleshooting Workflow start Unexpected Experimental Result check_assay Review Assay Methodology (Immunoassay, Enzymatic, etc.) start->check_assay check_literature Consult Literature and Product Inserts for Known Beta-Lactam Interferences check_assay->check_literature perform_study Perform Interference Study (Spike and Recovery) check_literature->perform_study is_interference Interference Detected? perform_study->is_interference alternative_assay Investigate and Validate Alternative Assay Method is_interference->alternative_assay Yes no_interference No Significant Interference Proceed with Caution is_interference->no_interference No report_findings Document and Report Interference Findings alternative_assay->report_findings

Caption: Troubleshooting workflow for suspected this compound interference.

Cross_Reactivity_Mechanism Mechanism of Immunoassay Cross-Reactivity cluster_assay Immunoassay cluster_analytes Analytes antibody Antibody Binding Site target_analyte Target Analyte target_analyte->antibody:f0 Specific Binding (Correct Signal) This compound This compound (Structurally Similar) This compound->antibody:f0 Cross-Reactivity (False Positive Signal)

Caption: How this compound can cause false positives in immunoassays.

References

Technical Support Center: Metampicillin Solubility and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for effectively working with Metampicillin in an experimental setting. Due to its nature as a prodrug that hydrolyzes to ampicillin (B1664943), special considerations are required for its solubilization and handling to ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Ampicillin?

This compound is a penicillin antibiotic that is a prodrug of ampicillin.[1][2] It is synthesized by the reaction of ampicillin with formaldehyde.[1][2] In aqueous solutions, this compound hydrolyzes to release the active compound, ampicillin.[1][3] This hydrolysis is a critical factor to consider in experimental design.

Q2: Why am I having trouble dissolving this compound?

Similar to ampicillin, this compound's solubility is highly dependent on its form (free acid vs. salt) and the pH of the solvent. The free acid form is less soluble in water. To improve solubility, it is often necessary to use the sodium salt form or to adjust the pH of the solution.

Q3: What is the stability of this compound in solution?

This compound's stability in solution is limited due to hydrolysis. This degradation is rapid in acidic conditions, less rapid in neutral media, and incomplete in human serum.[1][3] For experimental use, it is crucial to prepare fresh solutions and store them appropriately to minimize degradation. Stock solutions should be stored at -20°C for short-term to long-term storage.

Q4: Can I use solvents other than water to dissolve this compound?

While water is the most common solvent, organic solvents like DMSO and ethanol (B145695) can also be used, particularly for the less soluble free acid form. However, the stability of this compound in these solvents must be considered, and they may not be suitable for all experimental applications. It is important to note that this compound's primary degradation pathway is hydrolysis, so the presence of water in any solvent system can lead to its conversion to ampicillin.

Q5: How can I tell if my this compound solution has degraded?

Visual signs of degradation can include a change in color of the solution, often to a yellowish or brownish hue. Analytically, degradation can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC), which can separate this compound from its degradation products, primarily ampicillin.

Troubleshooting Guide

This section addresses common problems encountered when working with this compound.

Issue: this compound powder will not dissolve in water.

  • Root Cause: You are likely using the free acid form of this compound, which has low aqueous solubility.

  • Solution:

    • Verify the form: Check if you have the sodium salt or the free acid form. The sodium salt is more water-soluble.

    • pH Adjustment: If you have the free acid, you can increase its solubility by carefully adding a small amount of 1M NaOH dropwise to your suspension while stirring. This will form the more soluble sodium salt in situ. Monitor the pH to avoid highly alkaline conditions which can accelerate degradation.

    • Use an alternative solvent: Consider dissolving the compound in a small amount of DMSO first, and then diluting it with your aqueous experimental medium. Ensure the final DMSO concentration is compatible with your assay.

Issue: My this compound solution has turned yellow.

  • Root Cause: A yellow or brown discoloration can be an indicator of degradation. Penicillin-type antibiotics can undergo complex degradation pathways, especially at non-optimal pH or elevated temperatures.

  • Solution:

    • Discard the solution: Do not use a discolored solution for your experiments as the concentration of active this compound will be uncertain, and degradation products may have unintended effects.

    • Prepare fresh solution: Always prepare this compound solutions fresh before use.

    • Review storage conditions: Ensure your stock solutions are stored in aliquots at -20°C and protected from light. Avoid repeated freeze-thaw cycles.

Issue: I am seeing inconsistent results in my experiments.

  • Root Cause: Inconsistent results can be due to the variable hydrolysis of this compound to ampicillin. The rate of hydrolysis can be affected by the pH of your media, temperature, and the age of the solution.

  • Solution:

    • Standardize solution preparation: Use a consistent, documented protocol for preparing your this compound solutions.

    • Control experimental conditions: Maintain a consistent pH and temperature for all your experiments.

    • Prepare solutions fresh: The most reliable approach is to prepare the this compound solution immediately before each experiment.

Quantitative Solubility Data

Table 1: Solubility of Ampicillin in Various Solvents

SolventFormSolubility
WaterSodium SaltVery soluble
WaterTrihydrateSparingly soluble
MethanolTrihydrateSlightly soluble
Ethanol (95%)TrihydrateVery slightly soluble
DMSOFree AcidSoluble

Data compiled from publicly available sources. These values should be used as a guideline.

Experimental Protocols

Protocol 1: Preparation of a 100 mg/mL this compound Stock Solution (from free acid)

Materials:

  • This compound (free acid) powder

  • Sterile, nuclease-free water

  • 1M Sodium Hydroxide (NaOH) solution

  • Sterile conical tubes

  • Sterile syringe filter (0.22 µm)

  • Sterile microcentrifuge tubes for aliquoting

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile conical tube. For a 10 mL stock solution at 100 mg/mL, weigh 1 g of this compound.

  • Add approximately 8 mL of sterile, nuclease-free water. The powder will not fully dissolve at this stage and will form a suspension.

  • While vortexing or stirring continuously, add 1M NaOH drop by drop.

  • Observe the solution closely. Continue adding NaOH until the this compound powder is completely dissolved and the solution is clear. Be patient, as this may take a few minutes. Avoid adding an excess of NaOH.

  • Once dissolved, add sterile, nuclease-free water to bring the final volume to 10 mL.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquot the stock solution into sterile, single-use microcentrifuge tubes.

  • Label the aliquots clearly with the name of the compound, concentration, and date of preparation.

  • Store the aliquots at -20°C.

Note: For the sodium salt of this compound, steps 3 and 4 can be omitted as it should dissolve directly in water.

Visualizations

Metampicillin_Troubleshooting start Start: Dissolving this compound powder_dissolves Does the powder fully dissolve in water? start->powder_dissolves solution_clear Is the solution clear and colorless? powder_dissolves->solution_clear Yes check_form Check the form of this compound. Is it the free acid? powder_dissolves->check_form No end_success Solution is ready for use. Store properly. solution_clear->end_success Yes degradation Discoloration indicates potential degradation. Discard and prepare a fresh solution. solution_clear->degradation No, it's discolored use_naoh Add 1M NaOH dropwise with stirring until dissolved. check_form->use_naoh Yes consider_dmso Alternatively, dissolve in a minimal amount of DMSO then dilute. check_form->consider_dmso Alternative use_na_salt Use the sodium salt form for better water solubility. check_form->use_na_salt No, it's the sodium salt. Consider other issues. use_naoh->solution_clear consider_dmso->solution_clear

Caption: Troubleshooting workflow for dissolving this compound.

Metampicillin_Hydrolysis This compound This compound (in aqueous solution) Ampicillin Ampicillin (Active Form) This compound->Ampicillin Hydrolysis Formaldehyde Formaldehyde This compound->Formaldehyde Hydrolysis Degradation Further Degradation Products Ampicillin->Degradation

Caption: Hydrolysis of this compound to Ampicillin.

References

Validation & Comparative

Comparative analysis of Metampicillin versus ampicillin efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of metampicillin and ampicillin (B1664943), focusing on their antibacterial activity, pharmacokinetic profiles, and clinical applications. The information presented is based on available experimental data to assist researchers and professionals in drug development in understanding the key differences and similarities between these two beta-lactam antibiotics.

Executive Summary

This compound is a prodrug of ampicillin, meaning it is converted into ampicillin in the body to exert its therapeutic effect.[1][2] While their in vitro antibacterial spectra are largely similar, differences in their pharmacokinetic properties, particularly absorption and distribution, may influence their clinical utility in specific scenarios. Notably, this compound's activity is reported to be diminished in the presence of human serum compared to ampicillin.[1] However, it achieves significantly higher concentrations in bile, suggesting a potential advantage in treating biliary tract infections.[3][4]

Data Presentation

Table 1: In Vitro Antibacterial Activity
CharacteristicThis compoundAmpicillinReference
Mechanism of Action Pro-drug, hydrolyzes to Ampicillin. Inhibits bacterial cell wall synthesis.Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1][2]
Antibacterial Spectrum Broad-spectrum, similar to Ampicillin.Broad-spectrum, active against many Gram-positive and Gram-negative bacteria.[1]
Activity in Serum Markedly reduced activity in the presence of human serum.More active than this compound in the presence of human serum.[1]
Table 2: Pharmacokinetic Profile Comparison
ParameterThis compoundAmpicillinReference
Bioavailability (Oral) Lower, results in somewhat lower serum concentrations of ampicillin compared to an equivalent dose of ampicillin.Higher oral bioavailability compared to the ampicillin levels achieved from this compound.[1]
Metabolism Hydrolyzed to ampicillin in the body.Not extensively metabolized.[1][2]
Distribution Achieves significantly higher concentrations in bile (up to 300 times higher than ampicillin after parenteral administration).Wide distribution in body tissues and fluids.[3][4]
Excretion Excreted as ampicillin in the urine.Primarily excreted unchanged in the urine.[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A standard experimental protocol for determining the MIC of beta-lactam antibiotics like ampicillin and this compound involves the broth microdilution method.

Objective: To determine the lowest concentration of the antibiotic that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Antibiotic Solutions: A series of twofold dilutions of this compound and ampicillin are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: The test microorganism is cultured to a standardized density (e.g., 0.5 McFarland standard) and then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Incubation: The microtiter plates containing the antibiotic dilutions and bacterial inoculum are incubated at a controlled temperature (e.g., 35-37°C) for 16-20 hours.

  • Reading Results: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the microorganism.

In Vivo Efficacy Assessment (General Protocol)

Animal models, such as murine infection models, are commonly used to assess the in vivo efficacy of antibiotics.

Objective: To evaluate the protective effect of the antibiotic in a living organism infected with a specific pathogen.

Methodology:

  • Infection Model: Mice are infected with a standardized lethal or sublethal dose of a pathogenic bacterium (e.g., Staphylococcus aureus or Escherichia coli).

  • Treatment: At a specified time post-infection, groups of mice are treated with varying doses of this compound or ampicillin, typically administered orally or via injection. A control group receives a placebo.

  • Observation: The animals are monitored for a defined period for survival, clinical signs of illness, and bacterial load in target organs.

  • Endpoint: The efficacy is often measured by the 50% protective dose (PD50), which is the dose of the antibiotic that protects 50% of the infected animals from death.

Visualizations

Metampicillin_to_Ampicillin_Conversion_and_Action This compound Hydrolysis and Mechanism of Action This compound This compound Hydrolysis Hydrolysis (in vivo) This compound->Hydrolysis Administration Ampicillin Ampicillin Hydrolysis->Ampicillin Conversion PBP Penicillin-Binding Proteins (PBPs) on Bacterial Cell Wall Ampicillin->PBP Binding CellWall Bacterial Cell Wall Synthesis Inhibition PBP->CellWall Inactivation leads to Lysis Bacterial Cell Lysis CellWall->Lysis

Caption: Conversion of this compound to Ampicillin and its antibacterial action.

Experimental_Workflow_MIC_Comparison Workflow for Comparative MIC Determination cluster_prep Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation & Incubation cluster_analysis Data Analysis Metampicillin_Stock This compound Stock Met_Dilution This compound Dilutions Metampicillin_Stock->Met_Dilution Ampicillin_Stock Ampicillin Stock Amp_Dilution Ampicillin Dilutions Ampicillin_Stock->Amp_Dilution Bacterial_Culture Bacterial Culture Inoculation Inoculate Plates with Standardized Bacteria Bacterial_Culture->Inoculation Met_Dilution->Inoculation Amp_Dilution->Inoculation Incubation Incubate Plates (e.g., 37°C for 18h) Inoculation->Incubation Read_MIC Read MIC Values (Lowest concentration with no visible growth) Incubation->Read_MIC Comparison Compare MICs of This compound vs. Ampicillin Read_MIC->Comparison

Caption: Experimental workflow for comparing the MICs of this compound and Ampicillin.

References

Metampicillin vs. Ampicillin for Resistant Strains: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic efficacy is paramount. This guide provides a detailed comparison of Metampicillin and Ampicillin (B1664943), with a specific focus on their activity against ampicillin-resistant bacterial strains. While both are structurally related, their clinical utility in the face of resistance presents a critical point of divergence.

This compound is a derivative of ampicillin, specifically a prodrug, which is formed by the reaction of ampicillin with formaldehyde (B43269).[1] In the body, particularly under acidic conditions such as those found in the stomach, this compound is hydrolyzed back into ampicillin, which is the active antimicrobial compound.[1] This conversion is a key factor in understanding its spectrum of activity. While this compound can achieve higher concentrations in bile compared to ampicillin, its effectiveness against resistant bacteria is fundamentally tied to the activity of ampicillin itself.

The Challenge of Ampicillin Resistance

Ampicillin, a beta-lactam antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. However, the emergence of ampicillin-resistant strains, a significant public health concern, primarily occurs through two mechanisms:

  • Enzymatic Degradation: The production of beta-lactamase enzymes is the most common form of resistance. These enzymes hydrolyze the beta-lactam ring, a core structural component of ampicillin, rendering the antibiotic inactive.

  • Target Site Modification: Alterations in the penicillin-binding proteins (PBPs), the molecular targets of ampicillin, can reduce the drug's binding affinity, thereby diminishing its inhibitory effect.

This compound's Inferred Inactivity Against Resistant Strains

Given that this compound acts as a delivery system for ampicillin, it is scientifically logical to conclude that it would not be effective against ampicillin-resistant strains. The resistance mechanisms that inactivate ampicillin will also neutralize the ampicillin that is released from this compound. For instance, beta-lactamase enzymes will degrade the ampicillin formed from this compound just as readily as they would degrade ampicillin administered directly.

Hypothetical Experimental Validation

To formally validate the activity of this compound against ampicillin-resistant strains, a standard set of in vitro experiments would be required. The following outlines a typical protocol for determining and comparing the MICs of this compound and Ampicillin.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

1. Bacterial Strains:

  • Ampicillin-susceptible control strain (e.g., E. coli ATCC 25922)
  • Characterized ampicillin-resistant strain (e.g., a clinical isolate of E. coli confirmed to produce a beta-lactamase)

2. Media and Reagents:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)
  • Ampicillin analytical standard
  • This compound analytical standard
  • Sterile 96-well microtiter plates
  • Bacterial inoculum standardized to 0.5 McFarland turbidity

3. Preparation of Antibiotic Solutions:

  • Prepare stock solutions of ampicillin and this compound in an appropriate solvent.
  • Perform serial two-fold dilutions of each antibiotic in CAMHB in the 96-well plates to achieve a range of concentrations (e.g., from 256 µg/mL to 0.25 µg/mL).

4. Inoculation:

  • Dilute the standardized bacterial inoculum in CAMHB.
  • Inoculate each well of the microtiter plates with the bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

5. Incubation:

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

6. Determination of MIC:

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

7. Data Interpretation:

  • The MIC values for the ampicillin-susceptible and ampicillin-resistant strains would be recorded for both ampicillin and this compound. It is expected that for the resistant strain, both antibiotics would have a high MIC, indicating a lack of efficacy.

Visualizing the Pathways

To further clarify the mechanisms discussed, the following diagrams illustrate the metabolic pathway of this compound and the workflow for its hypothetical validation.

Metampicillin_Metabolism cluster_resistance Mechanism of Resistance This compound This compound Ampicillin Ampicillin (Active Form) This compound->Ampicillin Hydrolysis (e.g., in stomach acid) Inactive Inactive Metabolite Ampicillin->Inactive Degradation by PBP Penicillin-Binding Proteins (PBPs) Ampicillin->PBP Binds to CellWall Bacterial Cell Wall Synthesis Inhibition PBP->CellWall BetaLactamase Beta-Lactamase

Caption: Metabolic pathway of this compound and the mechanism of ampicillin resistance.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Strain 1. Prepare Bacterial Inoculum (Susceptible & Resistant Strains) Inoculate 3. Inoculate Microtiter Plates Strain->Inoculate Antibiotic 2. Prepare Serial Dilutions (Ampicillin & this compound) Antibiotic->Inoculate Incubate 4. Incubate at 35°C for 16-20h Inoculate->Incubate Read 5. Read Plates for Visible Growth Incubate->Read Determine 6. Determine MIC Read->Determine

Caption: Experimental workflow for MIC determination.

Conclusion

Based on its mechanism as a prodrug that converts to ampicillin, this compound is not a viable alternative for treating infections caused by ampicillin-resistant bacteria. The same mechanisms that confer resistance to ampicillin, most notably the production of beta-lactamases, will inactivate the ampicillin released from this compound. Therefore, in clinical scenarios where ampicillin resistance is known or suspected, the use of this compound would not be appropriate, and alternative therapeutic agents with different mechanisms of action should be considered.

References

Metampicillin: A Comparative Analysis of its Effectiveness Against Other Beta-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Metampicillin's performance against other beta-lactam antibiotics, supported by available experimental data. This compound, a derivative of ampicillin (B1664943), is notable for its pharmacokinetic profile, particularly its high concentration in bile, which suggests a specialized therapeutic niche.

Executive Summary

This compound is a beta-lactam antibiotic that functions as a prodrug of ampicillin.[1][2] Following administration, it is hydrolyzed to ampicillin, which is the active antimicrobial agent. The mechanism of action is consistent with other beta-lactam antibiotics: inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to bacterial cell lysis. While its in-vitro antibacterial spectrum is comparable to that of ampicillin, its clinical effectiveness is context-dependent, with a notable advantage in the treatment of biliary tract infections due to its high biliary excretion after parenteral administration.[1][3]

In-Vitro Activity: A Close Analogue to Ampicillin

Direct comparative studies providing extensive Minimum Inhibitory Concentration (MIC) data for this compound against a wide range of bacteria are limited in recent literature. However, it is widely established that the in-vitro activity of this compound is essentially that of ampicillin, as it rapidly hydrolyzes to ampicillin in aqueous solutions. Therefore, the MIC values of ampicillin can be considered a reliable surrogate for the in-vitro efficacy of this compound.

Below is a table summarizing the MIC values for ampicillin and other representative beta-lactam antibiotics against common bacterial pathogens.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) of Ampicillin and Other Beta-Lactam Antibiotics Against Key Bacterial Pathogens

Bacterial SpeciesAmpicillin MIC (µg/mL)Penicillin G MIC (µg/mL)Cefazolin MIC (µg/mL)Meropenem MIC (µg/mL)
Staphylococcus aureus (penicillin-susceptible)0.12 - 10.015 - 0.120.12 - 10.06 - 0.5
Streptococcus pneumoniae (penicillin-susceptible)≤0.06 - 0.5≤0.015 - 0.120.06 - 0.5≤0.015 - 0.25
Enterococcus faecalis1 - 81 - 168 - >1281 - 8
Escherichia coli2 - >256>2560.5 - >128≤0.015 - 1
Haemophilus influenzae (beta-lactamase negative)0.25 - 20.5 - 41 - 80.03 - 0.25
Pseudomonas aeruginosa>256>256>1280.5 - 8

Note: MIC values can vary depending on the strain and testing methodology. The data presented are aggregated from various sources for comparative purposes.

Pharmacokinetics: The Biliary Advantage

The most significant difference between this compound and ampicillin lies in their pharmacokinetic profiles, particularly concerning biliary excretion. After parenteral administration, this compound achieves significantly higher concentrations in the bile compared to ampicillin.[1][3] One study reported that biliary concentrations of parenterally injected this compound are 300 times higher than concentrations of ampicillin administered under the same conditions.[1] This suggests that the liver selectively secretes this compound over ampicillin.[1]

This high biliary concentration makes this compound a potentially superior option for the treatment of biliary tract infections, such as cholecystitis and cholangitis, when administered parenterally.[3] In contrast, after oral administration, this compound is largely hydrolyzed to ampicillin in the acidic environment of the stomach, and the resulting systemic concentrations of ampicillin are often lower than those achieved with an equivalent oral dose of ampicillin.

Table 2: Pharmacokinetic Comparison of this compound and Ampicillin

ParameterThis compoundAmpicillin
Active Form Ampicillin (after hydrolysis)Ampicillin
Oral Bioavailability Lower than ampicillin (as ampicillin)~40%
Biliary Concentration (Parenteral) Very HighLow
Primary Indication Advantage Biliary tract infectionsSystemic infections

Clinical Efficacy: A Focus on Biliary Infections

While the clinical efficacy of this compound in most systemic infections is considered comparable to that of ampicillin, its use is particularly advocated for infections of the biliary tract.[1] Clinical studies have demonstrated high cure rates for cefoperazone, another beta-lactam with high biliary excretion, in severe biliary tract infections, outperforming an ampicillin-tobramycin combination. While direct large-scale comparative trials between this compound and other beta-lactams in this specific setting are not abundant in recent literature, the pharmacokinetic data strongly support its potential efficacy.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard procedure for determining the in-vitro susceptibility of bacteria to antimicrobial agents.

1. Preparation of Antimicrobial Solutions:

  • Stock solutions of the beta-lactam antibiotics are prepared from reference standard powders.
  • Serial two-fold dilutions of each antibiotic are made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well is typically 100 µL.

2. Inoculum Preparation:

  • Bacterial isolates are grown on an appropriate agar (B569324) medium for 18-24 hours.
  • Several colonies are used to prepare a bacterial suspension in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • This suspension is further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

  • 10 µL of the standardized bacterial suspension is added to each well of the microtiter plate containing the antibiotic dilutions.
  • A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing only broth) are included.
  • The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.

Experimental Workflow: Broth Microdilution MIC Test

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_antibiotic Prepare Antibiotic Dilutions start->prep_antibiotic prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate Plate (16-20h at 35°C) inoculate->incubate read_results Read Results (Visual Inspection) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Mechanism of Action: Beta-Lactam Inhibition of Cell Wall Synthesis

The fundamental mechanism of action for all beta-lactam antibiotics, including this compound (via its active form, ampicillin), involves the disruption of peptidoglycan synthesis, a critical component of the bacterial cell wall.

Beta_Lactam_MoA cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) CellWall Cross-linked Peptidoglycan (Stable Cell Wall) PBP->CellWall Catalyzes cross-linking Lysis Cell Lysis (Bacterial Death) PBP->Lysis Inhibition leads to weakened cell wall Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Binds to BetaLactam Beta-Lactam Antibiotic (e.g., Ampicillin) BetaLactam->PBP Binds to and inhibits

Caption: Mechanism of action of beta-lactam antibiotics.

Conclusion

This compound's effectiveness is intrinsically linked to that of ampicillin. For most systemic infections, there is no clear advantage of using this compound over ampicillin, and oral administration may even result in lower systemic drug levels. However, its unique pharmacokinetic property of achieving high concentrations in the bile following parenteral administration makes it a valuable therapeutic option for biliary tract infections. For researchers and drug development professionals, this compound serves as an interesting case study in prodrug design to target specific body compartments. Future research could focus on direct comparative clinical trials of parenteral this compound against modern beta-lactams in the treatment of biliary tract infections to better define its place in current therapeutic arsenals.

References

Metampicillin: A Comparative Guide to Cross-Reactivity and Cross-Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metampicillin, a derivative of ampicillin (B1664943), belongs to the beta-lactam class of antibiotics. Its clinical efficacy is intrinsically linked to its cross-reactivity and the potential for cross-resistance with other beta-lactam agents. This guide provides a comparative analysis of this compound's performance, drawing upon experimental data for its parent compound, ampicillin, due to the limited availability of direct studies on this compound itself. The information presented herein is intended to inform research and development in the field of antimicrobial agents.

This compound is prepared by the reaction of ampicillin with formaldehyde.[1][2][3] In aqueous solutions, it is hydrolyzed to ampicillin.[2] The mechanism of action for this compound, like other penicillins, involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[1][4]

Cross-Reactivity Profile

Allergic cross-reactivity among beta-lactam antibiotics is a significant clinical concern. It is primarily determined by the structural similarity of their side chains rather than the shared beta-lactam ring.[5][6][7] As this compound is a prodrug of ampicillin, its cross-reactivity profile is considered to be analogous to that of ampicillin.

Ampicillin, an aminopenicillin, exhibits a high degree of cross-reactivity with other penicillins sharing a similar side chain, such as amoxicillin.[8] There is also notable cross-reactivity with some first and second-generation cephalosporins.[9]

Cross-Resistance Landscape

Cross-resistance occurs when a bacterium develops resistance to one antibiotic that also confers resistance to another, often through a shared mechanism. For this compound, the primary mechanisms of resistance are inherited from ampicillin. These include:

  • Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic.

  • Target Site Modification: Alterations in the penicillin-binding proteins (PBPs) that reduce the binding affinity of the antibiotic.

  • Reduced Permeability: Changes in the bacterial outer membrane that limit the entry of the antibiotic into the cell.

  • Efflux Pumps: Active transport of the antibiotic out of the bacterial cell.

The table below summarizes the cross-resistance of ampicillin with other antibiotics, providing a basis for understanding the potential cross-resistance profile of this compound.

Antibiotic ClassRepresentative AntibioticsCross-Resistance with Ampicillin (this compound)Primary Mechanism of Cross-Resistance
Aminopenicillins AmoxicillinHighShared susceptibility to β-lactamase degradation; similar PBP targets.
Penicillins Penicillin G, PiperacillinModerate to Highβ-lactamase production (e.g., TEM, SHV).
Cephalosporins (1st/2nd Gen) Cephalexin, CefaclorModerateShared susceptibility to some β-lactamases; similar R1 side chains can lead to immune-mediated cross-reactivity.[8][9]
Cephalosporins (3rd/4th Gen) Ceftriaxone, CefepimeLowGenerally more resistant to hydrolysis by common β-lactamases.
Carbapenems Imipenem, MeropenemVery LowStable to most β-lactamases; different PBP binding profiles.
Monobactams AztreonamVery LowStructurally distinct from penicillins, low immunologic cross-reactivity.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess cross-reactivity and cross-resistance.

Determination of Minimum Inhibitory Concentration (MIC) for Cross-Resistance

Protocol: Broth Microdilution Method

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Escherichia coli, Staphylococcus aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a microtiter plate.

  • Preparation of Antibiotic Dilutions: Serial twofold dilutions of the antibiotics (e.g., ampicillin, and other beta-lactams to be tested) are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Each well containing the antibiotic dilution is inoculated with the bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included.

  • Incubation: The microtiter plate is incubated at 35°C for 16-20 hours.

  • Interpretation: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium. Cross-resistance is indicated when an isolate shows elevated MICs to multiple antibiotics.

Assessment of Cross-Reactivity

Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Binding

  • Antigen Coating: Microtiter plate wells are coated with a conjugate of the primary antibiotic (e.g., ampicillin-poly-L-lysine).

  • Blocking: Non-specific binding sites are blocked using a suitable blocking agent (e.g., bovine serum albumin).

  • Antibody Incubation: Patient serum or specific antibodies are added to the wells. If cross-reactivity is being tested, the serum can be pre-incubated with a competing antibiotic.

  • Secondary Antibody Incubation: An enzyme-conjugated secondary antibody that binds to the primary antibody (e.g., anti-human IgE) is added.

  • Substrate Addition and Detection: A chromogenic or chemiluminescent substrate is added, and the resulting signal is measured using a plate reader. The intensity of the signal is proportional to the amount of specific antibody bound to the antigen, indicating reactivity. Cross-reactivity is determined by the ability of other beta-lactams to inhibit the binding of antibodies to the coated antigen.

Visualizing Relationships

The following diagram illustrates the logical relationships in cross-reactivity and cross-resistance between this compound (represented by Ampicillin) and other antibiotic classes.

CrossReactivityResistance cluster_penicillins Penicillins cluster_cephalosporins Cephalosporins cluster_other_betalactams Other Beta-Lactams This compound This compound (Ampicillin) Amoxicillin Amoxicillin This compound->Amoxicillin High Cross-Reactivity & Cross-Resistance Piperacillin Piperacillin This compound->Piperacillin Moderate-High Cross-Resistance Ceph_Gen1_2 1st/2nd Gen (e.g., Cefaclor) This compound->Ceph_Gen1_2 Moderate Cross-Reactivity & Cross-Resistance Ceph_Gen3_4 3rd/4th Gen (e.g., Ceftriaxone) This compound->Ceph_Gen3_4 Low Cross-Reactivity & Cross-Resistance Carbapenems Carbapenems (e.g., Imipenem) This compound->Carbapenems Very Low Cross-Reactivity & Cross-Resistance Monobactams Monobactams (e.g., Aztreonam) This compound->Monobactams Very Low Cross-Reactivity & Cross-Resistance

Caption: Cross-reactivity and resistance pathways of this compound.

References

In Vivo Prophylactic Efficacy: A Comparative Analysis of Metampicillin and Amoxicillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of the prophylactic effects of Metampicillin and amoxicillin (B794). The information is based on available experimental data to assist researchers and professionals in drug development in making informed decisions.

Executive Summary

This compound is a prodrug that is formed from the reaction of ampicillin (B1664943) with formaldehyde (B43269).[1][2] In acidic environments, such as the stomach, it is rapidly hydrolyzed back into ampicillin.[1][2] Consequently, the in vivo prophylactic effects of this compound are primarily attributable to the systemic availability of ampicillin. This guide, therefore, draws a comparison between the prophylactic actions of ampicillin (as delivered by this compound) and amoxicillin. A notable distinction of this compound is its significant accumulation in bile, where concentrations can be substantially higher than those achieved with ampicillin alone, suggesting a potential advantage in the prophylaxis of biliary tract infections.[1]

Amoxicillin generally exhibits superior oral bioavailability compared to ampicillin.[3] Studies in mice have indicated that amoxicillin has a distinct advantage over ampicillin in the prophylactic treatment of various infections.[4]

Data Presentation

Table 1: In Vivo Prophylactic Efficacy in Animal Models
Parameter This compound (as Ampicillin) Amoxicillin Reference
Animal Model MiceMice[4]
Infection Model Intraperitoneal Streptococcus pneumoniae (Types 1 and 2), Streptococcus pyogenesIntraperitoneal Streptococcus pneumoniae (Types 1 and 2), Streptococcus pyogenes[4]
Prophylactic Effect ProtectiveDefinite advantage in protective effect over ampicillin[4]
Infection Model Intracranial or Intranasal S. pneumoniae (Brain or Lung infection)Intracranial or Intranasal S. pneumoniae (Brain or Lung infection)[4]
Prophylactic Effect EffectiveMore effective prophylactically than ampicillin[4]
Table 2: Pharmacokinetic Parameters
Parameter This compound (as Ampicillin) Amoxicillin Reference
Bioavailability (Oral) LowerHigher (60-70%)[3]
Protein Binding LowLow[3]
Elimination Half-life Varies0.5 to 56 hours (Penicillins)[3]
Excretion KidneysKidneys[3]
Special Characteristics Accumulates in bile (300 times higher concentration than ampicillin)Generally well-absorbed[1]

Experimental Protocols

Prophylactic Efficacy Study in Mice[4]
  • Objective: To compare the in vivo prophylactic activity of ampicillin and amoxicillin against infections with gram-positive bacteria in mice.

  • Animal Model: Mice.

  • Pathogens: Streptococcus pneumoniae (types 1 and 2) and Streptococcus pyogenes.

  • Infection Routes:

    • Intraperitoneal injection of the pathogen.

    • Intracranial or intranasal administration of S. pneumoniae to induce brain or lung infections.

  • Treatment Administration: The antibiotics (ampicillin or amoxicillin) were administered prophylactically. The specific routes and dosages were not detailed in the abstract.

  • Assessment: The protective effect of each antibiotic was evaluated by observing the survival rates and the prevention of infection development in the treated mice compared to controls.

Visualizations

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Prophylactic Treatment cluster_infection Infection Induction cluster_outcome Outcome Assessment Animal_Model Mice This compound This compound (as Ampicillin) Animal_Model->this compound Amoxicillin Amoxicillin Animal_Model->Amoxicillin Pathogen S. pneumoniae or S. pyogenes Infection_Route Intraperitoneal, Intracranial, or Intranasal Pathogen->Infection_Route Evaluation Evaluation of Protective Effect (e.g., Survival Rate) This compound->Evaluation Comparison Amoxicillin->Evaluation Comparison Infection_Route->Evaluation

Caption: Workflow of in vivo prophylactic efficacy testing.

Signaling_Pathway This compound This compound (Oral Administration) Stomach Stomach (Acidic pH) This compound->Stomach Hydrolysis Ampicillin Ampicillin Stomach->Ampicillin Systemic_Circulation Systemic Circulation Ampicillin->Systemic_Circulation Absorption Bile Bile (High Concentration) Systemic_Circulation->Bile Selective Secretion General_Prophylaxis General Systemic Prophylaxis Systemic_Circulation->General_Prophylaxis Biliary_Tract Biliary Tract Prophylaxis Bile->Biliary_Tract

Caption: this compound's pathway to targeted biliary action.

References

Confirming the Chemical Structure of Metampicillin: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, scientists, and drug development professionals on the spectroscopic data essential for the structural elucidation of Metampicillin. This guide provides a comparative analysis with its precursors, ampicillin (B1664943) and formaldehyde (B43269), supported by experimental data and detailed protocols.

This compound, a semi-synthetic penicillin antibiotic, is formed through the reaction of ampicillin with formaldehyde.[1][2][3] Its chemical structure was a subject of discussion until recent spectroscopic studies definitively identified it as a cyclic aminal.[4][5] This guide outlines the key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) that are crucial for confirming the structural integrity of this compound. A direct comparison with ampicillin and formaldehyde is presented to highlight the characteristic spectral changes that signify the formation of the this compound molecule.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of this compound, ampicillin, and formaldehyde, providing a clear basis for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise atomic connectivity of a molecule. The formation of the cyclic aminal in this compound from ampicillin and formaldehyde leads to distinct changes in the NMR spectrum, particularly in the chemical shifts of protons and carbons near the reaction site.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound Key Proton Signals Observed Chemical Shift (ppm) Significance
This compound Methylene (B1212753) protons (from formaldehyde)δH 4.82 and 4.52Confirms the incorporation of a methylene group from formaldehyde into the ampicillin structure, forming the cyclic aminal.[6]
β-lactam core protons (CHS and COCHNCO)δH 5.62–5.53 (in D6-DMSO)Indicates the retention of the core β-lactam ring structure from ampicillin.[6]
Aromatic protonsδH 7.44–7.26Similar to ampicillin, indicating the phenyl group is unchanged.[6]
Ampicillin Aromatic protonsδH ~7.4Phenyl group protons.[6]
β-lactam and thiazolidine (B150603) ring protonsVarious signalsCharacteristic peaks for the core penicillin structure.[7][8]
Formaldehyde Methylene protons-Reacts to form the cyclic aminal in this compound.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound Key Carbon Signal Observed Chemical Shift (ppm) Significance
This compound Methylene carbon (C-10, from formaldehyde)δC 63.0The presence of this signal confirms the formation of the methylene bridge in the cyclic aminal structure.[6]
Ampicillin Various signals-Serves as a baseline for comparison.
Formaldehyde Carbonyl carbon~200The disappearance of this signal upon reaction indicates the conversion of the carbonyl group.
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key spectral features for this compound would be the retention of the β-lactam carbonyl group from ampicillin and the appearance of new bands associated with the cyclic aminal structure.

Table 3: Infrared (IR) Spectroscopic Data (Wavenumber in cm⁻¹)

Compound Key Functional Group Expected/Observed Peak (cm⁻¹) Significance
This compound (Predicted) β-lactam C=O stretch~1760-1780Confirms the integrity of the critical β-lactam ring.
C-N stretch (cyclic aminal)~1100-1200Indicates the newly formed cyclic aminal structure.
Ampicillin β-lactam C=O stretch1765 - 1800A characteristic and crucial band for all penicillins.[9][10]
Amide C=O stretch~1650From the side chain amide group.[10]
N-H stretch (amine)~3400-3500Indicates the primary amine group.[10]
Formaldehyde C=O stretch~1750-1730 (gas phase: ~1817)Strong absorption characteristic of the carbonyl group.[11][12]
C-H stretch~2850 and 2750Characteristic aldehyde C-H stretching.[11]
Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of a compound and provides information about its structure through fragmentation patterns. The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular formula (C₁₇H₁₉N₃O₄S) and fragmentation patterns that are a composite of ampicillin and the formaldehyde-derived methylene bridge.

Table 4: Mass Spectrometry (MS) Data (m/z)

Compound Molecular Formula Molecular Weight ( g/mol ) Expected/Observed [M+H]⁺ (m/z) Key Fragment Ions (m/z)
This compound C₁₇H₁₉N₃O₄S361.42362.1Expected fragments include loss of the side chain, cleavage of the β-lactam ring, and fragments characteristic of the ampicillin core.
Ampicillin C₁₆H₁₉N₃O₄S349.41350.1106.2 (benzylamine group), 160.0 (thiazolidine ring), 192.0 (cleavage of β-lactam ring).[13][14]
Formaldehyde CH₂O30.0331.0-

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample (this compound, ampicillin) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a standard 5 mm NMR tube.[6]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • 2D NMR (COSY, HSQC, HMBC): To definitively assign proton and carbon signals and confirm the connectivity, perform two-dimensional NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).[6]

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the finely ground sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.[15]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Acquire a sufficient number of scans (e.g., 16 or 32) and co-add them to improve the signal-to-noise ratio.

    • The final spectrum should be presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).[9]

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 µg/mL.[16]

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for this type of analysis. This can be a standalone mass spectrometer or coupled with a liquid chromatography system (LC-MS).[13][14]

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution directly into the ESI source or inject it into the LC-MS system.

    • Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺.

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-500 amu).

  • Tandem Mass Spectrometry (MS/MS):

    • To obtain structural information, perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion.

    • Select the parent ion of interest and subject it to collision-induced dissociation (CID) to generate fragment ions.

    • The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure.[17]

Logical Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the chemical structure of this compound using the described spectroscopic techniques.

cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Confirmation synthesis Reaction of Ampicillin with Formaldehyde nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms nmr_data Confirm Cyclic Aminal (Methylene signals) nmr->nmr_data ir_data Identify Functional Groups (β-lactam C=O, C-N) ir->ir_data ms_data Determine Molecular Weight & Fragmentation ms->ms_data confirmation Structural Confirmation of this compound nmr_data->confirmation ir_data->confirmation ms_data->confirmation

Caption: Workflow for this compound structure confirmation.

By systematically applying these spectroscopic techniques and comparing the resulting data with that of its precursors, researchers can unequivocally confirm the chemical structure of this compound, ensuring the identity and purity of this important antibiotic.

References

A Head-to-Head Comparison of Metampicillin and Other Aminopenicillins for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of Metampicillin and other key aminopenicillins, supported by available experimental data.

This guide provides a detailed comparison of this compound with other aminopenicillins, focusing on their antibacterial activity and pharmacokinetic profiles. Due to this compound being a prodrug that rapidly hydrolyzes to Ampicillin in vivo, its antibacterial activity is considered equivalent to that of Ampicillin. This comparison, therefore, leverages data on Ampicillin and other relevant aminopenicillins to provide a comprehensive overview for research and development purposes.

In Vitro Antibacterial Activity

This compound exhibits a spectrum and level of antibacterial activity in vitro that is similar to Ampicillin. As a prodrug, this compound releases Ampicillin, which is the active antibacterial agent. The antibacterial efficacy of these drugs is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Below is a summary of the MIC values for Ampicillin and another widely used aminopenicillin, Amoxicillin, against common bacterial pathogens. These values serve as a proxy for the expected in vitro activity of this compound.

AntibioticEscherichia coliStaphylococcus aureusStreptococcus pneumoniaeEnterococcus faecalis
Ampicillin 2 - 8 µg/mL0.25 - 2 µg/mL≤0.06 - 2 µg/mL1 - 4 µg/mL
Amoxicillin 2 - 8 µg/mL0.25 - 2 µg/mL≤0.06 - 2 µg/mL1 - 4 µg/mL

Note: MIC values can vary depending on the bacterial strain and the testing methodology. The activity of both this compound and Ampicillin is diminished against bacteria that produce β-lactamase enzymes.

Pharmacokinetic Properties: A Comparative Overview

The primary difference between this compound and Ampicillin lies in their pharmacokinetic profiles. This compound was designed as a prodrug to improve upon the absorption of Ampicillin. Upon oral administration, this compound is hydrolyzed, primarily in the acidic environment of the stomach, to release Ampicillin.

Studies have shown that following oral administration of this compound, it is Ampicillin that is detected in the bloodstream. However, the resulting serum concentrations of Ampicillin are reported to be somewhat lower than those achieved with an equivalent dose of Ampicillin itself. This suggests that the bioavailability of Ampicillin from this compound may not be superior to that of Ampicillin.

For context, other prodrugs of Ampicillin have been developed with the aim of enhancing bioavailability. The following table summarizes the pharmacokinetic parameters of Ampicillin and two of its other prodrugs, Bacampicillin and Pivampicillin.

ParameterAmpicillinBacampicillinPivampicillin
Bioavailability ~40%~86-92%~87-92%
Peak Serum Concentration (Cmax) from oral dose 2 - 6 µg/mL (500 mg dose)[1]Higher than AmpicillinHigher than Ampicillin
Time to Peak Concentration (Tmax) 1 - 2 hours[1]Shorter than AmpicillinShorter than Ampicillin

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antibiotic is a fundamental measure of its in vitro activity against a specific bacterium. The following outlines a typical broth microdilution method for determining MIC values.

1. Preparation of Materials:

  • Bacterial Culture: A pure, overnight culture of the test bacterium grown in a suitable broth medium (e.g., Mueller-Hinton Broth).
  • Antibiotic Stock Solution: A stock solution of the antibiotic of known concentration, prepared in a suitable solvent.
  • Microtiter Plate: A sterile 96-well microtiter plate.
  • Growth Medium: Sterile broth medium.

2. Procedure:

  • Serial Dilution: A two-fold serial dilution of the antibiotic is prepared directly in the wells of the microtiter plate. Each well will contain a specific concentration of the antibiotic in broth.
  • Inoculation: The bacterial culture is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL), and a fixed volume is added to each well of the microtiter plate (except for the sterility control).
  • Controls:
  • Growth Control: A well containing only the bacterial inoculum and broth, with no antibiotic.
  • Sterility Control: A well containing only broth to ensure no contamination.
  • Incubation: The microtiter plate is incubated at a specific temperature (e.g., 37°C) for 18-24 hours.
  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

dot

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Bacterial_Culture Bacterial Culture Inoculation Inoculation with Bacteria Bacterial_Culture->Inoculation Antibiotic_Stock Antibiotic Stock Serial_Dilution Serial Dilution of Antibiotic Antibiotic_Stock->Serial_Dilution Microtiter_Plate 96-Well Plate Microtiter_Plate->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (18-24h) Inoculation->Incubation Read_Results Read Results Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Workflow for MIC Determination.

Mechanism of Action of Aminopenicillins

Aminopenicillins, including Ampicillin (the active form of this compound), are bactericidal antibiotics that belong to the β-lactam class. Their primary mechanism of action is the inhibition of bacterial cell wall synthesis.

  • Binding to Penicillin-Binding Proteins (PBPs): Aminopenicillins bind to and inactivate PBPs, which are enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity.

  • Inhibition of Transpeptidation: The inactivation of PBPs prevents the cross-linking of peptidoglycan chains, a process known as transpeptidation.

  • Cell Lysis: The weakened cell wall cannot withstand the internal osmotic pressure of the bacterial cell, leading to cell lysis and death.

dot

Aminopenicillin_Mechanism Aminopenicillin Aminopenicillin (e.g., Ampicillin) PBP Penicillin-Binding Proteins (PBPs) Aminopenicillin->PBP Binds to & Inactivates Transpeptidation Transpeptidation (Peptidoglycan Cross-linking) Aminopenicillin->Transpeptidation Inhibits PBP->Transpeptidation Catalyzes CellWall Bacterial Cell Wall Synthesis Transpeptidation->CellWall Essential for CellLysis Cell Lysis & Death CellWall->CellLysis Weakened wall leads to

Caption: Mechanism of Aminopenicillins.

Logical Relationship: this compound as a Prodrug

This compound is chemically designed to be a prodrug of Ampicillin. This means that this compound itself is inactive but is converted into the active drug, Ampicillin, within the body. This conversion is a key aspect of its pharmacology.

dot

Metampicillin_Prodrug This compound This compound (Oral Administration) Hydrolysis Hydrolysis (e.g., in stomach acid) This compound->Hydrolysis Ampicillin Ampicillin (Active Drug) Hydrolysis->Ampicillin Systemic_Circulation Systemic Circulation Ampicillin->Systemic_Circulation Antibacterial_Effect Antibacterial Effect Systemic_Circulation->Antibacterial_Effect

Caption: this compound Prodrug Conversion.

References

Evaluating the Synergistic Effects of Metampicillin with Other Antibiotics: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the synergistic interactions of antibiotics is paramount in the quest to combat antimicrobial resistance and enhance therapeutic efficacy. Metampicillin, a prodrug of ampicillin (B1664943), offers a broad spectrum of activity. This guide provides a comprehensive comparison of the synergistic effects of this compound (through its active form, ampicillin) with other key antibiotic classes, supported by experimental data and detailed methodologies.

This guide will delve into the synergistic potential of this compound when combined with two major classes of antibiotics: aminoglycosides and β-lactamase inhibitors. The analysis is based on in vitro studies employing standard methodologies such as checkerboard assays and time-kill curve analyses.

Data Presentation: A Comparative Analysis of Synergistic Activity

The following tables summarize the quantitative data from various studies, showcasing the synergistic potential of ampicillin in combination with other antibiotics against several bacterial strains.

Synergism with Aminoglycosides

The combination of β-lactam antibiotics, like ampicillin, with aminoglycosides is a classic example of antibiotic synergy. Ampicillin weakens the bacterial cell wall, which facilitates the entry of the aminoglycoside to its intracellular target, the ribosome, leading to enhanced bactericidal activity.

Table 1: Checkerboard Assay Data for Ampicillin and Gentamicin (B1671437) against Enterococcus faecalis

StrainAmpicillin MIC (µg/mL)Gentamicin MIC (µg/mL)Ampicillin MIC in Combination (µg/mL)Gentamicin MIC in Combination (µg/mL)FIC IndexInterpretation
E. faecalis 12≤5001≤125≤0.75Additive
E. faecalis 21≤5000.5≤125≤0.75Additive
E. faecalis 3 (HLGR*)2>20002>2000>1.0No Interaction
E. faecalis 41≤5000.25≤62.5≤0.31Synergy

*HLGR: High-Level Gentamicin Resistance. Data compiled from multiple sources. The FIC index is calculated as (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). Synergy is defined as an FIC index of ≤0.5, additivity as an FIC index >0.5 and ≤4, and antagonism as an FIC index >4.

Table 2: Time-Kill Assay Data for Ampicillin and Gentamicin against Gentamicin-Susceptible Enterococcus spp.

Time (hours)Ampicillin Alone (log10 CFU/mL reduction)Gentamicin Alone (log10 CFU/mL reduction)Ampicillin + Gentamicin (log10 CFU/mL reduction)Interpretation
0000-
4<1<1≥2Synergistic Killing
8~1<1≥3Synergistic Killing
24~1.5<1≥4Synergistic Killing

Data shows a ≥2 log10 increase in killing with the combination compared to the most active single agent, indicating synergy.[1]

Synergism with β-Lactamase Inhibitors

Many bacteria develop resistance to β-lactam antibiotics by producing β-lactamase enzymes that inactivate the drug. β-lactamase inhibitors, such as sulbactam (B1307) and clavulanic acid, bind to and inactivate these enzymes, thereby restoring the activity of the β-lactam antibiotic.

Table 3: Checkerboard Assay Data for Amoxicillin (B794) (structurally similar to Ampicillin) and Clavulanic Acid against Haemophilus influenzae

Strain TypeAmoxicillin MIC (µg/mL)Clavulanic Acid MIC (µg/mL)Amoxicillin MIC in Combination (µg/mL)Clavulanic Acid MIC in Combination (µg/mL)Interpretation
β-lactamase negative≤0.8>16≤0.8-Not Applicable
β-lactamase positive≥6.2>16≤0.8/0.4-Synergy

The combination of amoxicillin and clavulanic acid is highly active against all strains tested, with a significant reduction in the MIC of amoxicillin against β-lactamase producing strains.[2]

Table 4: Time-Kill Assay Data for Ampicillin and Sulbactam against β-lactamase-producing Enterococcus faecalis

Time (hours)Ampicillin Alone (4x MIC) (log10 CFU/mL reduction)Sulbactam Alone (log10 CFU/mL reduction)Ampicillin + Sulbactam (2x MIC) (log10 CFU/mL reduction)Interpretation
24No bactericidal activityLittle independent activity≥3 (in 4 of 5 strains)Synergy

Synergy of killing was achieved in all five strains tested with the combination of Ampicillin and Sulbactam.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are standardized to allow for reproducibility and accurate comparison of results.

Checkerboard Assay Protocol

The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.

  • Preparation of Antibiotic Solutions: Prepare stock solutions of each antibiotic in an appropriate solvent. A series of two-fold dilutions of each antibiotic are then prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup: In a 96-well microtiter plate, antibiotic A is serially diluted along the x-axis (columns), and antibiotic B is serially diluted along the y-axis (rows). This creates a matrix of wells with varying concentrations of both drugs. Control wells containing each antibiotic alone, as well as a growth control well with no antibiotics, are included.

  • Inoculum Preparation: A bacterial suspension is prepared from a fresh culture and adjusted to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This is further diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic(s) that inhibits visible bacterial growth. The Fractional Inhibitory Concentration (FIC) Index is then calculated using the following formula: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). The results are interpreted as follows: Synergy (FIC ≤ 0.5), Additivity (0.5 < FIC ≤ 4), or Antagonism (FIC > 4).[4]

Time-Kill Curve Analysis Protocol

Time-kill curve analysis provides a dynamic picture of the bactericidal or bacteriostatic activity of an antibiotic combination over time.

  • Inoculum Preparation: A starting inoculum of approximately 5 x 10^5 CFU/mL is prepared in a suitable broth medium (e.g., CAMHB).

  • Experimental Setup: The bacterial culture is exposed to the antibiotics alone and in combination at specific concentrations (often multiples of the MIC). A growth control without any antibiotic is also included.

  • Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

  • Viable Cell Counting: Serial dilutions of each aliquot are plated on agar (B569324) plates. After incubation, the number of colony-forming units (CFU) is counted.

  • Data Analysis: The results are plotted as the log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.

Mandatory Visualizations

Mechanism of Synergy: Ampicillin and Aminoglycosides

Synergy_Mechanism PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Ribosome Ribosome ProteinSynth Protein Synthesis Ribosome->ProteinSynth Performs Ampicillin Ampicillin Ampicillin->PBP Inhibits Ampicillin->CellWall Disrupts Aminoglycoside Aminoglycoside Aminoglycoside->Ribosome Enters cell and inhibits

Caption: Mechanism of synergy between ampicillin and aminoglycosides.

Experimental Workflow: Checkerboard Assay

Checkerboard_Workflow A Prepare serial dilutions of Antibiotic A and Antibiotic B B Dispense into 96-well plate in a checkerboard format A->B C Prepare and add bacterial inoculum B->C D Incubate plate (18-24h at 37°C) C->D E Read MICs for each drug alone and in combination D->E F Calculate Fractional Inhibitory Concentration (FIC) Index E->F G Interpret results: Synergy, Additivity, or Antagonism F->G

Caption: Workflow for the checkerboard synergy assay.

Experimental Workflow: Time-Kill Curve Analysisdot

TimeKill_Workflow A Prepare bacterial inoculum (~5x10^5 CFU/mL) B Expose bacteria to antibiotics (alone and in combination) A->B C Collect samples at multiple time points B->C D Perform serial dilutions and plate on agar C->D E Incubate plates and count colonies (CFU) D->E F Plot log10 CFU/mL vs. Time E->F G Analyze for synergy (≥2-log10 kill increase) F->G

References

Metampicillin's Efficacy Against Penicillinase-Producing Bacteria: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive assessment of Metampicillin's performance against penicillinase-producing bacteria. It objectively compares its efficacy with alternative treatments, supported by available experimental data, and details the methodologies for key experiments.

This compound, a derivative of ampicillin (B1664943), is a beta-lactam antibiotic that functions as a prodrug, hydrolyzing into ampicillin in aqueous solutions.[1][2] While it shares a similar spectrum of activity with ampicillin, a critical limitation arises when confronting bacteria equipped with the penicillinase enzyme. Research indicates that both this compound and its active form, ampicillin, are inactive against penicillinase-producing strains of bacteria.[3][4] This guide delves into the available data to compare this compound's performance with ampicillin and the more effective combination of amoxicillin (B794) with a beta-lactamase inhibitor, clavulanic acid.

Comparative In Vitro Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound, ampicillin, and amoxicillin-clavulanate against various bacterial strains, including those known to produce penicillinase. Lower MIC values indicate greater potency.

Table 1: MIC of this compound and Ampicillin against Penicillinase-Producing Bacteria

OrganismAntibioticMIC (µg/mL) and Number of Strains
>500500250125502512.55.0 or less
E. coli (8 strains)This compound611
Ampicillin71
Klebsiella/Enterobacter (20 strains)This compound55451
Ampicillin9326
Proteus spp. (15 strains)This compound251313
Ampicillin611331
S. aureus (15 strains) This compound 11 4
Ampicillin 1 5 4 1 4

Source: Adapted from Sutherland R, Elson S, Croydon EA (1972).[4]

Table 2: Comparative MICs of Ampicillin and Amoxicillin-Clavulanate against Staphylococcus aureus

AntibioticStrain TypeMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
AmpicillinPenicillinase-producing>32>32
Amoxicillin-ClavulanatePenicillinase-producing≤4>32

Note: Data compiled from multiple sources. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

The data clearly demonstrates the ineffectiveness of this compound and ampicillin against penicillinase-producing strains, with high MIC values. In contrast, the combination of amoxicillin with clavulanic acid, a beta-lactamase inhibitor, shows significantly greater activity against these resistant bacteria.[5]

Mechanisms of Action and Resistance

The antibacterial efficacy of beta-lactam antibiotics like ampicillin stems from their ability to inhibit penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall.[2] This inhibition leads to a compromised cell wall and eventual cell lysis.

Penicillinase-producing bacteria, however, synthesize beta-lactamase enzymes that hydrolyze the beta-lactam ring, the core structural component of these antibiotics. This enzymatic degradation inactivates the antibiotic before it can reach its PBP targets.

Signaling Pathway for Penicillinase Production in S. aureus

The production of beta-lactamase (encoded by the blaZ gene) in Staphylococcus aureus is a well-regulated process, often induced by the presence of a beta-lactam antibiotic.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Beta-lactam Beta-lactam BlaR1 BlaR1 (Sensor-Transducer) Beta-lactam->BlaR1 Binds to BlaI BlaI (Repressor) BlaR1->BlaI Cleaves blaZ_promoter blaZ Promoter BlaI->blaZ_promoter Represses blaZ blaZ (Beta-lactamase gene) blaZ_promoter->blaZ Activates Transcription Beta_lactamase Beta-lactamase (Penicillinase) blaZ->Beta_lactamase Translation Beta_lactamase->Beta-lactam Hydrolyzes

Regulation of blaZ-mediated penicillin resistance in S. aureus.

In the absence of a beta-lactam antibiotic, the BlaI repressor protein binds to the promoter region of the blaZ gene, preventing its transcription.[6] When a beta-lactam antibiotic is present, it is detected by the BlaR1 sensor-transducer protein in the cell membrane. This triggers a signaling cascade that leads to the cleavage of BlaI.[6] The inactivated BlaI can no longer repress the blaZ promoter, leading to the transcription and translation of the beta-lactamase enzyme, which then degrades the antibiotic.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

G start Start prep_antibiotic Prepare serial two-fold dilutions of antibiotic in microtiter plate start->prep_antibiotic prep_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) prep_antibiotic->prep_inoculum inoculate Inoculate each well with the bacterial suspension prep_inoculum->inoculate incubate Incubate plates at 37°C for 18-24 hours inoculate->incubate read_mic Determine MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Workflow for MIC determination by broth microdilution.

Methodology:

  • Preparation of Antibiotic Dilutions: Aseptically prepare a stock solution of the antibiotic. Perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well is typically 100 µL.

  • Inoculum Preparation: Culture the test bacterium on an appropriate agar (B569324) medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Beta-Lactamase Activity Assay (Nitrocefin Assay)

This assay is a rapid, colorimetric method to detect the presence of beta-lactamase activity.

G start Start prep_nitrocefin Prepare Nitrocefin working solution start->prep_nitrocefin prep_sample Prepare bacterial lysate or whole-cell suspension prep_nitrocefin->prep_sample mix Mix Nitrocefin solution with bacterial sample prep_sample->mix observe Observe for color change (Yellow to Red) mix->observe result Red color indicates beta-lactamase activity observe->result end End result->end

References

Pharmacokinetic Profile: A Comparative Analysis of Oral and Intramuscular Metampicillin Administration

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Data Summary

The following table summarizes the key pharmacokinetic parameters for ampicillin (B1664943) and its prodrugs administered orally and intramuscularly. These parameters are crucial for determining the rate and extent of drug absorption into the systemic circulation.

Drug (Route)DoseCmax (µg/mL)Tmax (hours)Bioavailability (%)
Ampicillin (Oral)500 mg3.7 - 7.141.0 - 2.030 - 62
Ampicillin (Intramuscular)7.7 mg/kg4.8Not Specified~100
Bacampicillin (B1208201) (Oral)400 mg8.3~1.0~87
Bacampicillin (Oral)800 mg13.1 ± 3.8Not Specified87
Pivampicillin (B1678493) (Oral)Equimolar to 250 mg ampicillin6.8~0.93Not Specified
Pivampicillin (Oral)Equimolar to 400 mg bacampicillin7.1Not SpecifiedNot Specified
  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach maximum plasma concentration.

  • Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

The data indicates that the oral bioavailability of ampicillin is relatively low and can be variable.[2] Prodrugs of ampicillin, such as bacampicillin and pivampicillin, were developed to enhance oral absorption, resulting in higher peak plasma concentrations and greater bioavailability compared to oral ampicillin.[1][3][4][5] Intramuscular administration of ampicillin is expected to have a higher bioavailability, approaching 100%, as it bypasses first-pass metabolism in the liver.[6]

Experimental Protocols

The following outlines a typical experimental design for a comparative pharmacokinetic study of an antibiotic like ampicillin or its prodrugs in healthy human volunteers.

Study Design: A randomized, two-period, crossover study design is commonly employed.[7] This design allows each subject to receive both the oral and intramuscular formulations, separated by a washout period (typically at least 7 days) to ensure complete elimination of the drug from the body before the next administration.[8] This approach minimizes inter-subject variability.

Subjects: A cohort of healthy adult volunteers is typically recruited.[1] Subjects undergo a screening process to ensure they meet the inclusion criteria and have no contraindications to the study drug.

Drug Administration:

  • Oral Administration: Subjects fast overnight before receiving a single oral dose of the drug with a standardized volume of water.

  • Intramuscular Administration: A single dose of the drug is administered as an intramuscular injection into a large muscle, such as the gluteus maximus or deltoid.

Sample Collection: Blood samples are collected at predetermined time points before and after drug administration. A typical sampling schedule might include samples taken at 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.[9] Urine samples may also be collected over specific intervals to determine the extent of renal excretion.

Analytical Method: The concentration of the drug in plasma (or serum) and urine samples is determined using a validated analytical method, most commonly high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).[10] This method provides high sensitivity and specificity for quantifying the drug and its metabolites.

Pharmacokinetic Analysis: The plasma concentration-time data for each subject is used to calculate the key pharmacokinetic parameters, including Cmax, Tmax, the area under the plasma concentration-time curve (AUC), and elimination half-life (t½). Bioavailability is calculated by comparing the AUC after oral administration to the AUC after intravenous or intramuscular administration.

Visualizations

The following diagram illustrates a typical workflow for a comparative pharmacokinetic study.

G cluster_0 Phase 1: Subject Recruitment & Screening cluster_1 Phase 2: Study Periods cluster_2 Phase 3: Sample Analysis & Data Processing cluster_3 Phase 4: Statistical Analysis & Reporting A Informed Consent B Medical History & Physical Examination A->B C Inclusion/Exclusion Criteria Assessment B->C D Randomization to Treatment Sequence C->D E Period 1: Administration of Formulation A (Oral/IM) D->E F Serial Blood & Urine Sample Collection E->F G Washout Period F->G H Period 2: Administration of Formulation B (Oral/IM) G->H I Serial Blood & Urine Sample Collection H->I J Sample Processing (Centrifugation, Storage) I->J K Bioanalytical Assay (e.g., LC-MS/MS) J->K L Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) K->L M Statistical Comparison of Pharmacokinetic Parameters L->M N Bioequivalence Assessment M->N O Final Study Report N->O

Caption: Experimental workflow for a comparative pharmacokinetic study.

References

Safety Operating Guide

Safeguarding Laboratory Integrity: Proper Disposal Procedures for Metampicillin

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management and disposal of chemical and biological materials are fundamental to ensuring the safety of laboratory personnel and the environment. Adherence to established protocols for antibiotic disposal is critical for preventing the environmental spread of antibiotic residues, a key contributor to the growing threat of antimicrobial resistance (AMR).[1][2] Metampicillin, a β-lactam antibiotic, requires careful handling and disposal to minimize occupational exposure and environmental release.[3]

This guide provides essential, step-by-step procedures for the safe and effective disposal of this compound, tailored for researchers, scientists, and drug development professionals. These procedures are based on established guidelines for the disposal of other β-lactam antibiotics and general pharmaceutical waste.

Immediate Safety and Handling Considerations

All forms of this compound waste should be treated as hazardous chemical waste.[1][4] Personnel involved in the handling and disposal process must wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a laboratory coat.[1][5] It is imperative to consult your institution's Environmental Health and Safety (EHS) program, as they are responsible for managing hazardous waste in accordance with regulations set by agencies like the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[6][7][8][9] A 2019 EPA rule, known as Subpart P, explicitly prohibits the disposal of hazardous waste pharmaceuticals down drains or into sewer systems.[7][10]

Step-by-Step Disposal Procedures

The correct disposal method for this compound depends on its form: concentrated stock solution, diluted in used culture media, or contaminating laboratory equipment.

1. Concentrated this compound Stock Solutions and Unused Product: High-concentration this compound solutions are considered hazardous chemical waste and must never be disposed of down the drain.[1][4]

  • Collection: Collect all concentrated this compound waste, including expired or unused product, in a designated, leak-proof, and clearly labeled hazardous waste container.[1]

  • Chemical Inactivation (Recommended): Before collection by EHS personnel, chemical degradation is a highly effective method to inactivate the β-lactam ring, a key structural component of this compound.[1]

  • Disposal: Following inactivation, the solution must still be collected in a hazardous waste container for disposal through your institution's EHS program.[1]

2. Used Cell Culture Media Containing this compound: While autoclaving can destroy pathogens in used media, it does not reliably degrade all antibiotics.[4] However, many β-lactam antibiotics are heat-labile.

  • Decontamination: Liquid waste, such as used culture media containing this compound, should be decontaminated by autoclaving.[1] The process uses saturated steam and pressure to achieve effective decontamination.[1] After autoclaving and cooling, consult your institutional policy for final disposal, which may include drain disposal if no other hazardous chemicals are present.[4]

3. Contaminated Laboratory Materials (Solid & Reusable):

  • Solid, Single-Use Items (e.g., pipette tips, gloves): Collect all contaminated solid waste in a designated biohazard or chemical waste container.[1] This waste should be decontaminated via autoclaving before being disposed of in regular laboratory trash, in accordance with institutional guidelines.[1]

  • Reusable Equipment (e.g., glassware): Reusable items should be fully submerged in a chemical decontamination solution to inactivate any residual antibiotic before standard cleaning and sterilization procedures.[1]

Decontamination Parameters

The following table summarizes the recommended operational parameters for this compound inactivation methods.

Waste TypeMethodOperational ParametersPurpose
Liquid Waste (e.g., Used Media)Steam Autoclaving121°C (250°F) for a minimum of 30 minutesDecontaminates media and hydrolyzes the heat-labile β-lactam ring.[1]
Solid Waste (Contaminated Labware)Steam Autoclaving121°C for a minimum of 30 minutesRenders materials safe for regular disposal.[1]
Reusable Equipment Chemical InactivationSoak in 1 M Sodium Hydroxide (NaOH) for ≥ 4 hoursInactivates residual this compound before cleaning and reuse.[1]

Decontamination Protocols

Protocol 1: Steam Autoclaving of Liquid and Solid Waste
  • Collection: Securely place liquid waste in autoclavable containers (ensuring they are not sealed airtight) and solid waste in autoclavable bags.

  • Loading: Place the collected waste into the steam autoclave.

  • Operation: Run the autoclave cycle at 121°C (250°F) for a minimum of 30 minutes.[1] This duration ensures sufficient heat penetration and decontamination.

  • Cooling & Disposal: Allow the autoclave to cool completely before opening. Once cooled, the decontaminated waste can be disposed of according to institutional policy.[1]

Protocol 2: Chemical Inactivation of Reusable Equipment
  • Preparation: Prepare a 1 M Sodium Hydroxide (NaOH) solution in a container suitable for submerging the contaminated labware.

  • Submersion: Completely submerge the reusable glassware and equipment in the 1 M NaOH solution.

  • Soaking: Allow the equipment to soak for a minimum of 4 hours to ensure the complete inactivation of any residual this compound.[1]

  • Cleaning: After soaking, carefully remove the equipment, rinse thoroughly with water, and proceed with standard laboratory cleaning and sterilization procedures.

This compound Disposal Workflow

MetampicillinDisposal start Identify this compound Waste stock_solution Concentrated Stock or Unused Product start->stock_solution used_media Used Culture Media (Liquid Waste) start->used_media labware Contaminated Labware (Solid & Reusable) start->labware collect_hazardous Collect in Labeled Hazardous Waste Container stock_solution->collect_hazardous autoclave_liquid Autoclave: 121°C for >= 30 mins used_media->autoclave_liquid disposable_solid Single-Use Items labware->disposable_solid reusable_solid Reusable Items labware->reusable_solid inactivate Chemical Inactivation (Recommended) collect_hazardous->inactivate ehs_disposal Dispose via Institutional EHS Program collect_hazardous->ehs_disposal No Inactivation inactivate->ehs_disposal Yes institutional_policy Dispose per Institutional Policy autoclave_liquid->institutional_policy autoclave_solid Autoclave: 121°C for >= 30 mins disposable_solid->autoclave_solid chemical_soak Chemical Soak: 1M NaOH for >= 4 hrs reusable_solid->chemical_soak regular_trash Dispose in Regular Laboratory Trash autoclave_solid->regular_trash clean_reuse Standard Cleaning & Sterilization for Reuse chemical_soak->clean_reuse

Caption: Workflow for the safe disposal of different forms of this compound waste.

References

Personal protective equipment for handling Metampicillin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Protocols for Handling Metampicillin

This compound is a penicillin antibiotic that requires careful handling due to its potential to cause allergic reactions. For researchers, scientists, and drug development professionals, adherence to rigorous safety and disposal protocols is crucial to minimize occupational exposure and prevent environmental contamination. This compound is known to be a sensitizer, potentially causing allergic skin reactions (H317) and allergy or asthma-like symptoms or breathing difficulties if inhaled (H334).[1][2] This guide provides the essential procedural information for the safe handling and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Engineering controls, such as chemical fume hoods or ventilated enclosures, should be the primary method of controlling exposure. The following Personal Protective Equipment (PPE) serves as a critical secondary barrier and should be worn at all times when handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant, powder-free nitrile gloves. Double-gloving is recommended.Prevents skin contact and potential allergic reactions.[3][4][5]
Eye Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.Protects eyes from airborne powder and potential splashes.[5][6]
Respiratory Protection NIOSH/MSHA-approved respirator (e.g., N95 or higher).Necessary when there is a risk of generating airborne dust or aerosols, such as during weighing.[2][3][5]
Protective Clothing Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting knit cuffs.Protects skin and personal clothing from contamination. The gown's cuff should be covered by the outer glove.[4][5]
Occupational Exposure Limits

While specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies, it is known to hydrolyze into Ampicillin.[1][7] Therefore, exposure limits for Ampicillin can provide guidance. An approach of keeping exposure "As Low As Reasonably Practicable" (ALARP) should always be adopted.

SubstanceRegulatory BodyExposure Limit
Ampicillin Ireland OEL10 mg/m³ (8-hour TWA)
Ampicillin Australia TWA10 mg/m³

TWA: Time-Weighted Average

Some organizations also use an Occupational Exposure Band (OEB) classification system when an OEL is not available.[8][9] This system categorizes substances based on their hazard potential and recommends appropriate containment and control measures.

Operational Plan for Safe Handling

This step-by-step plan outlines the process for safely managing this compound from receipt to use in the laboratory.

  • Receiving and Unpacking

    • Upon arrival, inspect the external package for any signs of damage or leakage.

    • Don appropriate PPE (at a minimum, a lab coat and gloves) before opening the package.

    • Conduct the unpacking process in a designated area, preferably within a chemical fume hood or a ventilated enclosure.[5]

    • Verify that the container label matches the order information and that the container is sealed and intact.

  • Storage

    • Store this compound in a tightly sealed, clearly labeled container.[10]

    • Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials like strong oxidizing agents.[5][10]

    • Restrict access to the storage area to authorized personnel only.[5]

  • Weighing and Aliquoting

    • All manipulations that can generate dust, such as weighing, must be performed within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[3][5]

    • Use dedicated and clean equipment (e.g., spatulas, weigh boats).

    • Handle the compound gently to avoid creating airborne dust.[9]

  • Solution Preparation

    • Prepare all solutions within a chemical fume hood.[5]

    • Slowly add the solvent to the this compound powder to prevent splashing.

    • Ensure the container is securely capped before mixing or vortexing.

  • General Handling Practices

    • Avoid all personal contact with the compound, including inhalation and contact with skin and eyes.[11]

    • Do not eat, drink, apply cosmetics, or smoke in areas where this compound is handled.[4]

    • Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[4]

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and the potential spread of antibiotic resistance.[12] All waste should be handled as hazardous chemical waste.

  • Waste Segregation

    • All materials that have come into contact with this compound, including gloves, disposable gowns, weigh boats, pipette tips, and other consumables, must be considered contaminated chemical waste.[5]

    • Segregate this waste stream from regular laboratory trash.[5]

  • Solid Waste Disposal

    • Contaminated PPE and Consumables: Collect all contaminated solid items in a designated, clearly labeled hazardous waste container lined with a durable plastic bag.[5]

    • Unused/Expired Powder: Treat any unused or expired this compound powder as hazardous chemical waste. Do not dispose of it in the regular trash or wash it down the drain.[5]

  • Liquid Waste Disposal

    • Stock Solutions: High-concentration stock solutions are considered hazardous chemical waste and must be collected in an approved, sealed, and clearly labeled container for chemical waste.[12]

    • Contaminated Media: Cell culture media or other solutions containing this compound should be treated as chemical waste. While autoclaving can inactivate biohazards, it may not degrade the antibiotic. Therefore, this waste should be collected for chemical disposal.[12]

  • Final Disposal Method

    • Preferred Method: Utilize a licensed professional waste disposal service that employs high-temperature incineration for the destruction of pharmaceutical waste.[5]

    • Institutional Guidelines: Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines for chemical waste disposal.[12]

Metampicillin_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling & Operations cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal prep_ppe Don appropriate PPE: - Double Gloves - Gown - Eye Protection - Respirator (if needed) prep_area Prepare designated work area (Chemical Fume Hood) prep_ppe->prep_area Verify Setup handling_weigh Weighing & Aliquoting (in ventilated enclosure) prep_area->handling_weigh Begin Work handling_solution Solution Preparation handling_weigh->handling_solution post_decon Decontaminate work surfaces and equipment handling_solution->post_decon Task Complete disp_liquid Segregate Liquid Waste (solutions, media) handling_solution->disp_liquid During/After Use post_ppe Doff PPE correctly post_decon->post_ppe disp_solid Segregate Solid Waste (PPE, consumables) post_ppe->disp_solid Dispose of PPE disp_collect Collect in labeled hazardous waste containers disp_solid->disp_collect disp_liquid->disp_collect

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Metampicillin
Reactant of Route 2
Reactant of Route 2
Metampicillin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.